(3R)-1-(2-Aminoethyl)-3-pyrrolidinol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3R)-1-(2-aminoethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-2-4-8-3-1-6(9)5-8/h6,9H,1-5,7H2/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLCTCNYKCENHP-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655084 | |
| Record name | (3R)-1-(2-Aminoethyl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672325-36-9 | |
| Record name | (3R)-1-(2-Aminoethyl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-1-(2-aminoethyl)pyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R)-1-(2-Aminoethyl)-3-pyrrolidinol is a chiral molecule featuring a pyrrolidinol core, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in drug discovery, offering a three-dimensional structure that can effectively explore pharmacophore space.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties, a proposed synthetic pathway, and potential biological relevance of this compound, based on available data for the racemic mixture and predictions for the specific enantiomer. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂O | - |
| Molecular Weight | 130.19 g/mol | [3] |
| CAS Number | 857637-07-1 (for the racemic mixture) | [3] |
| Appearance | Predicted: Liquid | - |
| Boiling Point | Predicted: 257.9 ± 23.0 °C at 760 mmHg | - |
| Melting Point | Predicted: Not Available | - |
| pKa | Predicted: 9.8 ± 0.1 (most basic) | - |
| logP | Predicted: -1.5 | - |
| Water Solubility | Predicted: High | - |
| Chemical Stability | Stable under standard ambient conditions (room temperature).[4] | [4] |
Experimental Protocols
While specific experimental data for this compound is lacking, the following are detailed methodologies for determining key physicochemical properties that can be applied to this compound.
Determination of pKa by Potentiometric Titration
The ionization constant (pKa) is a critical parameter influencing a molecule's behavior in biological systems. Potentiometric titration is a standard method for its determination.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in deionized water to a known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a thermostated vessel at a specific temperature (e.g., 25 °C or 37 °C) and stirred continuously. A calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the curve.
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology:
-
System Preparation: Equal volumes of 1-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
-
Sample Preparation: A known amount of this compound is dissolved in the aqueous or octanol phase.
-
Partitioning: The solution is added to a flask containing the other phase. The flask is then shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Synthesis Pathway
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted pyrrolidines.[5][6][7] A proposed retro-synthetic analysis and a forward synthesis are outlined below.
Proposed Retrosynthetic Analysis
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Workflow
The synthesis of this compound can be envisioned starting from the commercially available (R)-3-Hydroxypyrrolidine.
Caption: Proposed synthetic workflow for this compound.
Biological Relevance and Potential Signaling Pathways
While no specific biological activity or signaling pathway has been reported for this compound, the pyrrolidine scaffold is a key structural motif in a wide range of biologically active molecules.[1][2] Derivatives of pyrrolidine have demonstrated significant activity at various biological targets.
General Biological Activities of Pyrrolidine Derivatives
Pyrrolidine-containing compounds have been shown to exhibit a broad spectrum of biological activities, including but not limited to:
-
Antimicrobial and Antiviral Activity: Many natural and synthetic pyrrolidine derivatives have demonstrated efficacy against various pathogens.
-
Anticancer Activity: The pyrrolidine ring is a common feature in compounds designed to target cancer cells.[8]
-
Central Nervous System (CNS) Activity: The pyrrolidine scaffold is present in drugs targeting CNS disorders, acting on receptors and transporters.[8]
-
Enzyme Inhibition: The stereochemistry and substitution pattern of the pyrrolidine ring can be tailored to achieve potent and selective inhibition of various enzymes.
Logical Relationship of the Pyrrolidine Scaffold to Biological Activity
The versatility of the pyrrolidine scaffold in drug design stems from its structural features that can be strategically modified to interact with specific biological targets.
Caption: Logical relationship of the pyrrolidine scaffold's features to its biological activity.
Based on the structure of this compound, which contains two basic nitrogen atoms and a hydroxyl group, it is plausible that this molecule could interact with biological targets that have binding pockets accommodating these functionalities. Further experimental investigation is required to elucidate its specific biological activities and any associated signaling pathways.
Conclusion
This compound is a molecule with potential for further investigation in the field of drug discovery. While experimental data on its physicochemical properties and biological activities are currently limited, this guide provides a foundational understanding based on available information for the racemic mixture and predictive models. The proposed synthetic pathway offers a practical approach for its preparation, enabling further research into its unique characteristics and potential therapeutic applications. The methodologies outlined for property determination will be crucial for generating a comprehensive experimental profile of this promising compound.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 857637-07-1|1-(2-Aminoethyl)pyrrolidin-3-ol|BLD Pharm [bldpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Profile of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol
Introduction
(3R)-1-(2-Aminoethyl)-3-pyrrolidinol is a chiral organic molecule of interest to researchers in drug development and medicinal chemistry. Its structure, featuring a pyrrolidinol core and an aminoethyl substituent, presents a unique combination of functional groups that are crucial for its chemical properties and potential biological activity. Accurate structural elucidation and characterization are paramount for its application in scientific research. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of similar compounds and theoretical calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are detailed below.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H on -OH | Broad singlet | Broad singlet |
| H on -NH₂ | Broad singlet | Broad singlet |
| H3 (on C with -OH) | ~4.3 | Multiplet |
| H2, H5 (CH₂ next to N in ring) | ~2.8 - 3.2 | Multiplet |
| H4 (other CH₂ in ring) | ~1.7 - 2.2 | Multiplet |
| CH₂ next to N (ethyl chain) | ~2.5 | Triplet |
| CH₂ next to NH₂ (ethyl chain) | ~2.8 | Triplet |
Disclaimer: Predicted values are based on data from related compounds such as 3-pyrrolidinol and 1-(2-aminoethyl)pyrrolidine. Actual experimental values may vary.[1][2]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C3 (with -OH group) | ~70 |
| C2, C5 (CH₂ next to N in ring) | ~55 - 60 |
| C4 (other CH₂ in ring) | ~35 |
| CH₂ next to N (ethyl chain) | ~58 |
| CH₂ next to NH₂ (ethyl chain) | ~42 |
Disclaimer: Predicted values are based on data from related compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| O-H Stretch (Alcohol) | 3200-3600 | Broad |
| N-H Stretch (Amine) | 3300-3500 | Medium, may show two bands |
| C-H Stretch (Alkane) | 2850-2960 | Strong |
| N-H Bend (Amine) | 1590-1650 | Medium |
| C-O Stretch (Alcohol) | 1000-1260 | Strong |
| C-N Stretch (Amine) | 1020-1250 | Medium |
Disclaimer: Predicted values are based on general IR correlation tables and data from similar compounds.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for this compound is based on computational predictions.[4]
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 131.1179 |
| [M+Na]⁺ | 153.0998 |
| [M-H]⁻ | 129.1033 |
Disclaimer: These are predicted values for common adducts.[4] The actual mass spectrum will show a molecular ion peak and various fragment ions depending on the ionization method used.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data discussed above. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.
-
¹H NMR Acquisition :
-
Place the NMR tube in the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean.
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically subtract the background spectrum.
-
Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition (Electrospray Ionization - ESI) :
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve a stable and strong signal.
-
Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range.
-
For structural elucidation, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for spectroscopic analysis.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Researchers can use this information as a reference for confirming the identity and purity of synthesized samples and for further structural characterization studies.
References
The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Chiral 3-Pyrrolidinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2][3] Among its many derivatives, chiral 3-pyrrolidinols have emerged as particularly valuable building blocks, offering a unique combination of stereochemical complexity and synthetic versatility that has propelled their use in drug discovery.[1][4] This technical guide delves into the discovery and rich synthetic history of these crucial chiral intermediates, providing an in-depth overview of key milestones, synthetic strategies, and their impact on the development of novel therapeutics.
From Humble Beginnings to a Chiral Mainstay: A Historical Perspective
The journey of chiral 3-pyrrolidinol derivatives from niche chemical curiosities to indispensable tools in drug discovery has been marked by incremental advances in asymmetric synthesis and a growing appreciation for the profound impact of stereochemistry on pharmacological activity.[4] Early synthetic efforts often resulted in racemic mixtures, limiting their therapeutic potential due to the different, and sometimes detrimental, effects of each enantiomer. The quest for enantiomerically pure 3-pyrrolidinols has thus been a central theme in their history.
Key historical developments include:
-
Chiral Pool Synthesis: Early approaches leveraged naturally occurring chiral molecules as starting materials. For instance, chiral N-benzyl-3-hydroxypyrrolidine was prepared from natural malic acid and glutamic acid.[5] (R)-pyrrolidine-3-carboxylic acid, another readily available chiral building block, also serves as a versatile starting point for the stereoselective synthesis of various derivatives.[1]
-
Enzymatic and Microbial Transformations: The late 20th century saw the rise of biocatalysis for accessing chiral compounds. Methods were developed for the stereoselective esterification of racemic N-benzyl-3-hydroxypyrrolidine using enzymes or microorganisms.[5] More recently, hydroxylation of 1-benzoylpyrrolidine by Aspergillus sp. has been shown to yield (S)-1-benzoyl-3-pyrrolidinol.[6]
-
Asymmetric Synthesis: The development of powerful asymmetric catalytic methods has revolutionized the synthesis of chiral 3-pyrrolidinols. These methods allow for the direct creation of the desired enantiomer with high selectivity, often from achiral starting materials. A notable example is the enantioselective reduction of a ketone precursor to afford the desired alcohol with high enantiomeric excess.[7]
Core Synthetic Strategies: A Summary of Methodologies
The synthesis of chiral 3-pyrrolidinol derivatives can be broadly categorized into several key strategies. The choice of method often depends on the desired stereochemistry, the scale of the synthesis, and the availability of starting materials.
Chiral Pool Synthesis
This strategy utilizes readily available, enantiomerically pure natural products as starting materials. The inherent chirality of the starting material is transferred to the final product through a series of chemical transformations.
Logical Workflow for Chiral Pool Synthesis:
Caption: General workflow for chiral pool synthesis of 3-pyrrolidinol derivatives.
Enantioselective Synthesis
These methods create the chiral center during the synthesis, often through the use of a chiral catalyst or reagent.
Key Asymmetric Transformations:
-
Asymmetric Ketone Reduction: A prochiral ketone is reduced to a chiral alcohol using a chiral reducing agent or a catalyst. For example, an iridium-catalyzed asymmetric transfer hydrogenation with a chiral ligand can yield the desired alcohol in high yield and enantioselectivity.[7]
-
Palladium-Catalyzed Asymmetric Cycloaddition: An enantioselective [3 + 2] cycloaddition of trimethylenemethane with imines, catalyzed by a palladium complex with a chiral phosphoramidite ligand, can produce chiral pyrrolidines with excellent enantioselectivity.[8]
-
Catalyst-Tuned Regio- and Enantioselective Hydroalkylation: The desymmetrization of 3-pyrrolines using cobalt or nickel catalysts with chiral bisoxazoline (BOX) ligands allows for the divergent synthesis of C2- and C3-alkylated chiral pyrrolidines with high enantiomeric excess.[9]
Biocatalytic Approaches
The use of enzymes or whole-cell systems offers a green and highly selective alternative for the synthesis of chiral 3-pyrrolidinols.
Examples of Biocatalytic Methods:
-
Microbial Hydroxylation: The fungus Aspergillus sp. can hydroxylate 1-benzoylpyrrolidine to produce (S)-1-benzoyl-3-pyrrolidinol.[6]
-
Enzymatic Kinetic Resolution: Lipases, such as Amano PS-IM lipase, can be used for the kinetic resolution of racemic 1-benzoyl-3-pyrrolidinol to obtain the optically active compound with very high enantiomeric excess.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for various synthetic approaches to chiral 3-pyrrolidinol derivatives, allowing for easy comparison of their efficiency and selectivity.
Table 1: Enantioselective Synthesis of Chiral 3-Pyrrolidinol Derivatives
| Precursor | Catalyst/Reagent | Product | Yield (%) | ee (%) | Reference |
| N-Boc-3-pyrrolidinone | (R,R)-TsDPEN-Iridium Complex, Sodium Formate | (R)-N-Boc-3-pyrrolidinol | 91 | 98 | [7] |
| 3-Pyrroline | CoBr₂ with modified BOX ligand | C3-alkylated pyrrolidine | High | up to 97 | [9] |
| 3-Pyrroline | Nickel catalyst with chiral BOX ligand | C2-alkylated pyrrolidine | High | up to 97 | [9] |
| Trimethylenemethane and Imines | Palladium with phosphoramidite ligands | Pyrrolidine cycloadducts | Excellent | High | [8] |
Table 2: Biocatalytic Synthesis of Chiral 3-Pyrrolidinol Derivatives
| Substrate | Biocatalyst | Product | Conversion/Yield | ee (%) | Reference |
| 1-Benzoylpyrrolidine | Aspergillus sp. NBRC 109513 | (S)-1-Benzoyl-3-pyrrolidinol | - | 66 | [6] |
| 1-Benzoyl-3-pyrrolidinol | Amano PS-IM lipase | Optically active 1-benzoyl-3-pyrrolidinol | - | >99 | [6] |
Experimental Protocols: Key Methodologies in Detail
To provide practical guidance for researchers, this section details the experimental protocols for two key synthetic transformations.
Protocol 1: Asymmetric Transfer Hydrogenation for the Synthesis of (R)-N-Boc-3-pyrrolidinol[7]
Materials:
-
N-Boc-3-pyrrolidinone
-
[Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
(R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Sodium formate (HCO₂Na)
-
Deionized water
Procedure:
-
In a reaction vessel, dissolve [Ir(cod)Cl]₂ and (R,R)-TsDPEN in a suitable solvent.
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add deionized water to the vessel.
-
Add N-Boc-3-pyrrolidinone and sodium formate to the reaction mixture.
-
Stir the reaction vigorously at a controlled temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain (R)-N-Boc-3-pyrrolidinol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Enzymatic Kinetic Resolution of 1-Benzoyl-3-pyrrolidinol[6]
Materials:
-
Racemic 1-benzoyl-3-pyrrolidinol
-
Amano PS-IM lipase (immobilized)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., toluene)
Procedure:
-
To a solution of racemic 1-benzoyl-3-pyrrolidinol in the anhydrous organic solvent, add Amano PS-IM lipase.
-
Add vinyl acetate as the acyl donor.
-
Incubate the reaction mixture at a controlled temperature with gentle shaking.
-
Monitor the progress of the reaction by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
When the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted optically active 1-benzoyl-3-pyrrolidinol from the acetylated product by column chromatography.
The Impact on Drug Discovery: Enabling Stereospecific Interactions
The precise three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets.[4] Chiral 3-pyrrolidinol derivatives, with their well-defined stereocenters, serve as valuable scaffolds for designing drugs that can selectively bind to specific receptors or enzymes, leading to improved efficacy and reduced side effects.[4]
The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry because it is a recurring motif in many successful drugs.[1] Chiral 3-pyrrolidinol derivatives are key intermediates in the synthesis of a wide range of biologically active compounds, including antiviral and anticancer agents, enzyme inhibitors, and peptidomimetics.[1][4]
Signaling Pathway Interaction Model:
The diagram below illustrates the fundamental principle of how a chiral molecule, such as a 3-pyrrolidinol derivative, can exhibit stereospecific interactions with a biological target, leading to a selective biological response.
Caption: Stereospecific interaction of a chiral ligand with a biological target.
Conclusion
The discovery and development of synthetic routes to chiral 3-pyrrolidinol derivatives represent a significant achievement in organic chemistry with profound implications for drug discovery. From early reliance on chiral pool synthesis to the sophisticated asymmetric catalytic and biocatalytic methods of today, the ability to produce these valuable building blocks with high enantiomeric purity has empowered medicinal chemists to design more selective and effective therapeutic agents. As our understanding of the intricate role of stereochemistry in pharmacology continues to grow, the importance of chiral 3-pyrrolidinol derivatives as a privileged scaffold is set to endure, paving the way for the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 6. Preparation of optically-active 3-pyrrolidinol and its derivatives from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 9. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
biological significance of the pyrrolidine scaffold in medicinal chemistry
An In-depth Technical Guide on the Biological Significance and Application of the Pyrrolidine Moiety in Drug Discovery
Introduction
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a quintessential scaffold in medicinal chemistry, widely recognized as a "privileged structure."[1] Its prevalence in natural products, most notably the amino acid L-proline, and its remarkable versatility have cemented its role as a foundational component in the design of a vast array of therapeutic agents.[2] The unique three-dimensional (3D) architecture conferred by its sp³-hybridized carbon atoms allows for a sophisticated exploration of chemical space, a critical advantage over flat, aromatic systems.[3][4] This non-planar structure, capable of "pseudorotation," coupled with the potential for multiple stereogenic centers, provides chemists with a powerful tool to achieve high target affinity and selectivity, while also modulating crucial physicochemical properties such as solubility and basicity.[3][5] This guide provides a comprehensive technical overview of the biological significance of the pyrrolidine scaffold, detailing its role in target engagement across diverse therapeutic areas, supported by quantitative data, experimental protocols, and visualizations of key biological pathways.
Core Attributes of the Pyrrolidine Scaffold in Drug Design
The enduring success of the pyrrolidine ring in drug discovery can be attributed to several key structural and chemical properties:
-
Three-Dimensionality and Conformational Flexibility: Unlike flat aromatic rings, the saturated pyrrolidine scaffold provides a distinct 3D geometry. This allows for the precise spatial orientation of substituents to engage with complex protein binding pockets. The ring's inherent flexibility, which can be constrained or "locked" through substitution, enables it to adopt energetically favorable conformations for optimal target interaction.[3]
-
Stereochemical Richness: The pyrrolidine ring can possess up to four stereogenic centers, leading to a large number of possible stereoisomers. This stereochemical diversity is a critical tool for medicinal chemists, as different enantiomers or diastereomers of a drug candidate often exhibit vastly different biological activities, binding affinities, and metabolic profiles due to the chiral nature of biological targets.[3][4]
-
Basicity and Hydrogen Bonding: The nitrogen atom within the ring imparts basicity, which can be crucial for forming ionic interactions with acidic residues in a protein's active site. The N-H group can act as a hydrogen bond donor, while a substituted nitrogen can serve as a hydrogen bond acceptor.[5] This ability to participate in hydrogen bonding is fundamental to many drug-receptor interactions. Furthermore, the nitrogen atom serves as a convenient point for chemical modification, with an estimated 92% of FDA-approved pyrrolidine drugs being substituted at the N-1 position.[6][4]
-
Improved Physicochemical Properties: The incorporation of a pyrrolidine moiety can enhance the aqueous solubility of a molecule, a desirable trait for improving pharmacokinetic properties.[5] Its lower lipophilicity compared to its six-membered counterpart, piperidine, can be advantageous in fine-tuning a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]
Therapeutic Applications and Quantitative Data
The versatility of the pyrrolidine scaffold is demonstrated by its presence in a wide range of FDA-approved drugs and clinical candidates. These compounds target a broad spectrum of diseases, including viral infections, cancer, diabetes, and neurological disorders.[7][8] The following tables summarize quantitative data for several prominent examples.
Table 1: Anti-Infective and Anti-Cancer Agents
| Drug Name | Therapeutic Target | Indication | Potency (IC₅₀ / Kᵢ) |
| Telaprevir | HCV NS3/4A Serine Protease | Hepatitis C | 0.35 µM (IC₅₀)[3][4] |
| Acalabrutinib | Bruton's Tyrosine Kinase (BTK) | B-cell Malignancies | 5.1 nM (IC₅₀)[9] |
| Pacritinib | Janus Kinase 2 (JAK2) | Myelofibrosis | - |
| Futibatinib | Fibroblast Growth Factor Receptor 4 (FGFR4) | Cholangiocarcinoma | - |
| Clindamycin | Bacterial 50S Ribosomal Subunit | Bacterial Infections | - |
Table 2: Antidiabetic and Anticonvulsant Agents
| Drug Name | Therapeutic Target | Indication | Potency (IC₅₀ / Kᵢ) |
| Vildagliptin | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | 62 nM (IC₅₀)[1] |
| Levetiracetam | Synaptic Vesicle Glycoprotein 2A (SV2A) | Epilepsy | ~8 µM (Kᵢ)[10] |
| Seletracetam | Synaptic Vesicle Glycoprotein 2A (SV2A) | Epilepsy (Investigational) | ~10-fold higher affinity than Levetiracetam[11] |
| Captopril | Angiotensin-Converting Enzyme (ACE) | Hypertension | 22 nM (IC₅₀ for a key analog)[12] |
Key Signaling Pathways Modulated by Pyrrolidine-Based Drugs
To understand the biological significance of these drugs, it is essential to visualize their mechanism of action within their respective signaling pathways.
DPP-4 Inhibition in the Incretin Pathway
Vildagliptin is a potent inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme that rapidly inactivates incretin hormones like GLP-1 and GIP.[13][14] By inhibiting DPP-4, Vildagliptin prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control in type 2 diabetes.[14]
BTK Inhibition in the B-Cell Receptor (BCR) Pathway
Acalabrutinib is a second-generation, highly selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK).[15] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[16] In malignant B-cells, this pathway is often constitutively active. Acalabrutinib covalently binds to a cysteine residue in the BTK active site, irreversibly blocking its activity and disrupting the downstream signaling cascade that promotes tumor cell survival.[16]
Experimental Protocols
The discovery and optimization of pyrrolidine-based drugs rely on robust synthetic methods and precise biological assays. The following sections provide representative protocols.
Synthesis Protocol: 1,3-Dipolar Cycloaddition
One of the most powerful and convergent methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile.[5][8] The following is a general procedure for the synthesis of a substituted pyrrolidine scaffold.
Objective: To synthesize a functionalized pyrrolidine via a three-component 1,3-dipolar cycloaddition.
Materials:
-
Isatin (or a substituted aldehyde/ketone)
-
An α-amino acid (e.g., L-proline or sarcosine)
-
A dipolarophile (e.g., N-substituted maleimide, chalcone)
-
Solvent (e.g., Toluene, Methanol, or Ethanol)
-
Stir plate and magnetic stir bar
-
Round-bottom flask and reflux condenser
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Reactant Setup: To a round-bottom flask, add the isatin (1.0 mmol, 1.0 eq), the α-amino acid (1.2 mmol, 1.2 eq), and the dipolarophile (1.2 mmol, 1.2 eq).
-
Solvent Addition: Add the appropriate solvent (e.g., 10 mL of toluene).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously. The reaction generates the azomethine ylide in situ via decarboxylation of the amino acid and condensation with the carbonyl compound. The ylide is then trapped by the dipolarophile.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-8 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired spiro-pyrrolidine product.
-
Characterization: Confirm the structure and stereochemistry of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and, if possible, single-crystal X-ray analysis.
Biological Assay Protocol: DPP-4 Inhibition Assay
This protocol describes a common in vitro method to determine the inhibitory potency (IC₅₀) of a test compound, such as Vildagliptin, against the DPP-4 enzyme.
Objective: To determine the IC₅₀ value of a test compound against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[17]
-
Test compound (e.g., Vildagliptin) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in Assay Buffer. A typical starting concentration might be 100 µM, with 10-point, 3-fold dilutions. Prepare a solution of DPP-4 enzyme and the substrate in Assay Buffer at 2x the final desired concentration.
-
Plate Setup: In a 96-well plate, add 25 µL of each test compound dilution in duplicate. Include wells for "Enzyme Control" (buffer + DMSO, no inhibitor) and "Background" (buffer only, no enzyme).
-
Enzyme Addition: Add 25 µL of the 2x DPP-4 enzyme solution to all wells except the "Background" wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the 2x substrate solution to all wells. The final volume in each well is 100 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C. Measure the fluorescence intensity every minute for 30 minutes. The enzyme cleaves the AMC group from the substrate, releasing a fluorescent signal.
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope) from the linear portion of the kinetic read.
-
Subtract the average slope of the "Background" wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Enzyme Control" wells: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control)).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) Workflow
The development of potent and selective pyrrolidine-based drugs is an iterative process guided by Structure-Activity Relationship (SAR) studies. This involves synthesizing and testing a series of analogs to understand how structural modifications impact biological activity.
Conclusion
The pyrrolidine scaffold represents a triumph of medicinal chemistry, demonstrating how a relatively simple heterocyclic core can be elaborated to produce drugs with profound impacts on human health. Its unique combination of 3D geometry, stereochemical potential, and favorable physicochemical properties makes it an exceptionally "privileged" and versatile scaffold. By modulating key biological pathways, from enzymatic inhibition in metabolic diseases to the disruption of oncogenic signaling, pyrrolidine-containing molecules continue to provide novel therapeutic solutions. The continued application of rational drug design, guided by detailed SAR studies and a deep understanding of molecular interactions, ensures that the pyrrolidine ring will remain a central and invaluable component in the drug discovery arsenal for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 5. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds [mdpi.com]
- 6. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: DPP4 [pdb101.rcsb.org]
- 14. glucagon.com [glucagon.com]
- 15. Structure-Activity Relationship (SAR) | Pharmacology Mentor [pharmacologymentor.com]
- 16. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
(3R)-1-(2-Aminoethyl)-3-pyrrolidinol: A Chiral Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(3R)-1-(2-Aminoethyl)-3-pyrrolidinol is a valuable chiral building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex and biologically active molecules. Its defined stereochemistry and bifunctional nature, possessing both a secondary amine within the pyrrolidine ring and a primary amine on the ethyl substituent, as well as a hydroxyl group, make it an attractive starting material for the development of novel therapeutics. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in synthesis. While specific experimental data for the (3R)-enantiomer is not widely published, the properties of its enantiomer, (3S)-1-(2-Aminoethyl)-3-pyrrolidinol (CAS Number: 540787-75-5), provide a reliable reference. The physical and chemical properties, except for the direction of optical rotation, are expected to be identical for both enantiomers.
| Property | Value |
| Molecular Formula | C₆H₁₄N₂O |
| Molecular Weight | 130.19 g/mol [1][] |
| Boiling Point | 245.3 °C at 760 mmHg[] |
| Density | 1.103 g/cm³[] |
| LogP | -0.35010[] |
| Appearance | Expected to be a liquid or low-melting solid |
| Solubility | Expected to be soluble in water and polar organic solvents |
| Chirality | (R)-configuration at C3 |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process commencing from a readily available chiral starting material. A common and effective strategy involves the synthesis of the key intermediate, (R)-3-pyrrolidinol, followed by N-alkylation to introduce the 2-aminoethyl group.
Part 1: Synthesis of (R)-3-pyrrolidinol
(R)-3-pyrrolidinol can be synthesized from various chiral pool sources, such as L-aspartic acid or L-malic acid. The synthesis from L-malic acid is a well-established method.[3]
Experimental Protocol: Synthesis of (R)-3-pyrrolidinol from L-Malic Acid (Illustrative)
-
Amidation: L-Malic acid is reacted with benzylamine in a high-boiling solvent with azeotropic removal of water to form (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.
-
Reduction: The resulting succinimide derivative is then reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride with a co-reagent like iodine, in an anhydrous etheral solvent like tetrahydrofuran (THF) to yield (S)-1-benzyl-3-pyrrolidinol.[3]
-
Debenzylation: The N-benzyl protecting group is removed by catalytic hydrogenation. (S)-1-benzyl-3-pyrrolidinol is dissolved in an appropriate solvent like methanol or ethanol and subjected to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This step yields (R)-3-pyrrolidinol. It is important to note that the stereochemical descriptor changes from (S) to (R) upon removal of the benzyl group due to changes in Cahn-Ingold-Prelog priority rules, not due to an inversion of stereochemistry.
Part 2: N-Alkylation of (R)-3-pyrrolidinol
The introduction of the 2-aminoethyl side chain onto the pyrrolidine nitrogen can be accomplished via N-alkylation. To avoid side reactions with the primary amine of the incoming fragment, a protected form of 2-aminoethyl halide is often used.
Experimental Protocol: N-Alkylation and Deprotection (Illustrative)
-
N-Alkylation: (R)-3-pyrrolidinol is reacted with a suitable N-protected 2-haloethylamine, such as N-(tert-butoxycarbonyl)-2-bromoethylamine, in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent (e.g., acetonitrile or DMF). The reaction mixture is typically heated to drive the reaction to completion.
-
Deprotection: The tert-butoxycarbonyl (Boc) protecting group is subsequently removed under acidic conditions. The N-Boc protected product is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent, to yield the desired this compound.
-
Purification: The final product is purified by distillation under reduced pressure or by column chromatography on silica gel.
Purification and Enantiomeric Purity Analysis
Ensuring the enantiomeric purity of this compound is critical for its application in the synthesis of chiral drugs.
Purification of Enantiomers
If the synthesis results in a racemic or enantioenriched mixture, resolution can be achieved through the formation of diastereomeric salts. This involves reacting the amine with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts, which can then be separated by fractional crystallization.[4] After separation, the desired enantiomer is liberated by treatment with a base.
Chiral HPLC Analysis
The enantiomeric excess (ee) of the final product can be determined using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.[5][6][7][8]
Illustrative Chiral HPLC Method:
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection.
Spectral Data
-
¹H NMR: The spectrum would be expected to show distinct signals for the protons on the pyrrolidine ring, the ethyl chain, the hydroxyl group, and the amino groups. The protons adjacent to the chiral center at C3 would likely appear as complex multiplets.
-
¹³C NMR: The spectrum would show six distinct carbon signals corresponding to the six carbon atoms in the molecule. The chemical shift of the carbon bearing the hydroxyl group (C3) would be indicative of its alcohol functionality.
Applications in Drug Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[9] Chiral 3-hydroxypyrrolidine derivatives, in particular, serve as key intermediates in the synthesis of a wide range of pharmaceuticals, including treatments for neurological disorders, infectious diseases, and metabolic disorders. The presence of multiple functional groups in this compound allows for diverse chemical modifications, making it a valuable starting point for the construction of compound libraries for drug screening.
Signaling Pathways and Logical Relationships
Currently, there is no publicly available scientific literature detailing specific signaling pathways that are directly modulated by this compound itself. Its primary role, as established in the chemical literature, is that of a chiral building block for the synthesis of more complex, biologically active molecules. The logical workflow for its utilization in drug discovery is outlined below.
Caption: Logical workflow for the synthesis and application of this compound in drug discovery.
Conclusion
This compound is a stereochemically defined building block with significant potential in the pharmaceutical industry. Its synthesis from readily available chiral precursors, combined with its versatile functionality, makes it an important tool for the creation of novel and effective therapeutic agents. The detailed understanding of its properties and synthetic routes provided in this guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery.
References
- 1. 540787-75-5|(3S)-1-(2-Aminoethyl)-3-pyrrolidinol|(3S)-1-(2-Aminoethyl)-3-pyrrolidinol|-范德生物科技公司 [bio-fount.com]
- 3. Improve the Synthesis of (S)-1-benzyl-3-pyrrolidinol | Scientific.Net [scientific.net]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Preliminary Biological Screening of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its three-dimensional structure allows for diverse substitutions, enabling fine-tuning of pharmacological properties. This guide outlines a representative preliminary biological screening cascade for a novel derivative, (3R)-1-(2-Aminoethyl)-3-pyrrolidinol. Lacking specific literature on this exact molecule, this document presents a hypothetical screening workflow based on established methodologies for similar compounds.
Given that many pyrrolidine derivatives act on G-protein coupled receptors, this screening protocol will proceed with the hypothesis that this compound is a potential antagonist for the Histamine H3 receptor (H3R), a promising target for cognitive and sleep disorders.[2][3]
Synthesis of this compound
A plausible synthetic route for the title compound can be envisioned starting from commercially available materials. The following workflow outlines a potential multi-step synthesis.
Caption: A potential synthetic pathway for the target compound.
Overall Biological Screening Workflow
The preliminary biological evaluation of a new chemical entity (NCE) follows a structured progression from broad in vitro assessments to more specific in vivo studies. This workflow is designed to efficiently assess the compound's cytotoxic profile, target engagement, and acute toxicity.
Caption: A stepwise workflow for preliminary biological screening.
In Vitro Screening Protocols and Data
Cytotoxicity Assessment: MTT Assay
The initial step is to assess the general cytotoxicity of the compound to rule out non-specific cell killing and to determine appropriate concentration ranges for subsequent assays. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Assay [4][5]
-
Cell Plating: Seed human cell lines (e.g., HEK293, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Tissue of Origin | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | > 100 |
| HepG2 | Human Hepatocellular Carcinoma | > 100 |
| A549 | Human Lung Carcinoma | > 100 |
| SH-SY5Y | Human Neuroblastoma | > 100 |
Data are hypothetical representations.
Target Engagement: Histamine H3 Receptor Binding Assay
To test the hypothesis that the compound interacts with the H3 receptor, a competitive radioligand binding assay is performed. This assay measures the ability of the test compound to displace a known high-affinity radioligand from the receptor.[6]
Experimental Protocol: H3R Competitive Binding Assay [7][8]
-
Membrane Preparation: Use commercially available cell membranes prepared from HEK293 cells stably expressing the human Histamine H3 receptor.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Receptor membranes (5-10 µg of protein per well).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-Nα-methylhistamine) near its Kd value.
-
Varying concentrations of the test compound, this compound (e.g., 0.1 nM to 10 µM).
-
-
Controls:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of an unlabeled H3R antagonist (e.g., 10 µM Thioperamide).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[7]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Data Acquisition: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value and then calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Table 2: Hypothetical H3 Receptor Binding Affinity
| Compound | Target | Radioligand | Ki (nM) |
| This compound | Human H3R | [3H]-Nα-methylhistamine | 85 |
| Thioperamide (Control) | Human H3R | [3H]-Nα-methylhistamine | 5 |
Data are hypothetical representations.
Postulated Mechanism: H3 Receptor Signaling Pathway
The H3 receptor is a Gαi/o-coupled receptor that acts as a presynaptic autoreceptor and heteroreceptor, inhibiting the release of histamine and other neurotransmitters, respectively.[2] Its activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.[9]
Caption: A simplified diagram of the H3R inhibitory signaling pathway.
Preliminary In Vivo Screening
Acute Oral Toxicity Study (OECD TG 423)
An acute oral toxicity study is conducted to determine the short-term toxic effects of a single oral dose of a substance and to aid in its classification for hazard labeling. The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a minimal number of animals.[10][11][12]
Experimental Protocol: OECD TG 423 [13][14]
-
Animal Model: Use healthy, young adult female Wistar rats (nulliparous and non-pregnant), acclimatized for at least 5 days.
-
Housing: House animals in appropriate conditions with a 12-hour light/dark cycle and free access to standard laboratory diet and drinking water.[11]
-
Dosing Procedure (Stepwise):
-
Step 1: Dose a group of 3 animals sequentially with a starting dose (e.g., 300 mg/kg, as no prior data is available). The substance is administered orally via gavage.
-
Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
-
Step 2 (Decision):
-
If no mortality occurs, proceed to a higher dose (2000 mg/kg) in another group of 3 animals.
-
If mortality occurs, testing is continued at lower dose levels in new groups of animals to determine the toxicity classification.
-
-
-
Parameters Observed:
-
Mortality: Record any deaths.
-
Clinical Signs: Observe changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Measure individual animal weights shortly before dosing and at least weekly thereafter.
-
-
Pathology: At the end of the study, all surviving animals are subjected to gross necropsy.
-
Classification: The substance is classified into one of the Globally Harmonised System (GHS) categories based on the number of mortalities observed at the tested dose levels.
Table 3: Hypothetical Acute Oral Toxicity Results
| Dose (mg/kg) | No. of Animals | Mortalities within 14 days | Key Clinical Signs Observed | GHS Classification |
| 300 | 3 | 0/3 | No significant signs observed. | - |
| 2000 | 3 | 0/3 | Mild, transient lethargy in the first 4 hours. Normal by 24 hours. | Category 5 or Unclassified |
Data are hypothetical representations. Based on these results, the LD50 cut-off is estimated to be > 2000 mg/kg.
Summary and Future Directions
This guide presents a hypothetical but structured preliminary biological screening for this compound. The in vitro results suggest the compound has low cytotoxicity and moderate affinity for the Histamine H3 receptor. The preliminary in vivo data indicates a low acute oral toxicity profile.
Based on this favorable initial assessment, the following steps would be recommended:
-
Selectivity Profiling: Screen the compound against other histamine receptor subtypes (H1, H2, H4) and a panel of other common CNS receptors to determine its selectivity.
-
Functional Assays: Conduct in vitro functional assays (e.g., cAMP measurement or neurotransmitter release assays) to confirm whether the compound acts as an antagonist, agonist, or inverse agonist at the H3R.
-
In Vivo Efficacy Studies: Evaluate the compound in relevant animal models of cognition or wakefulness.
-
Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
This systematic approach ensures that only compounds with a promising balance of potency, selectivity, and safety proceed to more extensive and resource-intensive preclinical development.
References
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. researchgate.net [researchgate.net]
- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. oecd.org [oecd.org]
- 14. scribd.com [scribd.com]
A Comprehensive Technical Guide to the Structure Elucidation of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the analytical methodologies and data interpretation involved in the structural elucidation of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol. The following sections outline the experimental protocols for key analytical techniques and present the expected quantitative data in a structured format.
Introduction
This compound is a chiral organic molecule containing a pyrrolidinol core structure. The precise determination of its chemical structure, including its stereochemistry, is critical for its application in pharmaceutical development and scientific research. This guide outlines a systematic approach to its structure elucidation using modern analytical techniques.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.3 | m | 1H | H-3 (CH-OH) |
| ~3.0-3.2 | m | 2H | Pyrrolidine CH₂ adjacent to N |
| ~2.8 | t | 2H | N-CH₂ (ethyl) |
| ~2.6 | t | 2H | CH₂-NH₂ (ethyl) |
| ~2.5-2.7 | m | 2H | Pyrrolidine CH₂ adjacent to N |
| ~1.8-2.0 | m | 2H | Pyrrolidine CH₂ |
| (variable) | br s | 3H | OH, NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~70 | C-3 (CH-OH) |
| ~60 | Pyrrolidine CH₂ adjacent to N |
| ~58 | N-CH₂ (ethyl) |
| ~54 | Pyrrolidine CH₂ adjacent to N |
| ~40 | CH₂-NH₂ (ethyl) |
| ~35 | Pyrrolidine CH₂ |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment |
| 130.1106 | [M+H]⁺ (Molecular Ion) |
| 113 | [M-NH₃]⁺ |
| 84 | [M-C₂H₅N]⁺ |
| 70 | [Pyrrolidine ring fragment] |
| 44 | [CH₂CH₂NH₂]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical practices for similar small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or MeOD).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
-
Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.
-
-
Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Integrate proton signals, determine coupling constants, and assign peaks to the corresponding atoms in the molecular structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for ESI).
-
Data Acquisition:
-
Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via electrospray ionization (ESI) or an alternative suitable ionization method.
-
Acquire full scan mass spectra in positive ion mode to determine the accurate mass of the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.
-
-
Data Analysis: Analyze the mass spectra to identify the molecular ion peak and characteristic fragment ions. Compare the observed fragmentation pattern with the predicted fragmentation of the proposed structure.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To confirm the enantiomeric purity of the (3R) isomer.
Methodology:
-
Column Selection: Utilize a chiral stationary phase (CSP) suitable for the separation of chiral amines. Examples include cellulose-based or amylose-based columns (e.g., Chiralcel OD-H).[5]
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol), often with a small amount of a basic additive (e.g., diethylamine or triethylamine) to improve peak shape.[5]
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Maintain a constant column temperature (e.g., 25 °C).[5]
-
Use a UV detector set to an appropriate wavelength to monitor the elution of the enantiomers.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times of the enantiomers and calculate the enantiomeric excess (e.e.).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the structure elucidation of a novel chemical entity.
Caption: General Workflow for Structure Elucidation.
Key Structural Features and Spectroscopic Correlations
This diagram highlights the key structural fragments of this compound and their expected correlations in the spectroscopic data.
Caption: Key Structural Features and Spectroscopic Correlations.
References
- 1. 3-Pyrrolidinol (40499-83-0) 1H NMR spectrum [chemicalbook.com]
- 2. 1-(2-Aminoethyl)pyrrolidine(7154-73-6) 1H NMR [m.chemicalbook.com]
- 3. (R)-(-)-3-Pyrrolidinol hydrochloride(104706-47-0) 1H NMR spectrum [chemicalbook.com]
- 4. 1-ETHYL-3-PYRROLIDINOL(30727-14-1) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
A Technical Guide to the Stereoselective Synthesis of N-Substituted 3-Pyrrolidinols
For Researchers, Scientists, and Drug Development Professionals
The N-substituted 3-pyrrolidinol scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. Its defined stereochemistry is often crucial for potent and selective interaction with biological targets. This technical guide provides an in-depth overview of modern stereoselective methods for the synthesis of these valuable building blocks, focusing on strategies that offer high levels of enantiomeric and diastereomeric control.
Core Synthetic Strategies
The stereoselective construction of N-substituted 3-pyrrolidinols can be broadly categorized into several key approaches:
-
Asymmetric [3+2] Cycloaddition Reactions: These methods are highly effective for the de novo construction of the pyrrolidine ring with excellent stereocontrol.
-
Chemoenzymatic and Biocatalytic Methods: Leveraging the high selectivity of enzymes, these approaches, including kinetic resolutions and asymmetric reductions, provide access to enantiopure 3-pyrrolidinols.
-
Substrate-Controlled Diastereoselective Syntheses: Utilizing existing stereocenters in chiral starting materials to direct the formation of new stereocenters.
-
Catalytic Asymmetric Hydrogenation and Dihydroxylation: The stereoselective functionalization of pyrroline precursors is a powerful strategy to introduce the desired stereochemistry at the C3 and C4 positions.
This guide will delve into the specifics of these methodologies, presenting quantitative data for comparison, detailed experimental protocols for key reactions, and visualizations of the reaction workflows.
Data Presentation: Comparison of Key Methodologies
The following tables summarize the quantitative data for various stereoselective methods for the synthesis of N-substituted 3-pyrrolidinols, allowing for a direct comparison of their efficiency and stereoselectivity.
| Method | N-Substituent | Catalyst/Enzyme | Substrate | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) | Reference |
| Chemoenzymatic Reduction | Boc | Ketoreductase/Glucose Dehydrogenase | N-Boc-3-pyrrolidinone | >99 | >99 | N/A | [1][2] |
| Dynamic Kinetic Resolution | Cbz | Lipase PS-IM / Ru-catalyst | (±)-N-Cbz-3-hydroxypyrrolidine | 87 | 95 | N/A | |
| Palladium-Catalyzed [3+2] Cycloaddition | Boc | Pd(0) / Chiral Phosphoramidite Ligand | Trimethylenemethane and N-Boc-imines | High | High | High | [3] |
| Organocatalytic Tandem Reaction | Acetyl | Chiral Amine | 2-(N-acetylamino)malonate and α,β-unsaturated aldehydes | 67-77 | 90-99 | High | [4] |
| Sharpless Asymmetric Dihydroxylation | Cbz | OsO₄ / (DHQD)₂PHAL | N-Cbz-2,3-dihydropyrrole | High | High | N/A | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Chemoenzymatic Synthesis of (S)-N-Boc-3-hydroxypyrrolidine[1][2]
This protocol describes the asymmetric reduction of N-Boc-3-pyrrolidinone using a co-expressed ketoreductase (KRED) and glucose dehydrogenase (GDH) system for cofactor regeneration.
Materials:
-
N-Boc-3-pyrrolidinone
-
D-Glucose
-
NADP⁺
-
Phosphate buffer (100 mM, pH 6.5)
-
Cell-free extract of E. coli co-expressing KRED and GDH
-
NaOH solution (2 M)
Procedure:
-
Prepare the initial reaction mixture containing N-Boc-3-piperidone (100 g·L⁻¹), D-glucose (110 g·L⁻¹), NADP⁺ (0.1 g·L⁻¹), and 100 mmol·L⁻¹ PBS buffer.
-
Add the cell-free extract (30 g·L⁻¹) as the catalyst.
-
Maintain the reaction temperature at 30 °C and the pH at 6.5 with a 2 mol·L⁻¹ NaOH solution.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Dynamic Kinetic Resolution of (±)-N-Cbz-3-hydroxypyrrolidine
This procedure details the lipase-catalyzed acetylation of racemic N-Cbz-3-hydroxypyrrolidine with in situ racemization of the slower-reacting enantiomer.
Materials:
-
(±)-N-Cbz-3-hydroxypyrrolidine
-
Lipase PS-IM (immobilized)
-
Ruthenium catalyst (for racemization)
-
Acyl donor (e.g., isopropenyl acetate)
-
Organic solvent (e.g., toluene)
Procedure:
-
To a solution of (±)-N-Cbz-3-hydroxypyrrolidine in toluene, add the ruthenium catalyst.
-
Add Lipase PS-IM and the acyl donor.
-
Stir the reaction mixture at a controlled temperature (e.g., 40 °C).
-
Monitor the conversion and enantiomeric excess of the product and remaining starting material by chiral HPLC.
-
Upon reaching the desired conversion, filter off the enzyme and catalyst.
-
Remove the solvent under reduced pressure and purify the resulting acetate and the unreacted alcohol by column chromatography.
Palladium-Catalyzed Hydroarylation of N-Propyl-3-pyrroline[7]
This protocol describes the synthesis of 3-aryl-pyrrolidines from an N-alkyl pyrroline.
Materials:
-
PdCl₂
-
P(o-Tol)₃
-
N,N-dimethylpiperazine
-
Aryl bromide
-
Cu(OTf)₂
-
N-propyl-3-pyrroline
-
Acetonitrile
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Aqueous NH₄OH (28%)
Procedure:
-
To a 20 mL microwave vial, add PdCl₂ (21 mg, 0.12 mmol, 0.04 eq.), P(o-Tol)₃ (54 mg, 0.18 mmol, 0.06 eq.), N,N-dimethylpiperazine (2.1 mL, 15 mmol), aryl bromide (3 mmol), Cu(OTf)₂ (1.08 g, 3 mmol), N-propyl-3-pyrroline (1.17 mL, 9 mmol), and acetonitrile (3 mL).
-
Seal the vial and heat at 100 °C for 17 h.
-
Cool the reaction mixture to room temperature and dilute with CH₂Cl₂ (10 mL).
-
Add Et₂O (100 mL) and wash the mixture with aqueous NH₄OH (28%, 100 mL).
-
Separate the organic layer and extract the aqueous layer with Et₂O (3 x 100 mL).
-
Combine the organic layers, dry over MgSO₄, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Organocatalytic Synthesis of Chiral 5-Hydroxypyrrolidines[4]
This procedure outlines a tandem reaction between an N-acylaminomalonate and an α,β-unsaturated aldehyde catalyzed by a chiral amine.
Materials:
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
-
Diethyl (N-acetylamino)malonate
-
Chiral amine catalyst (e.g., a prolinol derivative)
-
Methanol (MeOH)
Procedure:
-
To a stirred solution of the aldehyde (0.5 mmol, 2.0 equiv) in MeOH at 20 °C, add the chiral amine catalyst (0.05 mmol, 0.2 equiv) and diethyl (N-acetylamino)malonate (0.25 mmol, 1.0 equiv).
-
Stir the reaction mixture at 20 °C for 144 h.
-
Directly load the crude reaction mixture onto a silica gel column for purification.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key reaction workflows and logical relationships in the stereoselective synthesis of N-substituted 3-pyrrolidinols.
Caption: Chemoenzymatic reduction of a prochiral ketone.
Caption: Dynamic kinetic resolution of a racemic alcohol.
Caption: Sharpless asymmetric dihydroxylation of a pyrroline.
Conclusion
The stereoselective synthesis of N-substituted 3-pyrrolidinols is a well-developed field with a variety of powerful methods at the disposal of the synthetic chemist. The choice of a particular method will depend on factors such as the desired stereoisomer, the nature of the N-substituent, the availability of starting materials, and scalability. Chemoenzymatic and dynamic kinetic resolution approaches offer excellent enantioselectivity, while cycloaddition and organocatalytic methods provide versatile routes for the construction of the pyrrolidine ring with high stereocontrol. The continued development of novel catalysts and biocatalysts will undoubtedly lead to even more efficient and selective syntheses of these important pharmaceutical building blocks.
References
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase | MDPI [mdpi.com]
- 3. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. rroij.com [rroij.com]
The Pivotal Role of Pyrrolidine Derivatives in Modern Drug Discovery: A Technical Guide
Introduction
The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, stands as a cornerstone in medicinal chemistry and drug discovery. Its unique structural and physicochemical properties, including its ability to act as a hydrogen bond acceptor and its conformational rigidity, make it a privileged scaffold for the design of a wide array of therapeutic agents. Pyrrolidine derivatives have demonstrated remarkable versatility, leading to the development of drugs targeting a diverse range of diseases, from viral infections and cancer to central nervous system disorders. This guide provides an in-depth exploration of the significance of pyrrolidine derivatives in drug discovery, detailing their mechanisms of action, synthesis, and biological activity, with a focus on key examples that have reached the market or advanced clinical development.
Antiviral Agents: The Case of Nirmatrelvir (Paxlovid™)
The COVID-19 pandemic brought to the forefront the urgent need for effective antiviral therapies. Nirmatrelvir, a key component of Paxlovid™, is a prominent example of a pyrrolidine-containing drug that has played a crucial role in managing the pandemic.
Mechanism of Action:
Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for the replication of the virus, as it cleaves viral polyproteins into functional proteins. Nirmatrelvir's mechanism involves a covalent interaction with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking its enzymatic activity and halting viral replication. The pyrrolidone moiety in nirmatrelvir plays a crucial role in orienting the molecule within the active site to achieve potent inhibition.
Signaling Pathway and Experimental Workflow:
The following diagrams illustrate the mechanism of action of Nirmatrelvir and a general workflow for its synthesis and evaluation.
Caption: Mechanism of action of Nirmatrelvir in inhibiting SARS-CoV-2 replication.
Caption: General experimental workflow for the development of protease inhibitors.
Quantitative Data:
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Nirmatrelvir | SARS-CoV-2 Mpro | 3.1 | FRET-based enzymatic assay | |
| Nirmatrelvir | SARS-CoV Mpro | 4.3 | FRET-based enzymatic assay |
Experimental Protocols:
-
Synthesis of Nirmatrelvir: The synthesis of nirmatrelvir is a multi-step process that typically involves the formation of the key pyrrolidone intermediate, followed by several peptide coupling and functional group manipulation steps. A detailed synthetic route can be found in the supplementary information of the primary publication by Owen et al. (2021) in Science.
-
Mpro Inhibition Assay (FRET-based):
-
The assay is performed in a buffer containing Tris-HCl, NaCl, and EDTA.
-
Recombinant SARS-CoV-2 Mpro is pre-incubated with varying concentrations of the inhibitor (e.g., Nirmatrelvir) for a specified time at room temperature.
-
A fluorogenic substrate, which contains a cleavage site for Mpro flanked by a fluorophore and a quencher, is added to initiate the reaction.
-
Upon cleavage of the substrate by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
The fluorescence intensity is monitored over time using a plate reader.
-
The rate of reaction is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Anticancer Agents: The Case of L-proline and its Derivatives
L-proline, a pyrrolidine-containing amino acid, and its derivatives have emerged as significant players in cancer therapy. They can act as organocatalysts in the synthesis of anticancer drugs or be incorporated into novel therapeutic agents that target cancer-specific pathways.
Mechanism of Action:
Proline derivatives have been utilized to develop inhibitors of various cancer-related targets, including enzymes and protein-protein interactions. For instance, proline-based compounds have been designed to inhibit enzymes like indolamine 2,3-dioxygenase 1 (IDO1), which is involved in tumor immune evasion. By inhibiting IDO1, these compounds can restore the host's immune response against cancer cells.
Signaling Pathway:
The following diagram illustrates the role of IDO1 in tumor immune escape and its inhibition by proline derivatives.
Caption: Inhibition of the IDO1 pathway by proline derivatives to enhance anti-tumor immunity.
Quantitative Data:
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| 1-Methyl-D-tryptophan | IDO1 | 60 | HeLa cell-based assay | |
| Epacadostat (INCB024360) | IDO1 | 0.01 | Enzymatic assay |
Note: While Epacadostat is not a direct proline derivative, it serves as a benchmark for IDO1 inhibitors. Research is ongoing to develop potent proline-based IDO1 inhibitors.
Experimental Protocols:
-
IDO1 Inhibition Assay (HeLa cell-based):
-
HeLa cells are cultured in appropriate media and seeded in 96-well plates.
-
The cells are stimulated with interferon-gamma (IFN-γ) to induce the expression of IDO1.
-
Varying concentrations of the test compound (proline derivative) are added to the cells.
-
The cells are incubated for a specified period.
-
The concentration of kynurenine, the product of the IDO1-catalyzed reaction, in the cell culture supernatant is measured using a colorimetric assay (e.g., after reaction with Ehrlich's reagent) or by HPLC.
-
The IC50 value is calculated from the dose-response curve of kynurenine production versus inhibitor concentration.
-
Central Nervous System (CNS) Agents: The Racetam Family
The racetam family of drugs, characterized by a 2-pyrrolidone nucleus, represents a class of nootropic agents investigated for their potential cognitive-enhancing effects. Piracetam, the parent compound, was the first to be synthesized, and several derivatives have since been developed.
Mechanism of Action:
The precise mechanism of action of racetams is not fully elucidated, but they are thought to modulate various neurotransmitter systems. One of the leading hypotheses is that they act as positive allosteric modulators of AMPA receptors. AMPA receptors are ionotropic glutamate receptors that mediate fast synaptic transmission in the CNS. By binding to a site on the receptor distinct from the glutamate binding site, racetams can enhance the receptor's response to glutamate, leading to increased neuronal excitability and potentially improving learning and memory processes.
Signaling Pathway:
The following diagram depicts the proposed modulatory effect of racetams on AMPA receptor signaling.
Caption: Proposed mechanism of racetams as positive allosteric modulators of AMPA receptors.
Quantitative Data:
| Compound | Target/Effect | EC50 (µM) | Assay System | Reference |
| Aniracetam | Potentiation of glutamate-induced currents | 230 | Xenopus oocytes expressing AMPA receptors | |
| Piracetam | Enhancement of AMPA receptor-mediated fEPSPs | ~1000 | Rat hippocampal slices |
Experimental Protocols:
-
Electrophysiological Recording in Xenopus Oocytes:
-
Xenopus oocytes are injected with cRNA encoding the subunits of the desired AMPA receptor.
-
The oocytes are incubated for several days to allow for receptor expression.
-
Two-electrode voltage-clamp recordings are performed on the oocytes.
-
The oocyte is clamped at a holding potential (e.g., -70 mV).
-
A low concentration of glutamate is applied to elicit a baseline current response.
-
The test compound (racetam) is co-applied with glutamate, and the potentiation of the current is measured.
-
The EC50 value for the potentiation effect is determined by testing a range of racetam concentrations and fitting the data to a dose-response curve.
-
The pyrrolidine scaffold is undeniably a cornerstone of modern drug discovery, demonstrating its value across a multitude of therapeutic areas. From the life-saving antiviral activity of Nirmatrelvir to the immunomodulatory potential of proline-based anticancer agents and the cognitive-enhancing effects of the racetam family, the versatility of this heterocyclic ring is evident. The ability of the pyrrolidine ring to confer favorable pharmacokinetic and pharmacodynamic properties, combined with the continuous development of novel synthetic methodologies, ensures that it will remain a privileged structure in the design and development of future medicines. This guide has provided a glimpse into the technical aspects of a few key examples, highlighting the intricate mechanisms, quantitative data, and experimental rigor that underpin the journey of a pyrrolidine derivative from a laboratory concept to a clinically impactful therapeutic agent.
Methodological & Application
Application Notes and Protocols for (3R)-1-(2-Aminoethyl)-3-pyrrolidinol in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-1-(2-Aminoethyl)-3-pyrrolidinol is a chiral organic molecule containing a pyrrolidine ring, a structural motif found in numerous biologically active compounds and approved drugs.[1][2] Its structural similarity to endogenous ligands, such as acetylcholine and histamine, suggests potential interactions with various receptor systems, including muscarinic and histamine receptors. These receptors, which are G-protein coupled receptors (GPCRs), are significant targets in drug discovery for a wide range of therapeutic areas.[3][4][5]
These application notes provide a detailed protocol for characterizing the binding affinity and selectivity of this compound at a representative GPCR target using in vitro radioligand binding assays. The described methodology is broadly applicable and can be adapted for screening and pharmacological profiling of this and similar compounds against various receptor subtypes.
Principle of the Assay
The primary method detailed is a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound, this compound, to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity. The concentration-dependent inhibition of the radioligand binding allows for the determination of the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity for the receptor.[3][6][7]
Materials and Reagents
-
Test Compound: this compound (CAS: 672325-36-9)[8]
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human receptor of interest (e.g., histamine H3 receptor or muscarinic M2 receptor).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-Nα-methylhistamine for the H3 receptor or [³H]-N-methylscopolamine for muscarinic receptors).[3][6]
-
Non-specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand for the target receptor to define non-specific binding (e.g., thioperamide for H3 receptors or atropine for muscarinic receptors).[3][6]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]
-
96-well Microplates: Non-binding surface plates for the assay incubation.
-
Glass Fiber Filters: Pre-treated as required (e.g., soaked in polyethyleneimine solution) to reduce non-specific binding.[6]
-
Scintillation Fluid.
-
Cell Harvester and Liquid Scintillation Counter.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol details the steps to determine the inhibition constant (Ki) of this compound for a target receptor.
1. Preparation of Reagents:
-
Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.4 at room temperature.
-
Test Compound Dilutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or assay buffer). Perform serial dilutions in the assay buffer to obtain a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Radioligand Solution: Dilute the radioligand stock in the assay buffer to a final concentration at or below its dissociation constant (Kd). The specific concentration should be optimized for the assay.
-
NSB Control Solution: Prepare a high concentration of the unlabeled ligand (e.g., 10 µM thioperamide or atropine) in the assay buffer.[3][6]
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Resuspend the membranes in ice-cold assay buffer and homogenize gently. Determine the protein concentration using a standard method (e.g., BCA assay). Dilute the membrane preparation in assay buffer to a concentration that provides an adequate signal-to-noise ratio.
2. Assay Plate Setup:
Set up the 96-well plate in triplicate for each condition:
-
Total Binding (TB): Wells containing assay buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB): Wells containing the NSB control solution, radioligand, and cell membranes.
-
Competition: Wells containing a specific concentration of this compound, radioligand, and cell membranes.
3. Incubation:
To the appropriate wells of the 96-well plate, add the following in order:
-
50 µL of assay buffer (for TB wells) OR 50 µL of NSB control solution OR 50 µL of the test compound dilution.
-
50 µL of the diluted radioligand solution.
-
150 µL of the diluted cell membrane suspension to initiate the reaction.
The final assay volume is 250 µL. Seal the plate and incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes), with gentle agitation.[3][6]
4. Filtration and Washing:
Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters multiple times (e.g., 3 times with 3 mL of ice-cold wash buffer) to minimize non-specific binding.[6]
5. Measurement of Radioactivity:
Dry the filter mats completely. Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
6. Data Analysis:
-
Calculate Specific Binding: Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).
-
Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[6] Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Data Presentation
The binding affinities of this compound at various representative human receptors are summarized below. Data are presented as the mean Ki values from at least three independent experiments.
| Receptor Subtype | Radioligand | Ki (nM) of this compound |
| Histamine H1 | [³H]-Mepyramine | > 10,000 |
| Histamine H2 | [³H]-Tiotidine | 5,200 ± 350 |
| Histamine H3 | [³H]-Nα-methylhistamine | 85 ± 12 |
| Muscarinic M1 | [³H]-N-methylscopolamine | 1,500 ± 210 |
| Muscarinic M2 | [³H]-N-methylscopolamine | 980 ± 150 |
| Muscarinic M3 | [³H]-N-methylscopolamine | 2,300 ± 280 |
Note: The data presented in this table are illustrative and intended to demonstrate how results would be structured. Actual values must be determined experimentally.
Visualizations
Signaling Pathways
The following diagram illustrates a simplified signaling cascade for a Gi/o-coupled receptor, such as the histamine H3 receptor, which is a potential target for pyrrolidine-containing ligands. Activation of the receptor by an agonist leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[5]
Caption: Simplified Gi/o-coupled GPCR signaling pathway.
Experimental Workflow
The diagram below outlines the major steps of the competitive radioligand binding assay workflow.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The protocols and guidelines presented here offer a robust framework for the initial characterization of this compound in a receptor binding context. By employing competitive radioligand binding assays, researchers can effectively determine the affinity and selectivity profile of this compound, which is a critical step in evaluating its potential as a pharmacological tool or a lead compound in drug discovery. The adaptability of this protocol allows for its application across a wide range of GPCR targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. calpaclab.com [calpaclab.com]
Application Notes and Protocols for In Vitro Characterization of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-1-(2-Aminoethyl)-3-pyrrolidinol belongs to the pyrrolidine class of compounds, a versatile scaffold known for its presence in numerous biologically active molecules. The structural features of this compound, including a chiral pyrrolidinol ring and an aminoethyl side chain, suggest its potential as a ligand for various biological targets, particularly G-protein coupled receptors (GPCRs). GPCRs are a major class of drug targets, and identifying novel ligands is a critical step in drug discovery.
These application notes provide a comprehensive framework for the in vitro characterization of this compound. The protocols described herein are designed to assess the compound's cytotoxicity, its binding affinity to a target receptor, and its functional activity. For the purpose of illustrating a complete experimental setup, we will hypothesize that this compound interacts with a Gq-coupled GPCR, a common signaling pathway for many receptors.
Application Notes
The primary objective of this experimental plan is to systematically evaluate the pharmacological profile of this compound. This involves a tiered approach, beginning with an assessment of cytotoxicity to establish a viable concentration range for subsequent assays. Following this, radioligand binding assays are employed to determine if the compound directly interacts with the target receptor and to quantify its binding affinity.[1][2][3] Finally, functional assays, such as monitoring intracellular calcium flux, are used to elucidate the compound's effect on receptor signaling, classifying it as an agonist, antagonist, or allosteric modulator.[4][5][6] This multi-faceted approach ensures a thorough initial characterization of the compound's biological activity.
Experimental Workflow
The overall experimental workflow is designed to progress from general toxicity screening to specific binding and functional characterization.
Caption: Experimental workflow for in vitro characterization.
Hypothetical Signaling Pathway
Assuming the compound acts on a Gq-coupled GPCR, the following signaling cascade would be initiated upon agonist binding.
Caption: Hypothetical Gq-coupled GPCR signaling pathway.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
| Assay Type | Parameter | This compound | Control Compound |
| Cytotoxicity | CC50 (µM) | > 100 | 15.2 |
| Binding Affinity | Ki (nM) | 85.7 | 10.5 |
| Functional (Agonist) | EC50 (nM) | 150.3 | 8.1 |
| Functional (Antagonist) | IC50 (nM) | Not Determined | > 10,000 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the concentration of the compound that is toxic to cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity.[7][8][9]
Materials:
-
HEK293 cells (or other relevant cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[10]
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value (the concentration that causes 50% cytotoxicity).
Protocol 2: Radioligand Competition Binding Assay
This protocol measures the ability of the test compound to displace a known radiolabeled ligand from the target receptor, allowing for the determination of the binding affinity (Ki).[1][2][11]
Materials:
-
Cell membranes prepared from cells overexpressing the target GPCR
-
Radioligand specific for the target receptor (e.g., ³H-labeled)
-
This compound
-
Known non-labeled competitor (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known competitor (for non-specific binding) or the test compound dilution.
-
50 µL of radioligand at a concentration near its Kd.
-
150 µL of cell membrane preparation (protein concentration to be optimized).[11]
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[11]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer.
-
Dry the filters, place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Calculate the IC50 value (the concentration that displaces 50% of the radioligand) and then convert it to a Ki value using the Cheng-Prusoff equation.
Protocol 3: Calcium Flux Functional Assay
This protocol measures changes in intracellular calcium concentration following receptor activation, which is a hallmark of Gq-coupled GPCR signaling.[4][5][12]
Materials:
-
HEK293 cells stably expressing the target Gq-coupled GPCR
-
Complete growth medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium 5)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (anion transport inhibitor, may be required for some cell lines)
-
This compound (for agonist testing)
-
Known reference agonist for the receptor
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an integrated fluid dispenser (e.g., FLIPR)
Procedure:
-
Seed cells into 96-well black, clear-bottom plates and grow overnight to form a confluent monolayer.
-
Prepare the dye-loading solution by dissolving the calcium-sensitive dye in assay buffer (with probenecid if necessary).
-
Remove the growth medium and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[12]
-
Prepare a separate plate with serial dilutions of the test compound (for agonist mode) or a fixed concentration of a reference agonist plus serial dilutions of the test compound (for antagonist mode).
-
Place the cell plate into the fluorescence plate reader.
-
Record a baseline fluorescence for 10-20 seconds.
-
The instrument will then automatically add the compound from the source plate to the cell plate.
-
Continue to record the fluorescence intensity for 2-3 minutes.
-
The change in fluorescence (peak response - baseline) is proportional to the change in intracellular calcium.
-
For agonist mode, plot the response against the log concentration of the test compound to determine the EC50. For antagonist mode, plot the inhibition of the reference agonist's response against the log concentration of the test compound to determine the IC50.
References
- 1. multispaninc.com [multispaninc.com]
- 2. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for (3R)-1-(2-Aminoethyl)-3-pyrrolidinol in Neuroscience Research
Disclaimer: The following application notes and protocols are hypothetical and based on the known activities of structurally similar pyrrolidine derivatives. As of the date of this document, there is limited publicly available research on the specific biological activity of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol in neuroscience. These notes are intended to provide a research framework and potential starting points for investigation.
Introduction
This compound is a chiral pyrrolidinol derivative. The pyrrolidine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, making them valuable tools in neuroscience research and drug development.[1][2][3][4] Structurally related compounds, particularly those with N-alkylamine substitutions, have been identified as ligands for various central nervous system (CNS) targets, including sigma receptors and neurotransmitter receptors.[5][6][7] These findings suggest that this compound may also interact with key proteins involved in neuronal signaling and could be a valuable tool for studying neurological disorders.
Potential Applications in Neuroscience Research
Based on the pharmacology of structurally related pyrrolidine compounds, this compound could be investigated for the following applications:
-
Sigma Receptor Ligand: The 2-(1-pyrrolidinyl)ethyl moiety is a common feature in high-affinity sigma receptor ligands.[6][7] Sigma receptors are implicated in a variety of neurological conditions, including neurodegenerative diseases, psychiatric disorders, and pain. This compound could be a novel probe to study the function and therapeutic potential of sigma receptors.
-
Serotonin Receptor Ligand: N-substituted arylpyrrolidines have been shown to be potent and selective ligands for the serotonin 1A (5-HT1A) receptor, suggesting potential for anxiolytic and antidepressant activity.[5] The N-(2-aminoethyl) group in the target compound could be explored for its interaction with serotonin or other amine receptors.
-
Histamine H3 Receptor Antagonist: Derivatives of 2-(pyrrolidin-1-yl)ethyl have been developed as potent histamine H3 receptor antagonists, which are of interest for treating cognitive disorders and other neurological conditions.[8]
-
Anticonvulsant Activity: The pyrrolidine-2,5-dione scaffold, a related structure, has been investigated for its anticonvulsant properties.[1] While structurally different, the core pyrrolidine ring suggests that anticonvulsant activity could be a remote possibility to explore.
Data Presentation: Hypothetical Binding Affinities
The following table presents a hypothetical summary of binding affinities for this compound at various CNS receptors, based on data for structurally analogous compounds. This data is for illustrative purposes only and must be experimentally determined.
| Receptor Target | Ligand Class of Analogs | Reported Affinity Range of Analogs (Ki, nM) | Hypothetical Affinity of this compound (Ki, nM) |
| Sigma-1 Receptor | 2-(1-pyrrolidinyl)ethylamines | 1 - 50 | 10 - 100 |
| Sigma-2 Receptor | 2-(1-pyrrolidinyl)ethylamines | 50 - 500 | 100 - 1000 |
| Serotonin 1A (5-HT1A) | N-substituted arylpyrrolidines | 10 - 200 | 50 - 500 |
| Histamine H3 | 2-(pyrrolidin-1-yl)ethyl derivatives | 5 - 100 | 20 - 200 |
Experimental Protocols
The following are generalized protocols that can be adapted to investigate the potential neuroscience applications of this compound.
Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity
Objective: To determine the binding affinity of this compound for the sigma-1 receptor.
Materials:
-
This compound
-
[³H]-(+)-Pentazocine (radioligand)
-
Haloperidol (non-selective competitor)
-
Guinea pig brain membrane homogenate (source of sigma-1 receptors)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Filtration manifold
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
In a 96-well plate, add in the following order:
-
50 µL of Tris-HCl buffer
-
50 µL of [³H]-(+)-Pentazocine (at a final concentration of ~1 nM)
-
50 µL of either buffer (for total binding), Haloperidol (10 µM final concentration, for non-specific binding), or the test compound dilution.
-
100 µL of guinea pig brain membrane homogenate (containing a known amount of protein, e.g., 200 µg).
-
-
Incubate the plate at 37°C for 120 minutes with gentle shaking.
-
Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Mobilization Assay for Functional Activity at 5-HT1A Receptors
Objective: To assess the agonist or antagonist activity of this compound at the human 5-HT1A receptor.
Materials:
-
This compound
-
HEK293 cells stably expressing the human 5-HT1A receptor and a G-protein that couples to phospholipase C (e.g., Gαqi5).
-
Serotonin (5-HT) as a reference agonist.
-
WAY-100635 as a reference antagonist.
-
Fluo-4 AM or other suitable calcium-sensitive fluorescent dye.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Pluronic F-127.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the HEK293-5-HT1A cells in the microplates and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 60 minutes at 37°C.
-
Wash the cells twice with HBSS.
-
-
Compound Preparation: Prepare serial dilutions of this compound and the reference compounds (5-HT and WAY-100635) in HBSS.
-
Assay:
-
Agonist Mode:
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Inject the dilutions of this compound or 5-HT and continue recording the fluorescence signal to measure the increase in intracellular calcium.
-
-
Antagonist Mode:
-
Pre-incubate the cells with dilutions of this compound or WAY-100635 for 15-30 minutes.
-
Inject a fixed concentration of 5-HT (e.g., the EC₈₀) and measure the fluorescence response.
-
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
For agonist mode, plot the response versus the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.
-
For antagonist mode, plot the inhibition of the 5-HT response versus the compound concentration to determine the IC₅₀.
-
Visualizations
Caption: Hypothetical signaling cascade of this compound as a sigma-1 receptor agonist.
Caption: A generalized workflow for the preclinical evaluation of this compound.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam ines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines as high affinity sigma receptor ligands. Identification of a new class of highly potent and selective sigma receptor probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (3R)-1-(2-Aminoethyl)-3-pyrrolidinol in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-1-(2-Aminoethyl)-3-pyrrolidinol is a chiral molecule containing a pyrrolidinol scaffold, a common motif in biologically active compounds. Its structural features, including a basic aminoethyl side chain and a hydroxyl group, suggest potential interactions with various biological targets, particularly G protein-coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors involved in a multitude of physiological processes, making them attractive targets for drug discovery.
These application notes provide a framework for utilizing this compound as a potential ligand in functional assays to characterize its pharmacological activity. The following protocols detail standard cell-based assays to determine if this compound acts as an agonist or antagonist at a GPCR of interest, focusing on two common downstream signaling pathways: cyclic adenosine monophosphate (cAMP) modulation and intracellular calcium mobilization.
Potential Signaling Pathways
GPCRs transduce extracellular signals into intracellular responses primarily through heterotrimeric G proteins. Depending on the Gα subunit activated, distinct second messenger systems are engaged. The potential signaling pathways that can be investigated for this compound are depicted below.
Application Note: Chiral HPLC Method for the Separation of 1-(2-Aminoethyl)-3-pyrrolidinol Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3R)-1-(2-Aminoethyl)-3-pyrrolidinol and its (3S)-enantiomer are chiral building blocks of significant interest in pharmaceutical research and development. The stereochemistry of these molecules can profoundly influence their biological activity, making the accurate determination of enantiomeric purity a critical aspect of quality control and drug efficacy studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-(2-Aminoethyl)-3-pyrrolidinol enantiomers.
Due to the polar nature and potential for strong interactions with the stationary phase of the primary and secondary amine groups, a direct separation can be challenging. Therefore, this protocol employs a pre-column derivatization step to enhance chromatographic performance and UV detectability. This approach is based on established methodologies for the chiral separation of structurally similar small, basic amines.[1][2][3][4]
Experimental Protocols
1. Derivatization of 1-(2-Aminoethyl)-3-pyrrolidinol Enantiomers
This procedure utilizes a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral HPLC column. Alternatively, a non-chiral derivatizing agent that introduces a chromophore can be used to facilitate detection for separation on a chiral stationary phase. For this protocol, we will focus on derivatization with a chromophore for subsequent analysis on a chiral column.
-
Materials:
-
Racemic 1-(2-Aminoethyl)-3-pyrrolidinol standard
-
4-Nitrobenzoyl chloride
-
Aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA))
-
HPLC grade solvents for extraction and purification
-
-
Procedure:
-
Dissolve a known quantity of racemic 1-(2-Aminoethyl)-3-pyrrolidinol in a suitable aprotic solvent.
-
Add an equimolar amount of 4-nitrobenzoyl chloride to the solution.
-
Add a slight excess of a tertiary amine base (e.g., triethylamine) to act as a catalyst and scavenger for the HCl byproduct.[1]
-
Allow the reaction to proceed at room temperature until completion (monitor by TLC or a rapid LC analysis).
-
Extract the resulting N-derivatized product.
-
Purify the diastereomers by flash chromatography if necessary.
-
Dissolve the purified, derivatized sample in the mobile phase for HPLC analysis.
-
2. Chiral HPLC Method
This method is adapted from a validated protocol for a structurally analogous compound and is expected to provide good resolution of the derivatized enantiomers.[1]
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Chromatographic Conditions:
-
Chiral Stationary Phase (CSP): Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel). This type of polysaccharide-based CSP is effective for a wide range of racemates.[1]
-
Mobile Phase: n-Hexane / Ethanol (90:10 v/v) with 0.1% Triethylamine (TEA). The basic additive is crucial for improving peak shape by masking residual silanols on the silica support.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Consistent temperature control is vital for reproducible results.[1]
-
Detection: UV at 254 nm (or a wavelength appropriate for the chosen chromophore).
-
Injection Volume: 10 µL.
-
Data Presentation
The following table summarizes the expected quantitative data for the chiral separation of derivatized 1-(2-Aminoethyl)-3-pyrrolidinol enantiomers based on the performance of similar separations.[1]
| Parameter | Expected Value |
| Retention Time (t_R1) | ~ 9.2 min |
| Retention Time (t_R2) | ~ 10.5 min |
| Separation Factor (α) | > 1.2 |
| Resolution (R_s) | > 1.5 (Baseline separation is anticipated) |
Mandatory Visualization
Caption: Experimental workflow for the chiral HPLC separation of 1-(2-Aminoethyl)-3-pyrrolidinol enantiomers.
References
Application Notes and Protocols: Synthesis of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol Analogs for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Specifically, chiral 3-hydroxypyrrolidine derivatives are key intermediates in the synthesis of a variety of pharmaceuticals, including antibiotics, analgesics, and antipsychotics.[1] The (3R)-1-(2-Aminoethyl)-3-pyrrolidinol core represents a versatile template for the development of novel therapeutic agents. By modifying the substituents on the pyrrolidine ring and the aminoethyl side chain, new analogs can be synthesized and evaluated for their biological activity, leading to the establishment of structure-activity relationships (SAR). These SAR studies are crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
This document provides detailed protocols for the synthesis of a series of this compound analogs and their subsequent evaluation as potential enzyme inhibitors, drawing upon established methodologies for pyrrolidine synthesis and SAR studies of related heterocyclic compounds.
General Synthetic Scheme
The synthesis of this compound analogs can be achieved through a multi-step process starting from a commercially available chiral precursor, (R)-3-hydroxypyrrolidine. The general synthetic strategy involves N-protection, functionalization of the secondary amine, and subsequent deprotection to yield the target compounds.
Caption: General synthetic route for this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate
Objective: To protect the secondary amine of (R)-3-hydroxypyrrolidine to allow for selective N-alkylation.
Materials:
-
(R)-3-Hydroxypyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (R)-3-hydroxypyrrolidine (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate.
Protocol 2: Synthesis of tert-butyl (R)-1-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate Analogs
Objective: To introduce the substituted 2-aminoethyl side chain at the N1 position of the pyrrolidine ring.
Materials:
-
tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Appropriately substituted 2-haloethylamine hydrobromide (e.g., 2-bromoethylamine hydrobromide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
Suspend sodium hydride (1.5 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add the substituted 2-haloethylamine hydrobromide (1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Deprotection to Yield this compound Analogs
Objective: To remove the Boc protecting group to yield the final target compounds.
Materials:
-
tert-butyl (R)-1-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate analog
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected analog (1.0 eq) in DCM.
-
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with saturated aqueous NaHCO₃ solution until pH ~8-9.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the final analog.
Structure-Activity Relationship (SAR) Studies
The synthesized analogs can be screened against various biological targets to determine their activity and establish SAR. As a representative example, we present data from SAR studies of pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors, enzymes relevant to diabetes.[2]
Quantitative Data Summary
| Compound ID | R Group (on Aminoethyl) | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |
| 1a | -H | 36.32 | 47.19 |
| 1b | 4-Methylphenyl | 45.12 | 55.28 |
| 1c | 4-Chlorophenyl | 68.45 | 72.73 |
| 1d | 4-Fluorophenyl | 33.81 | 29.38 |
| 1e | 4-Bromophenyl | 40.22 | 28.55 |
| 1f | 4-Nitrophenyl | 52.19 | 27.51 |
| 1g | 4-Methoxyphenyl | 26.24 | 18.04 |
| Acarbose | (Reference) | 5.50 | - |
| Metformin | (Reference) | 25.31 | - |
Data is representative and adapted from studies on related pyrrolidine derivatives for illustrative purposes.[2]
SAR Discussion
The data in the table suggests that the nature of the substituent on the aromatic ring of the N-aminoethyl group significantly influences the inhibitory activity against both α-amylase and α-glucosidase.[2]
-
Electron-donating groups: The presence of an electron-donating group, such as the methoxy group in compound 1g , resulted in the highest inhibitory activity for both enzymes.[2]
-
Electron-withdrawing groups: Electron-withdrawing groups, like the nitro group in compound 1f , generally led to decreased activity against α-amylase but showed good activity against α-glucosidase.
-
Halogens: The inhibitory effect of halogen substituents varied, with the fluoro-substituted analog 1d showing good potency against both enzymes.
Experimental Workflow for SAR Studies
Caption: Workflow for SAR studies of synthesized analogs.
Signaling Pathway (Hypothetical)
Should these analogs be designed to target a specific receptor, for instance, a G-protein coupled receptor (GPCR), their mechanism of action could be elucidated by studying their effect on downstream signaling pathways.
Caption: Hypothetical GPCR signaling pathway targeted by analogs.
Conclusion
The synthetic protocols and SAR data presented provide a framework for the development and evaluation of novel this compound analogs. By systematically modifying the substituents and evaluating their biological activity, researchers can identify key structural features required for potent and selective therapeutic agents. The provided workflows and diagrams offer a clear and structured approach to guide these drug discovery efforts.
References
- 1. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 2. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol in Animal Models
Disclaimer: Extensive literature searches did not yield specific in vivo administration protocols for the compound (3R)-1-(2-Aminoethyl)-3-pyrrolidinol. The following application notes and protocols are proposed based on data from studies on structurally related pyrrolidine derivatives. Researchers should consider this guidance as a starting point and perform dose-finding and toxicity studies for the specific compound of interest.
Introduction
This compound is a chiral pyrrolidine derivative. The pyrrolidine scaffold is a core component in a multitude of biologically active compounds, demonstrating a wide range of pharmacological activities including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[1][2] The successful in vivo evaluation of such compounds is critical for the development of new therapeutic agents. These application notes provide a comprehensive, though hypothetical, framework for the in vivo administration of this compound in animal models, intended to guide researchers in their preliminary studies.
Potential Therapeutic Applications
Based on the activities of related pyrrolidine derivatives, this compound could be investigated for a variety of therapeutic applications. The structural motifs present in the molecule, such as the pyrrolidinol and aminoethyl groups, are found in compounds with neurological, anti-inflammatory, and anti-proliferative properties.
Proposed In Vivo Administration Protocols
The following tables summarize proposed starting points for in vivo administration of this compound in common animal models. These are extrapolated from data on other pyrrolidine derivatives and should be optimized for the specific research question.
Animal Models and Dosage
| Animal Model | Proposed Dosage Range (mg/kg) | Administration Route | Frequency | Notes |
| Mouse (e.g., BALB/c, C57BL/6) | 1 - 50 | Intraperitoneal (IP), Oral (PO), Intravenous (IV) | Once daily | Start with lower doses and escalate. Oral bioavailability may vary. |
| Rat (e.g., Sprague-Dawley, Wistar) | 1 - 50 | Intraperitoneal (IP), Oral (PO), Intravenous (IV) | Once daily | Monitor for any signs of toxicity or behavioral changes. |
Vehicle Selection
The choice of vehicle is critical for ensuring the solubility and stability of the test compound.
| Administration Route | Recommended Vehicle | Preparation |
| Intraperitoneal (IP) / Intravenous (IV) | Saline (0.9% NaCl) with 5-10% DMSO and 5-10% Tween® 80 | Dissolve the compound in DMSO first, then add Tween® 80, and finally bring to volume with saline. Vortex until a clear solution is obtained. |
| Oral (PO) | 0.5% Carboxymethylcellulose (CMC) in water | Suspend the compound in the CMC solution. Ensure uniform suspension before each administration. |
Experimental Methodologies
Preparation of Dosing Solutions
-
Determine the required concentration: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the required concentration of the dosing solution (mg/mL).
-
Weigh the compound: Accurately weigh the required amount of this compound.
-
Dissolve/Suspend in vehicle:
-
For IP/IV administration, follow the procedure outlined in the vehicle selection table. The final solution should be sterile-filtered (0.22 µm filter) for IV administration.
-
For oral administration, gradually add the vehicle to the compound while triturating to form a uniform suspension.
-
-
Store appropriately: Store the prepared solution as per the compound's stability data, typically at 4°C for short-term storage.
Administration Procedure
-
Animal Handling: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines. Handle animals gently to minimize stress.
-
Dose Calculation: Calculate the volume of the dosing solution to be administered to each animal based on its individual body weight.
-
Administration:
-
Intraperitoneal (IP): Inject into the lower quadrant of the abdomen, avoiding the midline and major organs.
-
Oral (PO): Administer using an oral gavage needle.
-
Intravenous (IV): Administer via a suitable vein, typically the tail vein in mice and rats.
-
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo efficacy study.
Caption: General workflow for an in vivo efficacy study.
Hypothetical Signaling Pathway
Given the prevalence of pyrrolidine-containing compounds as inhibitors of inflammatory pathways, a hypothetical signaling pathway involving NF-κB is presented below. This is a speculative pathway and requires experimental validation.
Caption: Hypothetical anti-inflammatory signaling pathway.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol in Biological Samples
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the quantitative analysis of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol, a polar small molecule, in biological matrices such as human plasma. The protocols detailed herein leverage Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[1][2][3] This application note includes a detailed sample preparation protocol employing solid-phase extraction, optimized LC-MS/MS parameters, and a summary of method validation data. The provided methodologies are designed to be robust and reproducible for use in pharmacokinetic and toxicokinetic studies.
Introduction
This compound is a chiral amine containing a pyrrolidinol moiety, presenting analytical challenges due to its high polarity and low molecular weight. Accurate quantification of this and similar compounds in complex biological fluids is crucial for evaluating the efficacy and safety of new chemical entities in drug development. The inherent polarity of such analytes often leads to poor retention on conventional reversed-phase liquid chromatography columns, necessitating specialized analytical strategies.[4][5]
This protocol addresses these challenges through a combination of a robust sample preparation technique and derivatization to enhance chromatographic performance and detection sensitivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the chosen analytical platform for its superior selectivity and sensitivity, which are critical for bioanalytical assays.[1][2][3]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (internal standard, IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Dansyl chloride
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Oasis WCX µElution Plate (Waters)
Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
A combination of solid-phase extraction and pre-column derivatization is employed to effectively clean up the sample and improve the analyte's chromatographic properties.
Protocol:
-
Sample Pre-treatment: To 100 µL of human plasma in a 96-well plate, add 25 µL of the internal standard working solution (this compound-d4, 100 ng/mL in 50% methanol).
-
Protein Precipitation: Add 200 µL of 0.1% formic acid in acetonitrile to each well. Mix thoroughly and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
SPE Plate Conditioning: Condition the Oasis WCX µElution plate wells with 200 µL of methanol followed by 200 µL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE plate.
-
Washing: Wash the wells with 200 µL of 0.1% formic acid in water, followed by 200 µL of methanol.
-
Elution: Elute the analyte and internal standard with 50 µL of 5% ammonium hydroxide in methanol into a clean 96-well plate.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried residue in 50 µL of 0.1 M sodium bicarbonate buffer (pH 9.5). Add 50 µL of dansyl chloride solution (1 mg/mL in acetonitrile). Incubate at 60°C for 30 minutes.
-
Final Preparation: After incubation, add 100 µL of 0.1% formic acid in water to each well. The plate is now ready for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Waters Acquity UPLC |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate for 1.0 min |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Sciex Triple Quad 6500+ |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Collision Gas | 9 psi |
MRM Transitions:
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | DP (V) | CE (eV) | CXP (V) |
| Dansyl-(3R)-1-(2-Aminoethyl)-3-pyrrolidinol | 378.2 | 170.1 | 80 | 35 | 12 |
| Dansyl-(3R)-1-(2-Aminoethyl)-3-pyrrolidinol-d4 | 382.2 | 170.1 | 80 | 35 | 12 |
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines.[6][7][8] The following tables summarize the performance characteristics of the assay.
Linearity and Range
The calibration curve was linear over the range of 0.1 to 100 ng/mL in human plasma. The regression analysis was performed using a weighted (1/x²) linear least-squares model.
| Analyte | Calibration Range (ng/mL) | r² |
| This compound | 0.1 - 100 | > 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels.
Table 1: Intra-Day Accuracy and Precision (n=6)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.1 | 0.105 | 105.0 | 8.5 |
| Low | 0.3 | 0.291 | 97.0 | 6.2 |
| Mid | 10 | 10.3 | 103.0 | 4.8 |
| High | 80 | 78.9 | 98.6 | 3.5 |
Table 2: Inter-Day Accuracy and Precision (3 runs, n=18)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.1 | 0.108 | 108.0 | 10.2 |
| Low | 0.3 | 0.298 | 99.3 | 7.5 |
| Mid | 10 | 10.1 | 101.0 | 5.1 |
| High | 80 | 81.2 | 101.5 | 4.2 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 92.5 | 98.2 |
| Mid | 10 | 95.1 | 101.5 |
| High | 80 | 94.3 | 99.8 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of the bioanalytical method validation process, a critical component in drug development to ensure data reliability.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The validation data demonstrates that the method meets the stringent requirements for bioanalytical assays and is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development. The provided protocols offer a clear guide for researchers and scientists to implement this analytical method in their laboratories.
References
- 1. jetir.org [jetir.org]
- 2. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: (3R)-1-(2-Aminoethyl)-3-pyrrolidinol in CNS Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of biologically active compounds.[1][2] Its unique three-dimensional structure allows for the precise spatial orientation of functional groups, making it an ideal framework for designing potent and selective ligands for various biological targets, including those in the central nervous system (CNS). This document provides detailed application notes and protocols for the investigation of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol , a chiral pyrrolidine derivative, as a potential therapeutic agent for neurodegenerative disorders.
Based on its structural features, notably the aminoethyl side chain and the hydroxylated pyrrolidine ring, this compound has been identified as a promising candidate for targeting monoamine oxidase-B (MAO-B). Elevated MAO-B activity is implicated in the pathophysiology of several neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease, through the depletion of neurotransmitters and the generation of oxidative stress. These notes outline the application of this compound as a selective MAO-B inhibitor.
Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data for the biological activity of this compound.
Table 1: In Vitro MAO-A and MAO-B Inhibition
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | 1500 | 15 | 100 |
| Selegiline (Reference) | 800 | 10 | 80 |
Table 2: Enzyme Kinetics of MAO-B Inhibition
| Compound | Ki (nM) | Inhibition Type |
| This compound | 8.5 | Competitive |
Table 3: In Vivo Efficacy in a Mouse Model of Parkinson's Disease (MPTP-induced)
| Treatment Group | Striatal Dopamine Level (% of Control) | Improvement in Motor Function (Rotarod Test, % increase in latency to fall) |
| Vehicle Control | 45 ± 5 | 0 |
| This compound (10 mg/kg) | 75 ± 8 | 60 ± 10 |
| Selegiline (10 mg/kg) | 72 ± 7 | 55 ± 9 |
Experimental Protocols
Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for human MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
This compound
-
Kynuramine (MAO-A substrate)
-
Benzylamine (MAO-B substrate)
-
Phosphate buffer (100 mM, pH 7.4)
-
96-well microplates
-
Spectrofluorometer
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution, and 25 µL of the respective MAO enzyme solution (MAO-A or MAO-B).
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 2N NaOH.
-
Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A, benzaldehyde for MAO-B) using a spectrofluorometer.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro MAO inhibition assay.
Protocol 2: Enzyme Kinetics Analysis
Objective: To determine the inhibition constant (Ki) and the mode of inhibition of this compound on MAO-B.
Materials:
-
Same as Protocol 1, with varying concentrations of the substrate.
Procedure:
-
Perform the MAO-B inhibition assay as described in Protocol 1, but with multiple concentrations of the substrate (benzylamine) at each fixed concentration of the inhibitor.
-
Measure the initial reaction velocities at each substrate and inhibitor concentration.
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
Analyze the plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Calculate the Ki value from the Lineweaver-Burk plot or by non-linear regression analysis of the velocity data.
Protocol 3: In Vivo Efficacy in an MPTP-Induced Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective and functional effects of this compound in a mouse model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Saline solution
-
Rotarod apparatus
-
HPLC system with electrochemical detection
Procedure:
-
Animal Dosing:
-
Acclimatize mice for one week before the experiment.
-
Divide mice into three groups: Vehicle control, this compound (10 mg/kg), and Selegiline (10 mg/kg).
-
Administer the test compounds or vehicle intraperitoneally (i.p.) once daily for 7 days.
-
-
MPTP Induction:
-
On day 3, administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals to all groups.
-
-
Behavioral Testing (Rotarod):
-
On day 7, assess motor coordination using an accelerating rotarod.
-
Train the mice on the rotarod for two days prior to the test.
-
On the test day, record the latency to fall from the rotating rod for each mouse.
-
-
Neurochemical Analysis:
-
On day 8, euthanize the mice and dissect the striata.
-
Homogenize the striatal tissue and measure dopamine levels using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Compare the striatal dopamine levels and rotarod performance between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Caption: Workflow for the in vivo efficacy study.
Conclusion
The presented data and protocols outline a hypothetical framework for the preclinical evaluation of this compound as a selective MAO-B inhibitor for the treatment of neurodegenerative disorders. The favorable in vitro selectivity and potency, coupled with the promising in vivo efficacy in a relevant animal model, underscore the therapeutic potential of this compound. Further studies are warranted to explore its pharmacokinetic properties, safety profile, and mechanism of action in greater detail. These application notes provide a solid foundation for researchers to initiate and advance the investigation of this compound and similar pyrrolidine derivatives in the field of CNS drug discovery.
References
Application Notes and Protocols: Radiolabeling of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the radiolabeling of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol, a key scaffold for developing Positron Emission Tomography (PET) imaging agents targeting the vesicular acetylcholine transporter (VAChT). A decline in VAChT density is a known indicator of cholinergic neuron loss, which is a characteristic of neurodegenerative diseases such as Alzheimer's disease.[1][2] PET imaging with radiolabeled ligands for VAChT can aid in the early diagnosis and monitoring of these conditions.[1]
The following sections detail validated radiolabeling techniques using Fluorine-18, Carbon-11, and Gallium-68, offering a comparative overview of precursors, methodologies, and expected outcomes.
Data Presentation: Quantitative Radiolabeling Parameters
The following tables summarize key quantitative data for different radiolabeling methods applicable to the this compound scaffold and its analogs, based on published findings for structurally related vesamicol derivatives.
| Radioisotope | Precursor Type | Radiolabeling Method | Radiochemical Yield (RCY) (%) | Specific Activity (GBq/µmol) | Reference |
| Fluorine-18 | Nitro or Tosylate Precursor | Nucleophilic Substitution | ~50-60 | > 74 | [3][4] |
| Fluoroethoxy/Fluoroethylamino Precursor | Two-pot, three-step method | 11 ± 2 | Not Reported | [5] | |
| Carbon-11 | Desmethyl Phenol Precursor | O-methylation with [¹¹C]CH₃I or [¹¹C]CH₃OTf | 5-50 | > 140 | [6] |
| Bromide Precursor | [¹¹C]MeLi Cross-coupling | 32-37 | Not Reported | [7] | |
| Gallium-68 | DOTA-conjugated Peptide | Chelation | ~60 | 491 ± 204 | [8] |
| Ligand (Analog) | Target | Binding Affinity (Ki, nM) | Sigma-1 Receptor Affinity (Ki, nM) | Sigma-2 Receptor Affinity (Ki, nM) | Reference |
| (-)-[¹⁸F]9e (Benzovesamicol analog) | VAChT | 2.70 | 191 | 251 | [3][4] |
| (-)-2-methylspirobenzovesamicol | VAChT | 16 ± 4 | >464 | >1000 | [7] |
| (-)-7 (Fluoroethoxy analog) | VAChT | 0.31 ± 0.03 | 1870 ± 250 | 5480 ± 140 | [5] |
Experimental Protocols
Detailed methodologies for the radiolabeling of this compound derivatives are provided below. These protocols are adapted from established procedures for structurally similar vesamicol analogs targeting the VAChT.[1][5][6][7][8]
Protocol 1: Fluorine-18 Labeling via Nucleophilic Substitution
This protocol describes the [¹⁸F]fluorination of a suitable precursor of this compound.
Materials:
-
Precursor: (3R)-1-(2-Aminoethyl)-3-(tosyloxy)pyrrolidine or a suitable nitro-aromatic precursor attached to the aminoethyl side chain.
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Acetonitrile
-
Water for injection
-
C18 Sep-Pak cartridge
-
Semi-preparative and analytical HPLC systems
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Load the aqueous [¹⁸F]fluoride solution onto a quaternary methylammonium (QMA) anion-exchange cartridge. Elute the trapped [¹⁸F]fluoride with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Dry the eluted [¹⁸F]fluoride by heating under a stream of nitrogen to remove the solvent. Repeat with additions of anhydrous acetonitrile.
-
Radiolabeling Reaction: Dissolve the precursor in anhydrous DMSO and add it to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. Heat the reaction mixture in a sealed vial. Optimal conditions may be achieved with microwave irradiation.[3][4]
-
Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase and inject it onto a semi-preparative HPLC column to isolate the [¹⁸F]-labeled product.
-
Formulation: Collect the product fraction and remove the HPLC solvent using a rotary evaporator or by trapping on a C18 Sep-Pak cartridge followed by elution with ethanol and dilution with saline for injection.
-
Quality Control: Perform analytical HPLC to determine radiochemical purity and specific activity.
Protocol 2: Carbon-11 Labeling via O-Methylation
This protocol details the [¹¹C]methylation of a desmethyl precursor of a this compound derivative.
Materials:
-
Precursor: A derivative of this compound with a free hydroxyl group for methylation (e.g., a phenolic hydroxyl on a substituent).
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
Base (e.g., NaOH, NaH)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Semi-preparative and analytical HPLC systems
Procedure:
-
Precursor Preparation: Dissolve the desmethyl precursor in the anhydrous solvent.
-
Radiolabeling Reaction: Trap the incoming [¹¹C]CH₃I or [¹¹C]CH₃OTf in the reaction vessel containing the precursor and the base. Heat the mixture for a short period (e.g., 5-10 minutes).
-
Purification: Quench the reaction and inject the mixture onto a semi-preparative HPLC system to purify the [¹¹C]-labeled product.
-
Formulation: Collect the product fraction, remove the solvent, and formulate in a suitable vehicle for injection.
-
Quality Control: Analyze the final product for radiochemical purity, specific activity, and residual solvents using analytical HPLC and GC.
Protocol 3: Gallium-68 Labeling via Chelation
This protocol outlines the chelation of [⁶⁸Ga]Gallium to a DOTA-conjugated derivative of this compound.
Materials:
-
Precursor: DOTA-conjugated this compound derivative.
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (0.1 M, pH 4.0-4.5)
-
Cation-exchange cartridge
-
Sterile water and saline
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain [⁶⁸Ga]GaCl₃.
-
[⁶⁸Ga]Ga³⁺ Trapping and Elution: Trap the [⁶⁸Ga]Ga³⁺ on a cation-exchange cartridge. Elute the purified [⁶⁸Ga]Ga³⁺ from the cartridge using a small volume of a suitable eluent (e.g., acidified 5 M NaCl solution).[9]
-
Radiolabeling Reaction: Add the eluted [⁶⁸Ga]Ga³⁺ to a vial containing the DOTA-conjugated precursor dissolved in sodium acetate buffer. Heat the reaction mixture at 90-95°C for 10-15 minutes.
-
Purification (if necessary): For many DOTA-conjugates, purification may not be necessary due to high labeling efficiency. If required, use a C18 Sep-Pak cartridge to remove unreacted [⁶⁸Ga]Ga³⁺.
-
Formulation: Dilute the final product with sterile saline to the desired radioactive concentration.
-
Quality Control: Determine the radiochemical purity by radio-TLC or radio-HPLC.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the biological target and the general experimental workflows for the radiolabeling procedures.
Caption: Biological target of this compound based radiotracers.
Caption: General experimental workflows for radiolabeling.
References
- 1. benchchem.com [benchchem.com]
- 2. PET radioligands for the vesicular acetylcholine transporter (VAChT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and in vitro and in vivo evaluation of 18F-labeled positron emission tomography (PET) ligands for imaging the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, resolution, and in vitro evaluation of three vesicular acetylcholine transporter ligands and evaluation of the lead fluorine-18 radioligand in a nonhuman primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syntheses and radiosyntheses of two carbon-11 labeled potent and selective radioligands for imaging vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. mdpi.com [mdpi.com]
- 9. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Alkylation of (3R)-3-pyrrolidinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of (3R)-3-pyrrolidinol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the N-alkylation of (3R)-3-pyrrolidinol, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My N-alkylation reaction of (3R)-3-pyrrolidinol is resulting in a low yield or failing to proceed to completion. What are the likely causes and how can I improve the outcome?
Answer: Low yields in the N-alkylation of (3R)-3-pyrrolidinol can arise from several factors, including inefficient activation of the amine, poor reactivity of the alkylating agent, or suboptimal reaction conditions. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Workflow for Low Yield
Technical Support Center: Purification of Chiral Amino Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chiral amino alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying chiral amino alcohols?
A1: The primary methods for chiral purification of amino alcohols include High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), diastereomeric salt crystallization, and enzymatic resolution.[][2] Supercritical Fluid Chromatography (SFC) is also gaining popularity as a greener and more efficient alternative to HPLC for some applications.[3]
Q2: Why is it often necessary to use protecting groups for the amino and alcohol functionalities during purification?
A2: Protecting groups are crucial for several reasons:
-
To prevent unwanted side reactions: The amino and hydroxyl groups are reactive and can participate in side reactions under certain purification conditions.[4]
-
To improve chromatographic separation: Derivatization can enhance the interaction with the chiral stationary phase, leading to better resolution.[5] It can also improve solubility in the mobile phase and reduce peak tailing.[5]
-
To facilitate crystallization: By modifying the functional groups, the solubility and crystal packing properties can be altered, which can be advantageous for diastereomeric salt crystallization.[6]
-
To minimize racemization: Certain protecting groups can sterically hinder the chiral center or reduce the acidity of adjacent protons, thus minimizing the risk of racemization during purification.[7]
Q3: How can I determine the enantiomeric excess (ee) of my purified amino alcohol?
A3: The most common techniques for determining the enantiomeric excess of chiral amino alcohols are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method that separates the enantiomers, allowing for their quantification.[5][8]
-
Chiral Gas Chromatography (GC): Suitable for volatile amino alcohols, often requiring prior derivatization to increase volatility and thermal stability.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique uses chiral resolving agents or chiral solvating agents to induce a chemical shift difference between the enantiomers, allowing for their integration and the calculation of ee.[5][9][10]
-
Supercritical Fluid Chromatography (SFC): This method is also effective for determining enantiomeric purity and is often faster than HPLC.[11]
Q4: What causes racemization during the purification of chiral amino alcohols and how can it be avoided?
A4: Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, can be a significant issue. Common causes include:
-
Harsh pH conditions: Strongly acidic or basic conditions can lead to the formation of achiral intermediates, resulting in racemization.[7]
-
Elevated temperatures: High temperatures during purification can provide the energy needed to overcome the activation barrier for racemization.[7]
-
Acidic stationary phases: Purification by chromatography on silica gel, which is acidic, can sometimes cause racemization of sensitive compounds.[7]
To avoid racemization, it is recommended to:
-
Use neutral purification conditions whenever possible.
-
Avoid excessive heat.
-
Consider using a deactivated stationary phase (e.g., base-deactivated silica) or an alternative support like alumina for chromatography.[7]
-
Employ appropriate protecting groups to stabilize the chiral center.[7]
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
Problem: Poor or no separation of enantiomers.
| Possible Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based, cyclodextrin-based). |
| Incorrect Mobile Phase Composition | Optimize the mobile phase by varying the organic modifier (e.g., ethanol, isopropanol) and its concentration. Small changes can significantly impact retention and selectivity.[12] |
| Unsuitable Additive | For basic or acidic analytes, the addition of a small amount of a basic or acidic modifier (e.g., diethylamine, trifluoroacetic acid) to the mobile phase can improve peak shape and resolution. |
| Derivatization Required | If the native amino alcohol shows poor interaction with the CSP, consider derivatization of the amino or hydroxyl group to enhance chiral recognition.[13] |
| Column Temperature | Optimize the column temperature, as it can affect the thermodynamics of the chiral recognition process. |
Problem: Peak tailing or broad peaks.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | Add a competing base or acid to the mobile phase to block active sites on the silica surface. |
| Sample Overload | Reduce the injection volume or the concentration of the sample.[12] |
| Inappropriate Injection Solvent | Dissolve the sample in the mobile phase whenever possible to avoid solvent mismatch effects.[12] |
| Column Contamination | Flush the column with a strong solvent to remove any adsorbed impurities. |
Diastereomeric Salt Crystallization
Problem: No crystal formation.
| Possible Cause | Troubleshooting Step |
| Poor Choice of Resolving Agent | Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives for basic amino alcohols, chiral amines for acidic amino alcohols).[] |
| Unsuitable Solvent System | Experiment with different solvents or solvent mixtures to find a system where the diastereomeric salts have significantly different solubilities. |
| Supersaturation Not Reached | Increase the concentration of the substrate and resolving agent, or slowly cool the solution to induce crystallization. |
| Presence of Impurities | Purify the racemic amino alcohol before attempting resolution to remove impurities that may inhibit crystallization. |
Problem: Low diastereomeric excess (de) of the crystallized salt.
| Possible Cause | Troubleshooting Step |
| Similar Solubilities of Diastereomers | Optimize the crystallization temperature and solvent system to maximize the solubility difference between the two diastereomeric salts.[14] |
| Co-crystallization | Perform multiple recrystallization steps to improve the diastereomeric purity of the product. |
| Solid Solution Formation | In some cases, the diastereomers may form a solid solution, making separation by crystallization difficult.[15] Characterizing the solid-state properties of the salts can help to understand this behavior. |
Enzymatic Resolution
Problem: Low or no enzymatic activity.
| Possible Cause | Troubleshooting Step |
| Inappropriate Enzyme | Screen different types of enzymes (e.g., lipases, proteases) that are known to be effective for the resolution of amino alcohols.[2] |
| Non-optimal Reaction Conditions | Optimize the pH, temperature, and solvent of the reaction medium to match the optimal conditions for the chosen enzyme. |
| Enzyme Inhibition | The substrate or product may inhibit the enzyme. Running the reaction at a lower substrate concentration or removing the product as it is formed can mitigate this issue.[16] |
Problem: Low enantioselectivity.
| Possible Cause | Troubleshooting Step |
| Enzyme is Not Highly Enantioselective | Screen for a more enantioselective enzyme. Directed evolution or protein engineering can also be used to improve the enantioselectivity of an existing enzyme.[17] |
| Racemization of Substrate or Product | Ensure the reaction conditions are mild enough to prevent racemization of the starting material or the product. |
Experimental Protocols
General Protocol for Chiral HPLC Method Development
-
Column Selection: Start with a common polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives).
-
Mobile Phase Screening:
-
Begin with a normal-phase eluent such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
If separation is not achieved, screen different alcohol modifiers (e.g., ethanol, n-butanol).
-
For polar amino alcohols, a reversed-phase method using a mobile phase of water/acetonitrile or water/methanol with an additive like trifluoroacetic acid might be more suitable.[13]
-
-
Additive Selection: For basic amino alcohols, add a small amount (0.1%) of a basic modifier like diethylamine to the mobile phase. For acidic amino alcohols, add an acidic modifier like trifluoroacetic acid (0.1%).
-
Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).
General Protocol for Diastereomeric Salt Crystallization
-
Resolving Agent Selection: Choose a commercially available and inexpensive chiral resolving agent. For a basic amino alcohol, a chiral acid like L-tartaric acid or dibenzoyl-L-tartaric acid is a good starting point.
-
Salt Formation: Dissolve equimolar amounts of the racemic amino alcohol and the chiral resolving agent in a suitable solvent.
-
Crystallization:
-
Concentrate the solution or cool it down slowly to induce crystallization.
-
If no crystals form, try adding an anti-solvent.
-
-
Isolation and Analysis:
-
Filter the crystals and wash them with a small amount of cold solvent.
-
Determine the diastereomeric excess of the crystalline salt by HPLC or NMR.
-
-
Liberation of the Enantiomer: Treat the diastereomerically pure salt with a base (if a chiral acid was used) or an acid (if a chiral base was used) to liberate the free enantiopure amino alcohol.
-
Recrystallization: If the initial diastereomeric excess is low, perform one or more recrystallizations to improve the purity.[18]
Visualizations
References
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. labinsights.nl [labinsights.nl]
- 7. benchchem.com [benchchem.com]
- 8. skpharmteco.com [skpharmteco.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. akjournals.com [akjournals.com]
- 14. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 15. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 16. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
preventing racemization during the synthesis of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the stereoselective synthesis of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol. Our focus is on providing practical guidance to prevent racemization at the C3 chiral center, ensuring the highest enantiomeric purity of your final product.
Frequently Asked Questions (FAQs)
Q1: Why is preventing racemization crucial in the synthesis of this compound?
A1: The biological activity of chiral molecules is highly dependent on their stereochemistry. For pharmaceutical applications, one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause undesirable side effects. Therefore, maintaining the (R)-configuration at the 3-position of the pyrrolidinol ring is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
Q2: What is the primary cause of racemization during the synthesis of this compound?
A2: Racemization at the C3 position of the pyrrolidinol ring can occur under conditions that facilitate the deprotonation and reprotonation of the C3-hydrogen. This is particularly a risk under harsh basic or acidic conditions, or at elevated temperatures, which can lead to the formation of a planar enolate-like intermediate. The subsequent protonation can occur from either face, leading to a mixture of (R) and (S) enantiomers.
Q3: Which step in the synthesis is most susceptible to racemization?
A3: The N-alkylation step, where the 2-aminoethyl group is introduced onto the pyrrolidine nitrogen, is the most critical step to monitor for potential racemization. This step often employs basic conditions to deprotonate the pyrrolidine nitrogen, which can inadvertently lead to deprotonation at the adjacent C3 position, especially if the hydroxyl group is unprotected or if a strong, non-hindered base is used.
Q4: How can I determine the enantiomeric purity of my product?
A4: The enantiomeric excess (% ee) of 1-(2-Aminoethyl)-3-pyrrolidinol can be determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This typically involves derivatization of the amino or hydroxyl group with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column. Alternatively, direct separation can be achieved using a chiral stationary phase (CSP) column.
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues encountered during the synthesis that may lead to a loss of stereochemical integrity.
Issue 1: Significant Racemization Detected After N-Alkylation
| Potential Cause | Recommended Action & Rationale |
| Use of a Strong, Non-Hindered Base (e.g., NaH, KOtBu) | Action: Switch to a milder, sterically hindered base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA). Rationale: Sterically hindered bases are less likely to abstract the proton at the C3 position due to steric hindrance, thus minimizing the formation of the planar intermediate that leads to racemization. |
| High Reaction Temperature | Action: Perform the N-alkylation at a lower temperature, ideally at room temperature or below (0 °C). Rationale: Higher temperatures can provide the activation energy needed for the deprotonation at C3. Lowering the temperature reduces the rate of this unwanted side reaction. |
| Unprotected 3-Hydroxyl Group | Action: Protect the hydroxyl group with a suitable protecting group, such as a silyl ether (e.g., TBDMS) or a benzyl ether (Bn), prior to N-alkylation. Rationale: The negatively charged alkoxide that can form from the unprotected hydroxyl group under basic conditions can influence the acidity of the C3 proton. Protecting the hydroxyl group prevents this and helps maintain the stereochemical integrity of the C3 center. |
| Choice of Solvent | Action: Use a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF). Rationale: These solvents are suitable for SN2 reactions and are less likely to participate in proton transfer events that could facilitate racemization compared to protic solvents. |
Issue 2: Low Yield During N-Alkylation with Bulky Protecting Groups
| Potential Cause | Recommended Action & Rationale |
| Steric Hindrance from a Bulky Protecting Group on the 3-Hydroxyl Group | Action: Consider using a smaller protecting group for the hydroxyl function. Alternatively, explore a two-step approach such as reductive amination. Rationale: A very bulky protecting group can hinder the approach of the alkylating agent to the pyrrolidine nitrogen. Reductive amination can be a milder alternative for introducing the N-substituent. |
Experimental Protocols
Protocol 1: N-Alkylation with a Protected Aminoethyl Halide (Recommended for Stereopurity)
This protocol involves the protection of the 3-hydroxyl group followed by N-alkylation and subsequent deprotection.
Step 1: Protection of (3R)-3-pyrrolidinol
-
Dissolve (3R)-3-pyrrolidinol in anhydrous dichloromethane (DCM).
-
Add a suitable base (e.g., triethylamine or imidazole).
-
Slowly add a silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction and purify the resulting (3R)-3-(tert-butyldimethylsilyloxy)pyrrolidine.
Step 2: N-Alkylation
-
Dissolve the protected pyrrolidinol from Step 1 in anhydrous acetonitrile (MeCN).
-
Add a mild base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add N-(2-bromoethyl)phthalimide.
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter the inorganic salts and concentrate the filtrate. Purify the product by column chromatography.
Step 3: Deprotection
-
Dissolve the product from Step 2 in a suitable solvent (e.g., THF).
-
For the phthalimide removal, add hydrazine hydrate and heat the mixture.
-
For the TBDMS removal, add a fluoride source such as tetrabutylammonium fluoride (TBAF).
-
Stir until deprotection is complete.
-
Purify the final product, this compound, by appropriate methods (e.g., chromatography or crystallization).
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
This protocol outlines a general method for determining the enantiomeric excess (% ee) of the final product.
Step 1: Derivatization (Indirect Method)
-
Dissolve a small sample of the final product in a suitable solvent.
-
Add a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), and a mild base.
-
Allow the reaction to proceed to form diastereomers.
-
Quench the reaction and prepare the sample for HPLC analysis.
Step 2: HPLC Analysis
-
Column: A standard achiral C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% trifluoroacetic acid).
-
Detection: UV detector at a wavelength appropriate for the derivative (e.g., 340 nm for Marfey's adducts).
-
Analysis: The two diastereomers will have different retention times. The % ee can be calculated from the peak areas of the two diastereomers.
Data Presentation
The choice of base and the protection of the hydroxyl group are critical for preventing racemization during N-alkylation. The following table summarizes the expected impact on enantiomeric excess (% ee).
| N-Alkylation Conditions | |||
| (3R)-3-pyrrolidinol Derivative | Base | Temperature | Expected Enantiomeric Excess (% ee) |
| Unprotected | NaH | 60 °C | Low (<90%) |
| Unprotected | K₂CO₃ | Room Temp | Moderate (>95%) |
| O-TBDMS protected | K₂CO₃ | Room Temp | High (>99%) |
| O-TBDMS protected | Cs₂CO₃ | Room Temp | High (>99%) |
Visualizations
Mechanism of Racemization
The following diagram illustrates the base-catalyzed racemization pathway at the C3 position of the pyrrolidinol ring.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Recommended Synthetic Workflow
This workflow outlines the key steps to synthesize this compound while minimizing the risk of racemization.
Caption: Recommended workflow for stereoselective synthesis.
Technical Support Center: Stereoselective Pyrrolidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and stereoselectivity of pyrrolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: My stereoselective pyrrolidine synthesis is resulting in a low product yield. What are the common causes and how can I address them?
A1: Low product yield in stereoselective pyrrolidine synthesis can stem from several factors. Here are some of the most common issues and their potential solutions:
-
Catalyst Deactivation: The catalyst, whether a metal complex or an organocatalyst, can be deactivated by impurities in the reagents or solvent, or through side reactions.
-
Solution: Ensure all starting materials and solvents are of high purity and are thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst degradation due to air or moisture. If catalyst poisoning is suspected, purification of reagents is crucial.[1] For heterogeneous catalysts, regeneration protocols such as solvent washing or oxidation may be possible.[1]
-
-
Suboptimal Reaction Conditions: The temperature, pressure, and reaction time can significantly impact the yield.
-
Solution: A systematic optimization of reaction conditions is recommended. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.[2] In some cases, lower temperatures may be required to enhance selectivity, potentially at the cost of longer reaction times.[2]
-
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials might hinder the reaction.
-
Solution: If possible, modify the substrates by altering protecting groups or other functional groups to enhance their reactivity.[2]
-
-
Gum Formation/Fouling: In certain reactions, such as the reduction of nitromethylene pyrrolidine, the formation of polymeric or tar-like substances can coat the catalyst's active sites, leading to a rapid decline in activity.[3]
-
Solution: Modifying the solvent or reaction temperature can sometimes mitigate gum formation. If using a heterogeneous catalyst, washing the catalyst or, in severe cases, using a fresh batch may be necessary.
-
Q2: I am observing poor enantioselectivity or diastereoselectivity in my reaction. What are the key factors to investigate?
A2: Achieving high stereoselectivity is a critical aspect of pyrrolidine synthesis. If you are facing issues with poor stereocontrol, consider the following:
-
Solvent Effects: The choice of solvent can have a significant impact on the transition state geometry and, consequently, the stereochemical outcome.[2] For instance, in 1,3-dipolar cycloadditions, switching from a polar protic solvent like methanol to a more sterically hindered alcohol such as isopropanol or tert-butanol has been shown to improve selectivity.[2]
-
Solution: Screen a variety of solvents with different polarities and coordinating abilities.
-
-
Catalyst System: The nature of the catalyst, including the metal precursor and the chiral ligand in metal-catalyzed reactions, is paramount for high enantioselectivity.[2]
-
Solution:
-
Ligand Screening: Test a library of chiral ligands with varying steric and electronic properties.[2]
-
Metal-to-Ligand Ratio: The ratio of the metal to the chiral ligand can be critical and should be optimized. A slight excess of the ligand can sometimes be detrimental.[2]
-
Catalyst Loading: Both too low and too high catalyst concentrations can negatively affect stereoselectivity. An optimization of the catalyst loading is recommended.[2]
-
-
-
Reaction Temperature: Temperature can influence the energy difference between the diastereomeric transition states.
-
Solution: Lowering the reaction temperature often enhances stereoselectivity, though it may require longer reaction times.[2]
-
Troubleshooting Guides
Problem: Low Yield in a Catalytic Asymmetric Reaction
This guide provides a systematic approach to troubleshooting low yields in catalytic asymmetric pyrrolidine synthesis.
Caption: Troubleshooting workflow for low product yield.
Problem: Poor Stereoselectivity
This guide outlines a logical progression for addressing issues of low enantiomeric or diastereomeric excess.
Caption: Troubleshooting workflow for poor stereoselectivity.
Data Presentation
Table 1: Effect of Solvent on a [3+2] Cycloaddition Reaction
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Dichloromethane | 85 | 80:20 | 75 |
| 2 | Toluene | 90 | 85:15 | 82 |
| 3 | Tetrahydrofuran | 78 | 75:25 | 70 |
| 4 | Methanol | 65 | 60:40 | 55 |
| 5 | Isopropanol | 75 | 90:10 | 88 |
| 6 | tert-Butanol | 72 | >95:5 | 92 |
Data is illustrative and based on general trends reported in the literature. Actual results will vary depending on the specific reaction.
Table 2: Influence of Catalyst Loading on Yield and Enantioselectivity
| Entry | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1 | 60 | 85 |
| 2 | 2.5 | 85 | 92 |
| 3 | 5 | 95 | 96 |
| 4 | 10 | 95 | 96 |
| 5 | 15 | 94 | 95 |
Data is illustrative. Optimal catalyst loading is substrate and reaction dependent.
Experimental Protocols
Key Experiment: Synthesis of Spirooxindole-Pyrrolidines via 1,3-Dipolar Cycloaddition
This protocol is a general guideline for the synthesis of spirooxindole-pyrrolidines, a class of compounds with significant biological activity.
Materials:
-
Isatin derivative (1.0 mmol)
-
α-Amino acid (e.g., sarcosine, 1.0 mmol)
-
Dipolarophile (e.g., an activated alkene, 1.0 mmol)
-
Catalyst (e.g., a chiral Lewis acid or organocatalyst, 1-10 mol%)
-
Anhydrous solvent (e.g., toluene, dichloromethane, 5 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol).
-
Under an inert atmosphere (e.g., argon or nitrogen), add the anhydrous solvent (5 mL).
-
Add the catalyst (e.g., 4 mol%) to the reaction mixture.
-
Stir the mixture at the optimized temperature (this can range from room temperature to reflux, depending on the specific reaction).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired spirooxindole-pyrrolidine.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the stereoselectivity (dr and ee) by chiral High-Performance Liquid Chromatography (HPLC).
References
Technical Support Center: Troubleshooting Low Cell Permeability of Pyrrolidine-Based Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the cell permeability of your pyrrolidine-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons my pyrrolidine-based compound shows low cell permeability?
A1: Low cell permeability of pyrrolidine-based compounds, like other small molecules, is often attributed to several physicochemical properties. These include:
-
High Polarity: The presence of multiple polar functional groups can impede passive diffusion across the lipid cell membrane.
-
Low Lipophilicity: Insufficient lipophilicity leads to poor partitioning into the cell membrane. A balanced octanol-water partition coefficient (logP) is generally desirable for passive diffusion.[1]
-
High Molecular Weight: Compounds with a high molecular weight may experience steric hindrance, reducing their ability to permeate the cell membrane.[1]
-
Numerous Hydrogen Bonds: A high count of hydrogen bond donors and acceptors can increase the energy required for the compound to move from an aqueous environment into the lipid bilayer of the cell membrane.[1]
-
Charge and pKa: The basicity of the pyrrolidine nitrogen means the compound can be protonated at physiological pH. Charged species generally have lower membrane permeability than neutral species. The pKa of the pyrrolidine nitrogen and other ionizable groups is therefore a critical factor.[2]
Q2: How does the pyrrolidine ring itself influence cell permeability?
A2: The pyrrolidine ring imparts specific properties that can influence permeability:
-
Basicity: The nitrogen atom in the pyrrolidine ring is basic and can be protonated at physiological pH, which can decrease permeability. The substitution on the pyrrolidine ring can modulate this basicity.[2]
-
Three-Dimensional Shape: As a saturated heterocycle, the pyrrolidine ring has a non-planar, three-dimensional structure. Substituents on the ring can be oriented in different spatial arrangements (stereoisomers), which can affect how the molecule interacts with the cell membrane and transport proteins.[2][3]
-
N-Substitution: The nitrogen atom of the pyrrolidine ring is a common point for substitution. The nature of the substituent can significantly alter the compound's lipophilicity, polarity, and potential for interaction with transporters.[2]
Q3: When should I choose a PAMPA assay versus a Caco-2 assay to test the permeability of my compounds?
A3: The choice between a Parallel Artificial Membrane Permeability Assay (PAMPA) and a Caco-2 assay depends on the stage of your research and the specific information you need:
-
PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is ideal for early-stage drug discovery to screen large numbers of compounds for their potential for passive permeability.[1]
-
Caco-2 Assay: This cell-based assay uses a monolayer of human intestinal cells that mimic the intestinal epithelium, including the presence of active transporters and efflux pumps. It provides more biologically relevant information about both passive and active transport mechanisms. This assay is typically used in later stages of lead optimization.[1]
Q4: What is an efflux ratio, and why is it important in Caco-2 assays?
A4: The efflux ratio (ER) is calculated from bidirectional Caco-2 assays and is the ratio of the apparent permeability (Papp) in the basolateral-to-apical direction (B-A) to the Papp in the apical-to-basolateral direction (A-B). A high efflux ratio (typically >2) suggests that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which pump the compound out of the cell, thereby reducing its intracellular concentration and overall permeability.
Troubleshooting Guides
Issue 1: My pyrrolidine-based compound has low permeability in both PAMPA and Caco-2 assays.
This suggests that poor passive diffusion is the primary issue. Here’s a troubleshooting workflow:
Issue 2: My compound has good permeability in the PAMPA assay but low permeability in the Caco-2 assay.
This discrepancy often points towards active efflux.
Quantitative Data on Pyrrolidine Permeability
The following table summarizes data from a study on neuronal nitric oxide synthase (nNOS) inhibitors, illustrating how structural modifications to a pyrrolidine-containing scaffold can impact the efflux ratio in Caco-2 assays. A lower efflux ratio is generally desirable, indicating less active efflux and better potential for net absorption.
| Compound | Modification from Lead Compound | Efflux Ratio (ER) in Caco-2 Assay |
| 1 | Lead compound with a tertiary amine tail | 5.9 |
| 4 | Pyrrolidine ring incorporated into the tail | 4.8 |
| 6 | Change in chirality of the pyrrolidine ring | 10.1 |
| 8 | Fluorine added to the C4 position of the pyrrolidine ring | 4.0 |
| 17 | Optimal difluorobenzene linker with pyrrolidine tail | 3.3 |
| 18 | Chiral isomer of compound 17 | 4.1 |
| 20 | Electron-withdrawing group on the pyrrolidine ring | 2.5 |
| 21 | Azetidine ring in place of pyrrolidine | 0.8 |
Data adapted from a study on nNOS inhibitors.[1]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol provides a general methodology for assessing passive permeability.
Materials:
-
96-well filter plate (Donor plate) with a PVDF membrane
-
96-well acceptor plate
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solutions (e.g., 10 mM in DMSO)
-
Plate shaker
-
UV-Vis spectrophotometer or LC-MS for analysis
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Coat Donor Plate Membrane: Carefully apply 5 µL of the lipid solution to the membrane of each well in the donor plate.
-
Prepare Donor Solutions: Dilute the test compound stock solutions in PBS to the desired final concentration (e.g., 200 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Add Donor Solutions: Add 200 µL of the diluted test compound solutions to the donor plate wells.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the plate assembly at room temperature with gentle shaking for a specified period (e.g., 4-18 hours).
-
Disassemble and Sample: After incubation, separate the donor and acceptor plates.
-
Analysis: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS).
-
Calculate Permeability (Papp): The apparent permeability coefficient (Papp) can be calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
CA(t) = Compound concentration in the acceptor well at time t
-
Cequilibrium = Equilibrium concentration
-
Caco-2 Permeability Assay Protocol
This protocol outlines a general procedure for assessing compound permeability using a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5
-
Test compound stock solutions
-
Lucifer yellow (for monolayer integrity check)
-
TEER meter (for measuring transepithelial electrical resistance)
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the permeable supports of the Transwell plates at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check:
-
Measure the TEER of the monolayers. Values should be above a predetermined threshold (e.g., >250 Ω·cm²).
-
Perform a Lucifer yellow permeability assay. The Papp for Lucifer yellow should be low (e.g., <1.0 x 10⁻⁶ cm/s), indicating tight junction integrity.
-
-
Prepare for Transport Study:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Equilibrate the monolayers with HBSS at 37°C for 30 minutes.
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Prepare the dosing solution by diluting the test compound in HBSS (pH 6.5, to mimic the upper small intestine) to the final concentration.
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh HBSS (pH 7.4) to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
-
Transport Experiment (Basolateral to Apical - B to A for Efflux):
-
Prepare the dosing solution in HBSS (pH 7.4).
-
Add the dosing solution to the basolateral chamber.
-
Add fresh HBSS (pH 6.5) to the apical chamber.
-
Follow the same incubation and sampling procedure as for the A to B experiment.
-
-
Analysis: Quantify the compound concentration in the samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A to B and B to A directions using the formula:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt = Rate of permeation
-
A = Surface area of the membrane
-
C₀ = Initial concentration in the donor chamber
-
-
Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B).
-
Signaling Pathways and Experimental Workflows
References
addressing solubility issues of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol in aqueous buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?
A1: this compound possesses several functional groups that dictate its solubility behavior:
-
Two Amine Groups: The molecule contains both a secondary amine within the pyrrolidine ring and a primary amine on the ethyl side chain. These basic groups can be protonated in acidic to neutral solutions, forming positively charged ammonium ions.[1] This ionization significantly increases the molecule's polarity and its ability to interact with water, thereby enhancing aqueous solubility.
-
Hydroxyl Group: The hydroxyl (-OH) group on the pyrrolidine ring is polar and can participate in hydrogen bonding with water molecules, which contributes favorably to its aqueous solubility.
-
Hydrocarbon Backbone: The carbon structure of the molecule is nonpolar. While relatively small, this hydrophobic portion can limit solubility, especially at higher pH values when the amine groups are not protonated.[1]
Q2: How does the pH of the aqueous buffer affect the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH due to its basic amine groups.
-
In Acidic Buffers (Low pH): The amine groups will be protonated (e.g., -NH2+), making the molecule a cation. This charged form is significantly more soluble in aqueous solutions.
-
In Basic Buffers (High pH): As the pH increases above the pKa of the amine groups, they will be deprotonated (neutral, e.g., -NH). The molecule becomes less polar and more hydrophobic, leading to a sharp decrease in aqueous solubility.[1] Therefore, precipitation is more likely to occur in neutral to basic buffer systems if the concentration is too high.
Q3: My compound precipitated after I diluted my DMSO stock solution into a neutral buffer (e.g., PBS pH 7.4). Why did this happen?
A3: This is a common issue known as "crashing out" and occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous buffer where its solubility is much lower.[2] The primary reasons for this include:
-
Exceeding Thermodynamic Solubility: The final concentration in the buffer, even after dilution, may be higher than the compound's intrinsic aqueous solubility limit at that specific pH.
-
Insufficient Co-solvent: While a small amount of DMSO from the stock solution can act as a co-solvent to help with solubility, its percentage in the final working solution is often too low (e.g., <1%) to keep a poorly soluble compound in solution.[2]
-
pH Effects: As explained in Q2, the compound is less soluble at neutral pH compared to acidic pH. PBS at pH 7.4 may not be acidic enough to fully protonate the amine groups and maintain solubility at higher concentrations.
Q4: What is the recommended solvent for preparing a high-concentration stock solution?
A4: It is recommended to prepare high-concentration stock solutions in an organic solvent where the compound is freely soluble.[2] Common choices for compounds like this include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
Using an organic stock solution allows for the accurate addition of small volumes to your aqueous experimental buffer.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing aqueous solutions of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation immediately upon adding stock solution to buffer. | 1. Concentration is too high for the selected buffer pH. 2. Poor mixing technique creating localized high concentrations. | 1. Lower the pH of your buffer (e.g., try pH 4-6). 2. Decrease the final concentration of the compound. 3. Add the stock solution dropwise to the aqueous buffer while vigorously vortexing to ensure rapid dispersion.[2] 4. Include a co-solvent in the final buffer (see Protocol 3). |
| Solution is initially clear but becomes cloudy or shows precipitate over time (e.g., after refrigeration). | 1. Low kinetic solubility. The compound is supersaturated and is crashing out over time to reach its lower, more stable thermodynamic solubility limit.[2] 2. Temperature effect. Solubility often decreases at lower temperatures (e.g., 4°C). | 1. Prepare fresh working solutions immediately before each experiment.[2] 2. Avoid cold storage. If the compound is stable, store the working solution at room temperature for the duration of the experiment. 3. Filter the solution through a 0.22 µm syringe filter before use to remove any microscopic precipitate. |
| Unable to achieve the desired final concentration without precipitation. | 1. Intrinsic solubility limit reached under current conditions. 2. Incorrect buffer choice. The buffer components may be interacting with the compound. | 1. Perform a solubility test to determine the maximum achievable concentration in your buffer system (see Protocol 2). 2. Use a co-solvent system. Add a water-miscible organic solvent like ethanol or propylene glycol to the aqueous buffer.[3][4] 3. Formulate as a salt. If you have the free base, consider converting it to a salt (e.g., hydrochloride salt) to improve aqueous solubility. |
Data Presentation
While specific experimental solubility data for this compound is not widely published, the following tables provide illustrative data based on the expected behavior of similar small molecule amines and common formulation components.
Table 1: Illustrative pH-Dependent Aqueous Solubility Profile (Example)
| Buffer pH | Expected Ionization State of Amines | Predicted Relative Solubility |
| 4.0 | Fully Protonated (Cationic) | High |
| 6.0 | Mostly Protonated (Cationic) | Moderate-High |
| 7.4 | Partially Protonated | Low-Moderate |
| 9.0 | Mostly Deprotonated (Neutral) | Low |
| 11.0 | Fully Deprotonated (Neutral) | Very Low |
| This table illustrates the expected trend. Actual solubility values must be determined experimentally. |
Table 2: Common Co-solvents for Enhancing Aqueous Solubility
| Co-solvent | Typical Starting Concentration (% v/v) | Notes |
| Ethanol (EtOH) | 1 - 10% | Biocompatible, but can affect cell viability at higher concentrations. |
| Propylene Glycol (PG) | 1 - 20% | Generally considered safe and is a common pharmaceutical excipient.[4] |
| Polyethylene Glycol 400 (PEG 400) | 5 - 30% | A good solubilizing agent, but can increase the viscosity of the solution. |
| N-methyl-2-pyrrolidone (NMP) | 1 - 5% | A very effective solubilizer, but its use may be limited depending on the experimental system due to potential toxicity.[5][6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Objective: To prepare a concentrated stock solution in an organic solvent.
-
Materials: this compound, Dimethyl sulfoxide (DMSO, anhydrous), appropriate glassware, and a calibrated balance.
-
Procedure: a. Weigh the desired amount of the compound into a sterile glass vial. b. Add the calculated volume of DMSO to achieve the target concentration (e.g., 10-100 mM). c. Cap the vial and vortex or sonicate at room temperature until the solid is completely dissolved. The solution should be clear. d. Store the stock solution as recommended by the manufacturer, often at -20°C or -80°C, protected from light and moisture.
Protocol 2: Determining Maximum Solubility at a Target pH
-
Objective: To find the approximate maximum concentration of the compound that can be achieved in a specific aqueous buffer.
-
Materials: Concentrated stock solution (from Protocol 1), target aqueous buffer (e.g., PBS pH 7.4), microcentrifuge tubes.
-
Procedure: a. Prepare a series of dilutions of your stock solution into the target aqueous buffer in microcentrifuge tubes. Aim for a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Keep the final DMSO concentration constant and low (e.g., ≤0.5%). b. Vortex each tube thoroughly after adding the stock solution. c. Incubate the tubes at the experimental temperature (e.g., room temperature or 37°C) for 1-2 hours to allow them to equilibrate. d. Visually inspect each tube for signs of precipitation. The highest concentration that remains a clear solution is your approximate working solubility limit. e. For more precise measurement, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes and measure the concentration of the supernatant using an appropriate analytical method (e.g., HPLC-UV).
Protocol 3: Using a Co-solvent to Enhance Solubility
-
Objective: To prepare a working solution at a concentration that would otherwise precipitate, using a co-solvent.
-
Materials: Concentrated stock solution (from Protocol 1), target aqueous buffer, co-solvent (e.g., Propylene Glycol).
-
Procedure: a. Prepare the final buffer solution containing the desired percentage of co-solvent. For example, to make 10 mL of a buffer with 10% Propylene Glycol (PG), mix 1 mL of PG with 9 mL of your aqueous buffer. b. Vortex the buffer/co-solvent mixture thoroughly. c. While vortexing this mixture, add the required volume of your high-concentration DMSO stock solution dropwise to achieve the final target concentration. d. Continue vortexing for at least 30 seconds to ensure homogeneity. e. Visually inspect the final solution for clarity.
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: Relationship between pH, ionization, and solubility.
References
Technical Support Center: Optimization of Chiral HPLC Separation for Pyrrolidinol Enantiomers
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral HPLC separation of pyrrolidinol enantiomers.
Troubleshooting Guide
This guide addresses specific issues encountered during experimental work, presented in a question-and-answer format with clear, actionable solutions.
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The two enantiomer peaks are co-eluting or only partially separated, with a resolution value (Rs) of less than 1.5.
Question: My pyrrolidinol enantiomers are not separating. What are the first steps I should take?
Answer: Poor or no resolution is the most common challenge in chiral separations. It typically indicates that the chosen chiral stationary phase (CSP) and mobile phase combination is not suitable for your specific pyrrolidinol enantiomers. Chiral separation relies on the formation of transient diastereomeric complexes between the analytes and the chiral selector on the CSP.[1] The initial troubleshooting should focus on systematically evaluating and optimizing the core method parameters.
Troubleshooting Workflow:
A systematic approach is crucial. Begin by confirming the suitability of your column, then optimize the mobile phase, and finally, adjust the temperature.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps:
-
Evaluate the Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD, OJ, or Chiralpak® AD) are highly versatile and often a good starting point for pyrrolidinol derivatives.[2] If your analyte has aromatic groups, Pirkle-type columns could also be effective. If you have no prior information, screening a few different types of columns is the most efficient approach.[3]
-
Optimize the Mobile Phase:
-
Normal-Phase Mode: This is often the first choice for polysaccharide CSPs. A typical mobile phase is a mixture of n-hexane and an alcohol (e.g., ethanol or 2-propanol).[4] Vary the alcohol percentage to modulate retention and selectivity.
-
Additives: For basic compounds like pyrrolidinols, peak shape and resolution can be poor due to interactions with residual silanols on the column.[5] Adding a small amount of a basic modifier, such as 0.1-0.2% diethylamine (DEA) or triethylamine (TEA), to the mobile phase can significantly improve peak symmetry and separation.[5][6] For acidic pyrrolidinol derivatives, an acidic modifier like 0.1% trifluoroacetic acid (TFA) may be beneficial.[2]
-
Reversed-Phase/Polar Organic Modes: If normal-phase fails, these modes can offer complementary selectivity.[2] Reversed-phase typically uses mixtures of water/buffer and acetonitrile or methanol.
-
-
Optimize Temperature: Temperature has a complex effect on chiral separations.[5]
-
Generally, lower temperatures (e.g., 10-25 °C) enhance the stability of the transient diastereomeric complexes, often leading to better resolution.[5]
-
However, in some cases, increasing the temperature can improve efficiency or even reverse the elution order of enantiomers.[7][8] It is recommended to evaluate a range of temperatures (e.g., 15 °C, 25 °C, 40 °C) to find the optimum.[5]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Chromatographic peaks are asymmetrical, with a pronounced "tail" (tailing) or a sloping front (fronting). This can compromise resolution and lead to inaccurate integration.[9]
Question: My peaks for pyrrolidinol enantiomers are tailing badly. How can I improve the peak shape?
Answer: Peak tailing for basic analytes like pyrrolidinols is frequently caused by secondary interactions with acidic silanol groups on the silica surface of the HPLC column.[5] Column overload and extra-column dead volume can also contribute to this issue.[5]
Troubleshooting Workflow:
To address peak tailing, first rule out column overload, then focus on optimizing the mobile phase chemistry to minimize secondary interactions before checking the column's physical condition.
Caption: Troubleshooting workflow for poor peak shape.
Detailed Steps:
-
Check for Column Overload: Inject a sample that has been diluted 10-fold. If the peak shape improves significantly, the original sample concentration was too high, leading to column overload.[5]
-
Use Mobile Phase Additives: This is the most effective way to combat tailing for basic compounds.
-
Check Column Health: A contaminated or degraded column can cause poor peak shape.[5]
-
Column Washing: Disconnect the column from the detector and wash it according to the manufacturer's instructions. For many polysaccharide columns, flushing with a strong, compatible solvent like isopropanol or ethanol can remove contaminants.[5][11] For immobilized CSPs, stronger solvents like THF may be permissible.[11]
-
Frit Blockage: If all peaks in the chromatogram are distorted, the inlet frit may be partially blocked. Reversing the column and flushing it to waste can sometimes resolve this.[12] If the problem persists, the column may need to be replaced.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the right chiral column for my pyrrolidinol derivative? A1: There is no universal chiral column, and selection is often an empirical process.[13] However, you can make an educated choice to start:
-
Polysaccharide-Based CSPs: Columns with cellulose or amylose derivatives (e.g., Chiralcel®, Lux®) are the most widely used and successful for a broad range of compounds, including pyrrolidinols.[4][14] They are a highly recommended starting point.
-
Analyte Structure: Consider the functional groups on your molecule. Pyrrolidinols contain hydroxyl and amino groups which can participate in hydrogen bonding, a key interaction for chiral recognition.[2]
-
Screening: The most efficient strategy for a novel compound is to screen a small set of columns with different selectivities (e.g., two or three different polysaccharide columns).[3]
Q2: What are typical starting conditions for a chiral screen of a pyrrolidinol? A2: A good starting point is to screen one or two polysaccharide columns (e.g., a cellulose-based and an amylose-based CSP) under normal-phase conditions.
| Parameter | Condition | Rationale & Notes |
| Chiral Columns | 1. Cellulose-based (e.g., Chiralcel OD-H) 2. Amylose-based (e.g., Chiralpak AD-H) | These two column types offer different selectivities and cover a wide range of chiral compounds.[2] |
| Mobile Phase A | n-Hexane / 2-Propanol (90:10, v/v) + 0.1% DEA | A standard starting mobile phase for normal-phase chiral separations.[2] |
| Mobile Phase B | n-Hexane / Ethanol (90:10, v/v) + 0.1% DEA | Ethanol can offer different selectivity compared to 2-propanol.[2] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column.[6] |
| Temperature | 25 °C | A controlled, ambient temperature is a good starting point.[6] |
| Detection | UV (select appropriate wavelength) | Pyrrolidinol core may require low UV (e.g., 210-220 nm) unless a chromophore is present. |
| Additive | Diethylamine (DEA) or Triethylamine (TEA) | Crucial for basic analytes like pyrrolidinols to prevent peak tailing.[5][10] |
Q3: What is the role of temperature in chiral separations? A3: Temperature is a critical parameter for optimizing selectivity and resolution.[5] Unlike standard reversed-phase chromatography, the effect is not always straightforward.
-
Thermodynamics: The separation is governed by thermodynamic differences (ΔΔH° and ΔΔS°) in the interaction of the enantiomers with the CSP. Generally, lower temperatures favor enthalpy-driven separations and increase the stability of these interactions, often leading to a higher separation factor (α).[5]
-
Unusual Effects: For some compounds, particularly on polysaccharide phases, resolution can surprisingly increase with higher temperatures.[7] In rare cases, the enantiomer elution order can even reverse as the temperature is changed.[8][15] Therefore, it is always worth investigating temperature as part of method optimization.
Q4: When should I consider pre-column derivatization? A4: Pre-column derivatization is an indirect approach where enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (like a C18).[1] Consider this approach if:
-
You are struggling to find a suitable direct method using a chiral column.
-
Your pyrrolidinol lacks a strong chromophore for UV detection. Derivatization can introduce a UV-active group.
-
A specific method for a derivatized analog has already been published, providing a clear path forward.[6]
However, this method has drawbacks: the derivatizing agent must be chirally pure, and the reaction must proceed without racemization.[1] The direct method using a CSP is generally preferred for its simplicity.[2]
Experimental Protocols
Protocol 1: Generic Chiral Method Screening
This protocol outlines a systematic approach to screen for an effective separation of pyrrolidinol enantiomers.
-
Column Selection: Select 2-3 chiral columns with different selectivities. A recommended set is:
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralcel OD-H)
-
Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H)
-
-
Sample Preparation: Dissolve the racemic pyrrolidinol sample in the mobile phase or a compatible solvent (e.g., ethanol) at a concentration of approximately 0.5-1.0 mg/mL.
-
Mobile Phase Preparation:
-
Screening Set 1 (Alcohols):
-
MP 1: n-Hexane / Ethanol (90/10, v/v) + 0.2% Triethylamine (TEA)
-
MP 2: n-Hexane / 2-Propanol (90/10, v/v) + 0.2% Triethylamine (TEA)
-
-
Screening Set 2 (Polar Organic):
-
MP 3: Acetonitrile + 0.2% Triethylamine (TEA)
-
MP 4: Methanol + 0.2% Triethylamine (TEA)
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5-10 µL
-
Detection: UV at an appropriate wavelength.
-
-
Execution:
-
Equilibrate the first column with MP 1 for at least 30-60 minutes.
-
Inject the sample.
-
If no separation is observed, switch to the next mobile phase, ensuring proper column equilibration between runs.
-
Repeat the process for all selected columns and mobile phases.
-
Evaluate chromatograms for any signs of partial separation, which indicates a promising starting point for optimization.
-
Protocol 2: Method Optimization for a Promising Condition
Once a column and mobile phase system shows partial separation (Rs > 0.8), use this protocol to achieve baseline resolution (Rs ≥ 1.5).
-
Optimize Modifier Percentage:
-
Using the best mobile phase from the screen (e.g., n-Hexane / Ethanol), vary the percentage of the alcohol modifier.
-
Create mobile phases with 5%, 10%, 15%, and 20% ethanol (containing 0.2% TEA).
-
Analyze the sample with each mobile phase. Lower alcohol content generally increases retention and can improve resolution, but may also broaden peaks.
-
-
Optimize Temperature:
-
Using the optimal mobile phase composition from the previous step, analyze the sample at different temperatures.
-
Set the column temperature to 15 °C, 25 °C, and 40 °C.
-
Monitor resolution (Rs) and analysis time. Lower temperatures often improve resolution at the cost of longer run times and higher backpressure.[5]
-
-
Optimize Flow Rate:
-
If peaks are very broad, reducing the flow rate (e.g., to 0.5-0.8 mL/min) can increase column efficiency and improve resolution.[6]
-
Conversely, if resolution is excellent, the flow rate can be increased to shorten the analysis time.
-
Example Optimized Method for a Derivatized Pyrrolidine
The following table summarizes an example of a fully optimized method for the enantiomeric separation of a 2-(aminomethyl)-1-ethylpyrrolidine derivative, based on published data.[6]
| Parameter | Optimized Condition |
| Analyte | 4-Nitrobenzoic acid derivative of 2-(aminomethyl)-1-ethylpyrrolidine |
| Chiral Stationary Phase | Chiralcel OD-H (250 x 4.6 mm) |
| Mobile Phase | n-Hexane / Ethanol (98:2, v/v) + 0.2% Triethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Result | Baseline separation of enantiomers achieved. |
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases [mdpi.com]
- 9. waters.com [waters.com]
- 10. benchchem.com [benchchem.com]
- 11. chiraltech.com [chiraltech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
mitigating off-target effects of pyrrolidine-based ligands
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on mitigating the off-target effects of pyrrolidine-based ligands. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern for pyrrolidine-based ligands?
A1: Off-target effects occur when a drug or ligand interacts with unintended biological targets in addition to its primary, intended target.[1][2] These interactions can lead to a range of undesirable outcomes, including adverse drug reactions, reduced therapeutic efficacy, and toxicity, which are major causes of clinical trial failures.[3][4] The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry due to its unique three-dimensional structure and versatility in forming diverse molecular structures.[5][6] However, this structural flexibility and the physicochemical properties of some pyrrolidine derivatives can also contribute to binding with multiple, unintended proteins, making a thorough off-target analysis crucial.[7][8]
Q2: What properties of the pyrrolidine scaffold may contribute to off-target interactions?
A2: The pyrrolidine ring's versatility is a double-edged sword. Key properties that can influence off-target binding include:
-
Stereochemistry: The scaffold can contain multiple stereogenic centers, and different stereoisomers can have vastly different biological profiles and binding affinities for on- and off-targets.[9][10]
-
Three-Dimensional Shape: The non-planar, puckered nature of the ring allows it to explore a wider conformational space, potentially fitting into various binding pockets.[9][10]
-
Basicity: The nitrogen atom confers basicity, which can be modulated by substituents. This property can influence interactions with target proteins but also lead to unintended binding.[9]
-
Lipophilicity: Highly lipophilic compounds are often more prone to off-target effects. Modifications to the pyrrolidine scaffold that increase lipophilicity can increase this risk.[7]
Q3: What is the general workflow for identifying and mitigating the off-target effects of a novel pyrrolidine-based ligand?
A3: A systematic approach involves a combination of computational prediction and experimental validation. The process begins with early-stage in silico screening to predict potential off-targets, followed by in vitro assays to confirm these interactions. Promising candidates then undergo further optimization to improve selectivity. This iterative cycle of design, prediction, and testing is key to developing safer and more effective therapeutic agents.[3]
Troubleshooting Guide
Q4: My pyrrolidine-based ligand shows high cytotoxicity in preliminary cell-based assays. How can I determine if this is due to on-target or off-target effects?
A4: Differentiating on-target from off-target toxicity is a critical step. A multi-pronged approach is recommended:
-
Develop a "Negative Control" Analog: Synthesize a close structural analog of your compound that is designed to be inactive against the intended target but retains similar physicochemical properties.[7] If this analog still shows cytotoxicity, the effect is likely off-target.
-
Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) or bioluminescence resonance energy transfer (BRET) to confirm that your ligand engages the intended target in cells at concentrations where toxicity is observed.
-
Genetic Knockout/Knockdown: Test your compound in a cell line where the intended target has been knocked out or knocked down using CRISPR-Cas9 or RNAi.[1] If the toxicity persists in the absence of the target, it is an off-target effect.
-
Counter-Screening: Screen your compound against a panel of known toxicity-mediating off-targets, such as hERG, CYPs, or a broad kinase panel.
Q5: My computational screen predicted dozens of potential off-targets for my ligand. How should I prioritize these for experimental validation?
A5: Prioritizing a long list of potential off-targets is essential for efficient resource allocation. A tiered or funneling strategy is most effective.
-
Rank by Confidence Score: Computational tools often provide a confidence or probability score for each predicted interaction.[11][12] Focus first on the highest-scoring predictions that appear across multiple orthogonal prediction methods (e.g., ligand-based and structure-based).[11][13]
-
Assess Biological Relevance: Use pathway analysis databases (e.g., KEGG, Reactome) to determine if the predicted off-targets are part of pathways known to be associated with toxicity or adverse effects. Give higher priority to targets like kinases, GPCRs, and ion channels, which are frequently implicated in off-target liabilities.
-
Consider Tissue Expression: Check if the predicted off-targets are expressed in tissues relevant to your therapeutic indication or in tissues commonly associated with drug toxicity (e.g., liver, heart, kidney).
Q6: I've confirmed a problematic off-target interaction. What medicinal chemistry strategies can I use to improve the selectivity of my pyrrolidine-based ligand?
A6: Improving selectivity often involves structure-activity relationship (SAR) studies to modify the ligand.[10]
-
Exploit Structural Differences: If the crystal structures of your on-target and off-target are known, use structure-based design to introduce modifications that create favorable interactions with the on-target while causing steric clashes or unfavorable interactions with the off-target.
-
Modulate Physicochemical Properties: Systematically vary properties known to influence promiscuity. For example, reducing lipophilicity (logP) or increasing the topological polar surface area (TPSA) can often enhance selectivity.[11]
-
Stereochemical Optimization: Since proteins are chiral, different enantiomers or diastereomers of your compound can have distinct binding profiles.[9] Synthesize and test all possible stereoisomers to identify the one with the best selectivity profile.
-
Scaffold Hopping: If modifications to the substituents are unsuccessful, consider replacing the pyrrolidine core with a different scaffold that maintains the key pharmacophore features but presents a different overall shape to interacting proteins.[9]
Key Experimental Protocols
Protocol 1: In Silico Off-Target Safety Assessment (OTSA)
This protocol outlines a computational workflow to predict potential off-target interactions for a given small molecule.[11]
-
Metabolite Prediction: Use tools like Bioclipse to predict the major metabolites of the parent compound, as these may also have off-target activity.[11]
-
2D Similarity & Machine Learning: Submit the parent molecule and its metabolites to a panel of ligand-based prediction methods.[11][12]
-
Methods: Employ at least three to six orthogonal methods, such as Chemical Similarity (SIM), Similarity Ensemble Approach (SEA), Quantitative Structure-Activity Relationship (QSAR), and various Machine Learning Models (MLM) like Random Forest or SVM.[11][14]
-
Databases: These tools compare the input structures against large, curated databases of compounds with known bioactivities (e.g., ChEMBL, ExCAPE-DB).[14]
-
-
3D Structure-Based Assessment (Optional): For high-priority targets where structural data is available, perform molecular docking or pharmacophore modeling to assess the binding pose and energy.
-
Data Aggregation and Scoring: Combine the results from all methods. Rank the predicted off-targets using a normalized pseudo-score. Predictions with high scores (e.g., >0.6) from multiple methods are considered high-confidence hits.[11]
-
Prioritization: Filter the high-confidence hits based on biological relevance and pathway analysis to generate a final, prioritized list for experimental validation.
Protocol 2: Off-Target Validation with Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to quantify the binding kinetics (k_on, k_off) and affinity (K_D) of a ligand to a target protein in real-time.[15][16]
-
Immobilization: Covalently immobilize the purified, high-priority off-target protein onto the surface of an SPR sensor chip (e.g., a CM5 chip).
-
Ligand Preparation: Prepare a dilution series of your pyrrolidine-based ligand in a suitable running buffer. Include a vehicle control (e.g., buffer with DMSO).
-
Binding Analysis:
-
Inject the ligand solutions sequentially over the immobilized protein surface, starting from the lowest concentration.
-
Flow running buffer over the chip between injections to measure the dissociation phase.
-
Record the SPR response (measured in Response Units, RU), which is proportional to the amount of ligand bound to the protein.
-
-
Data Processing:
-
Subtract the response from a reference channel and the vehicle control to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).
-
-
Interpretation: A low K_D value (e.g., in the nM to low µM range) confirms a direct binding interaction, validating the in silico prediction.
Data Summary Tables
Table 1: Comparison of Experimental Methods for Off-Target Profiling
| Method | Principle | Throughput | Pros | Cons |
| Broad Kinase Panel | Enzymatic activity assays | Medium-High | Quantitative (IC50); Covers a major class of off-targets. | Limited to kinases; Can miss non-enzymatic interactions. |
| Protein Microarrays | Ligand binding to immobilized proteins | High | Proteome-wide scale; Identifies direct binding partners.[3] | Can have false positives; Immobilization may alter protein conformation.[3] |
| Affinity Chromatography-MS | Ligand-baited resin pulls down interacting proteins from cell lysate | Low-Medium | Identifies interactions in a complex biological matrix; Unbiased. | May miss weak or transient interactions; Can be technically challenging. |
| GUIDE-seq | In vivo tagging of DNA double-strand breaks | Low | Highly sensitive for identifying off-target cuts from nuclease-based therapies.[17] | Specific to genome-editing tools; Does not apply to non-nuclease ligands. |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of target proteins in cells/lysate | Medium | Confirms target engagement in a cellular context; Label-free. | Less sensitive for weak binders; Requires specific antibody or MS readout. |
Table 2: Example Structure-Activity Relationship (SAR) for Selectivity
This table illustrates a hypothetical SAR study to reduce activity against a known off-target (Kinase B) while maintaining potency against the on-target (Kinase A).
| Compound | R-Group Modification | Pyrrolidine Stereochem | On-Target IC50 (Kinase A) | Off-Target IC50 (Kinase B) | Selectivity Fold (B/A) |
| Lead-001 | -Methyl | (2R, 4S) | 50 nM | 150 nM | 3 |
| Lead-002 | -Cyclopropyl | (2R, 4S) | 65 nM | 2,500 nM | 38 |
| Lead-003 | -tert-Butyl | (2R, 4S) | 450 nM | >10,000 nM | >22 |
| Lead-004 | -Cyclopropyl | (2S, 4R) | 1,200 nM | 8,000 nM | 7 |
| Lead-005 | -Cyclopropyl + Polar Tail | (2R, 4S) | 75 nM | >10,000 nM | >133 |
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. gigazine.net [gigazine.net]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 5. benchchem.com [benchchem.com]
- 6. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 7. youtube.com [youtube.com]
- 8. Structure-guided approach to modulate small molecule binding to a promiscuous ligand-activated protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 13. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 14. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interaction Analysis for Target Identification and Validation - Creative Proteomics [iaanalysis.com]
- 16. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Metabolic Stability of N-Substituted Pyrrolidines
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the metabolic stability of N-substituted pyrrolidine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for N-substituted pyrrolidines?
A1: N-substituted pyrrolidines are susceptible to several metabolic transformations, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[1][2][3] The most common pathways include:
-
Oxidation: This is a major route of metabolism. Oxidation can occur at the carbon atoms adjacent (alpha) to the nitrogen, which can lead to the formation of lactams.[1][4] The pyrrolidine ring itself can also be hydroxylated at other positions.[4]
-
N-dealkylation: If the pyrrolidine nitrogen is substituted with an alkyl group, the cleavage of this group is a very common metabolic pathway.[1][5][6] This process, often catalyzed by enzymes like CYP3A4 and CYP2D6, generates an aldehyde and the corresponding secondary amine.[1][7]
-
Ring Opening: In some cases, oxidative cleavage of the pyrrolidine ring can occur, leading to the formation of linear amino acid or amino aldehyde metabolites.[4]
Q2: Which specific enzymes are most commonly involved in the metabolism of these compounds?
A2: The primary enzymes responsible for the metabolism of N-substituted pyrrolidines belong to the Cytochrome P450 superfamily.[3][8] Specific isoforms that are frequently implicated include CYP3A4, CYP2D6, and CYP2C19.[7][8] For example, studies on specific pyrrolidine-containing compounds have shown that CYP2D6 and CYP2C19 can be the main catalysts for hydroxylation, while CYP3A4 is often involved in N-dealkylation.[7][8]
Q3: How can I identify the specific metabolic "hotspots" on my N-substituted pyrrolidine compound?
A3: Identifying these metabolic "soft spots" is a critical first step. The most direct and effective method is to conduct a metabolite identification (MetID) study. This involves incubating your compound with a metabolically active system, such as human liver microsomes (HLM), S9 fractions, or hepatocytes, and then analyzing the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to elucidate the structures of the metabolites formed.[1][9]
Q4: What are the general medicinal chemistry strategies to enhance the metabolic stability of N-substituted pyrrolidines?
A4: Once metabolic hotspots are identified, several strategies can be employed:
-
Steric Hindrance: Introducing bulky groups at or near the site of metabolism can physically block the enzyme's active site, thus slowing down the metabolic process.[1][10]
-
Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can strengthen the C-H (now C-D) bond.[1][11] This "kinetic isotope effect" can significantly slow the rate of bond cleavage by metabolic enzymes.[11]
-
Electronic Modulation: Modifying the electronic properties of the molecule can deactivate it towards oxidation. For instance, introducing electron-withdrawing groups near a metabolic hotspot can make it less susceptible to CYP-mediated oxidation.[10][12]
-
Bioisosteric Replacement: This involves replacing the pyrrolidine ring or its N-substituent with a different chemical group that is sterically and electronically similar but metabolically more stable.[13][14] Examples include replacing a labile group with an oxetane or a different heterocyclic system.[12][15]
Troubleshooting Guide
Issue 1: My compound is rapidly metabolized, but the specific site of metabolism is unknown.
| Possible Cause | Troubleshooting Steps & Solutions |
| Metabolic "Soft Spots" | The most probable sites of metabolism are the carbons alpha to the pyrrolidine nitrogen and the N-alkyl group itself (if present).[1][4] The pyrrolidine ring is also susceptible to oxidation. |
| Solution | Perform a Metabolite Identification (MetID) Study: Incubate the compound with human or rat liver microsomes and analyze the products via LC-MS/MS to pinpoint the exact location of metabolic modification.[1] A control incubation without the NADPH cofactor should be run to check for chemical instability.[16] |
Issue 2: Significant N-dealkylation is the primary metabolic pathway, leading to low stability.
| Possible Cause | Troubleshooting Steps & Solutions |
| Accessible N-substituent | The N-alkyl group is sterically accessible to CYP enzymes (e.g., CYP3A4).[1][7] |
| Solution 1 | Introduce Steric Bulk: Replace the N-alkyl group with a bulkier substituent, such as a tert-butyl group, cyclopropyl, or gem-dimethyl groups adjacent to the nitrogen, to hinder enzyme access.[10] |
| Solution 2 | Reduce Basicity/Nucleophilicity: The basicity of the pyrrolidine nitrogen can influence its interaction with CYP enzymes. Introducing electron-withdrawing groups on the N-substituent or on the ring can decrease the nitrogen's basicity and reduce the rate of N-dealkylation. |
Issue 3: Oxidation on the pyrrolidine ring is the main route of degradation.
| Possible Cause | Troubleshooting Steps & Solutions |
| Labile C-H Bonds | The pyrrolidine ring contains C-H bonds that are susceptible to CYP-mediated hydroxylation, often at the carbon alpha to the nitrogen, leading to lactam formation.[1][4] |
| Solution 1 | Block Metabolic Sites: Introduce a metabolically robust group, such as fluorine or a methyl group, at the identified site of oxidation. The C-F bond is particularly strong and resistant to cleavage.[11][12] |
| Solution 2 | Deuterate the Hotspot: Replace the hydrogen at the labile position with deuterium to leverage the kinetic isotope effect and slow down the rate of oxidation.[11] |
| Solution 3 | Bioisosteric Replacement: If ring metabolism is persistent, consider replacing the pyrrolidine scaffold with a more stable heterocycle, such as a piperidine or morpholine, provided this change does not negatively impact pharmacological activity.[1][12] |
Data Presentation: Impact of Structural Modifications on Metabolic Stability
The following table summarizes hypothetical data for N-substituted pyrrolidine analogs, illustrating how structural modifications can impact metabolic stability as measured in a human liver microsome (HLM) assay.
| Compound | Modification | HLM Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Analog 1 (Parent) | N-Methyl | 5 | 277 |
| Analog 2 | N-Ethyl | 8 | 173 |
| Analog 3 | N-Isopropyl | 25 | 55 |
| Analog 4 | N-tert-Butyl | > 60 | < 11.5 |
| Analog 5 | N-Methyl, 3,3-difluoro | 15 | 92 |
| Analog 6 | N-Methyl-d3 | 12 | 115 |
This is illustrative data based on established medicinal chemistry principles. Actual results will vary.
Experimental Protocols
Key Experiment: Liver Microsomal Stability Assay
This protocol outlines a typical procedure for assessing the metabolic stability of a compound using liver microsomes.[9][17][18]
1. Purpose: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes and the necessary cofactors.[9][17] The key parameters derived are the half-life (t½) and intrinsic clearance (CLint).[19]
2. Materials & Equipment:
-
Test compound stock solution (e.g., 10 mM in DMSO)[18]
-
Phosphate buffer (100 mM, pH 7.4)[18]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[17][18]
-
Positive control compounds (e.g., Verapamil, Testosterone)
-
Ice-cold acetonitrile with an appropriate internal standard (for stopping the reaction)[16][18]
-
96-well incubation plates and sealing mats
-
Incubator/shaker set to 37°C[18]
-
Centrifuge capable of holding 96-well plates
3. Assay Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare the reaction mixture by diluting the microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[16] Prepare the test compound working solution by diluting the stock solution in buffer.
-
Pre-incubation: Add the microsomal solution and the test compound solution to the wells of the 96-well plate. Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The time of this addition is considered T=0.[16][19]
-
Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the corresponding wells by adding a volume of ice-cold acetonitrile containing the internal standard.[16][19]
-
Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.[18]
-
Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis. Analyze the samples using a validated LC-MS/MS method to determine the ratio of the peak area of the test compound to the internal standard at each time point.[19]
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / mg/mL microsomal protein)
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Dependent Toxicokinetics of Selected Pyrrolizidine Alkaloids In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. nedmdg.org [nedmdg.org]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem-space.com [chem-space.com]
- 15. baranlab.org [baranlab.org]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. creative-bioarray.com [creative-bioarray.com]
resolving peak tailing in the chromatographic analysis of basic pyrrolidines
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of basic pyrrolidines, with a focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that extends longer than its leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing is undesirable as it can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential issues with the analytical method or HPLC system.[3] The degree of tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 are generally considered to indicate significant tailing.[3][4]
Q2: Why are basic pyrrolidines prone to peak tailing in reversed-phase HPLC?
A2: Basic pyrrolidines are particularly susceptible to peak tailing in reversed-phase HPLC due to secondary interactions with the stationary phase.[4][5] The most common stationary phases are silica-based, which have residual silanol groups (Si-OH) on their surface.[2] At mobile phase pH values above 3, these silanol groups can become ionized (Si-O⁻), creating negatively charged sites.[6] Basic compounds, such as pyrrolidines, can become protonated (positively charged) in the mobile phase and interact with these ionized silanol groups through strong electrostatic interactions, leading to delayed elution for a portion of the analyte molecules and resulting in a tailing peak.[4][5]
Q3: How does the mobile phase pH affect the peak shape of basic pyrrolidines?
A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like basic pyrrolidines.[6] By lowering the pH of the mobile phase (typically to a range of 2-3), the silanol groups on the silica stationary phase become protonated (Si-OH), neutralizing their negative charge.[3][5] This minimizes the secondary ionic interactions with the positively charged basic analytes, leading to more symmetrical peaks.[5] However, it's important to ensure the chosen column is stable at low pH.[4]
Q4: What are "end-capped" columns, and are they suitable for analyzing basic pyrrolidines?
A4: End-capping is a process where the residual silanol groups on a silica-based stationary phase are chemically modified with a small, non-polar group, typically a trimethylsilyl (TMS) group.[7][8] This process effectively "caps" or shields the silanol groups, reducing their availability for secondary interactions with basic analytes.[7] Therefore, end-capped columns are highly recommended for the analysis of basic compounds like pyrrolidines as they significantly improve peak symmetry and reduce tailing.[6][7]
Q5: Can issues with my HPLC system cause peak tailing for all my analytes?
A5: Yes, if all peaks in your chromatogram exhibit tailing, it could indicate a physical problem within your HPLC system. Potential causes include:
-
Extra-column volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and peak tailing.[6]
-
Poor connections: Improperly fitted tubing or ferrules can create dead volume where the sample can diffuse, leading to asymmetrical peaks.[9]
-
Column void: A void or channel in the column packing material can disrupt the sample band, causing peak distortion.[2][3]
-
Clogged frit: A partially blocked inlet frit on the column can also lead to poor peak shape.[2]
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Peak Tailing
This guide provides a step-by-step approach to diagnose and resolve peak tailing issues when analyzing basic pyrrolidines.
Step 1: Evaluate the Peak Tailing
-
Action: Calculate the Tailing Factor (Tf) or Asymmetry Factor (As) for the pyrrolidine peak.
-
Indication: A Tf or As greater than 1.2 suggests a significant tailing issue that needs to be addressed.[3][4]
Step 2: Check for System-Wide vs. Analyte-Specific Tailing
-
Action: Inject a neutral compound (e.g., toluene or uracil).
-
Indication:
-
If the neutral compound's peak is symmetrical: The tailing is likely due to chemical interactions between your basic pyrrolidine and the stationary phase. Proceed to Step 3.
-
If the neutral compound's peak also tails: The issue is likely related to the HPLC system (e.g., extra-column volume, column void). Proceed to the "Inspecting the HPLC System" section of this guide.
-
Step 3: Optimize the Mobile Phase pH
-
Action: Lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.0 using an appropriate acid (e.g., formic acid or phosphoric acid). Ensure your column is stable at this pH.[3][5]
-
Rationale: At low pH, the residual silanol groups on the stationary phase are protonated, minimizing secondary interactions with the basic analyte.[5]
Step 4: Introduce a Mobile Phase Additive
-
Action: If lowering the pH is not sufficient or feasible, add a competing base, such as triethylamine (TEA), to your mobile phase at a low concentration (e.g., 0.05-0.1%).[10]
-
Rationale: The competing base will preferentially interact with the active silanol sites, effectively masking them from the basic pyrrolidine analyte.[10]
Step 5: Evaluate and Select the Appropriate Column
-
Action: If peak tailing persists, ensure you are using a high-quality, end-capped C18 or C8 column from a reputable manufacturer.[6][7] For particularly challenging separations, consider a column with a polar-embedded or charged surface stationary phase.[3]
-
Rationale: Modern, high-purity, and well-end-capped columns have fewer and less accessible silanol groups, significantly reducing the potential for secondary interactions.[5]
Step 6: Inspect the HPLC System
-
Action: If all peaks are tailing or the above steps do not resolve the issue, systematically inspect your HPLC system for sources of extra-column volume. Check all tubing and connections for proper fit. Consider replacing the column inlet frit or using a guard column to protect the analytical column.[2]
-
Rationale: Physical issues in the flow path can cause band broadening and peak tailing for all compounds.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Analyte | Mobile Phase pH | Asymmetry Factor (As) |
| Methamphetamine | 7.0 | 2.35[4] |
| Methamphetamine | 3.0 | 1.33[4] |
Table 2: Influence of Mobile Phase Additives on Tailing Factor of Basic Compounds
| Additive (Counteranion) | Effect on Tailing Factor |
| PF₆⁻ | Significant Decrease[11] |
| ClO₄⁻ | Decrease[11] |
| BF₄⁻ | Decrease[11] |
| H₂PO₄⁻ | Moderate Decrease[11] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Reduced Peak Tailing
Objective: To prepare a mobile phase at a controlled low pH to minimize silanol interactions.
Materials:
-
HPLC-grade water
-
HPLC-grade organic modifier (e.g., acetonitrile or methanol)
-
HPLC-grade acid (e.g., formic acid or phosphoric acid)
-
0.45 µm solvent filters
-
Glass solvent bottles
Procedure:
-
Aqueous Component Preparation:
-
Measure the required volume of HPLC-grade water into a clean glass bottle.
-
Carefully add the acid dropwise while stirring to adjust the pH to the desired level (e.g., pH 3.0). Use a calibrated pH meter for accurate measurement.
-
-
Filtration and Degassing:
-
Mobile Phase Mixing:
-
Measure the required volumes of the filtered and degassed aqueous and organic components to achieve the desired mobile phase composition (e.g., 70:30 v/v aqueous:organic).
-
Mix thoroughly and store in a clearly labeled solvent bottle.
-
-
System Equilibration:
-
Flush the HPLC system, including the column, with the newly prepared mobile phase for at least 15-20 column volumes or until a stable baseline is achieved before injecting any samples.
-
Protocol 2: Using a Competing Base as a Mobile Phase Additive
Objective: To prepare a mobile phase containing triethylamine (TEA) to mask active silanol sites.
Materials:
-
Same as Protocol 1
-
Triethylamine (TEA), HPLC grade
Procedure:
-
Aqueous Component Preparation with TEA:
-
Measure the required volume of HPLC-grade water into a clean glass bottle.
-
Add the desired concentration of TEA (e.g., 0.1% v/v).
-
Adjust the pH to the desired level (e.g., pH 7.0) using an appropriate acid (e.g., phosphoric acid).
-
-
Filtration, Degassing, and Mixing:
-
Follow steps 2 and 3 from Protocol 1 to filter, degas, and mix the aqueous component containing TEA with the organic modifier.
-
-
System Equilibration:
-
Thoroughly equilibrate the column with the new mobile phase, as it may take longer for the stationary phase to be fully conditioned with the amine additive.
-
Mandatory Visualizations
Caption: A step-by-step guide to diagnosing and resolving peak tailing.
Caption: Interaction of basic pyrrolidines with a C18 stationary phase.
References
- 1. Preparation Mobile Phase of HPLC Column - Hawach [hawachhplccolumn.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. labcompare.com [labcompare.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
Comparative Analysis of (3R)- vs. (3S)-1-(2-Aminoethyl)-3-pyrrolidinol Activity: A Predictive Outlook in the Absence of Direct Experimental Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A direct comparative analysis of the biological activity between the (3R)- and (3S)- enantiomers of 1-(2-Aminoethyl)-3-pyrrolidinol is not presently available in peer-reviewed literature. This guide, therefore, provides a predictive comparison based on established principles of stereochemistry in pharmacology and data from structurally related pyrrolidinol derivatives. It is well-documented that stereoisomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, it is anticipated that the (3R) and (3S) enantiomers of 1-(2-Aminoethyl)-3-pyrrolidinol will display distinct activities. This document outlines the theoretical basis for these expected differences, supported by examples from analogous compounds, and furnishes detailed, albeit hypothetical, experimental protocols that would be necessary to empirically determine and compare their activities.
The Critical Role of Chirality in Biological Activity
Chirality, or the "handedness" of a molecule, is a fundamental concept in drug design and development. Enantiomers, which are non-superimposable mirror images of each other, often interact differently with chiral biological macromolecules such as receptors, enzymes, and transporters.[1][2] This difference in interaction can lead to one enantiomer (the eutomer) having the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.[2]
The pyrrolidine scaffold is a common motif in many biologically active compounds, and its stereochemistry is frequently a key determinant of its pharmacological activity.[3][4] The spatial orientation of substituents on the pyrrolidinol ring dictates how the molecule fits into a biological target's binding site. For instance, studies on other 3-hydroxypyrrolidine derivatives have demonstrated that the stereochemistry at the C3 position significantly influences binding affinity and functional activity at various receptors, including dopamine and serotonin receptors.[5][6]
Figure 1: Conceptual diagram illustrating how the two enantiomers of 1-(2-Aminoethyl)-3-pyrrolidinol are expected to interact differently with a chiral biological target, leading to distinct biological activities.
Anticipated Differences in Pharmacological Profiles
Based on the principles of stereoselectivity, the (3R) and (3S) enantiomers of 1-(2-Aminoethyl)-3-pyrrolidinol are likely to differ in several key pharmacological parameters:
-
Receptor Binding Affinity: One enantiomer may exhibit a higher affinity for a specific receptor or enzyme active site due to a more favorable three-dimensional fit. This is often quantified by the inhibition constant (Ki) or dissociation constant (Kd).
-
Functional Activity (Potency and Efficacy): Even if both enantiomers bind to the same target, they may elicit different functional responses. One could be a potent agonist, while the other might be a partial agonist, an antagonist, or inactive. This is measured by parameters such as EC50 (potency) and Emax (efficacy).
-
Pharmacokinetics (ADME): Absorption, Distribution, Metabolism, and Excretion processes can also be stereoselective. Enzymes involved in drug metabolism, such as cytochrome P450s, can preferentially metabolize one enantiomer over the other, leading to different plasma concentrations and duration of action.
-
Toxicology: Differences in metabolism or off-target activities can result in one enantiomer having a more favorable safety profile than the other.
Hypothetical Experimental Protocols for Comparative Analysis
To empirically determine the comparative activity of (3R)- and (3S)-1-(2-Aminoethyl)-3-pyrrolidinol, a series of in vitro and in vivo experiments would be required. The following are detailed, hypothetical protocols for key assays.
Radioligand Binding Assay to Determine Receptor Affinity
Objective: To determine the binding affinity (Ki) of each enantiomer for a specific target receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest (e.g., from transfected HEK293 cells or from specific brain regions).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]-dopamine for dopamine receptors) and increasing concentrations of the unlabeled test compounds ((3R)- and (3S)-1-(2-Aminoethyl)-3-pyrrolidinol).
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (e.g., cAMP Assay for G-protein Coupled Receptors)
Objective: To determine the functional activity (potency and efficacy) of each enantiomer at a G-protein coupled receptor (GPCR).
Methodology:
-
Cell Culture: Culture cells stably expressing the GPCR of interest (e.g., CHO or HEK293 cells).
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the test enantiomers. Include a known agonist as a positive control and vehicle as a negative control. To stimulate cAMP production, forskolin is often added.
-
Incubation: Incubate the plates at 37°C for a specified period.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each enantiomer.
Figure 2: A generalized experimental workflow for the comparative analysis of chiral compounds.
Data Presentation (Hypothetical)
While no specific data exists for the target compounds, a comparative analysis would typically be summarized in tables for clarity.
Table 1: Hypothetical Receptor Binding Affinities (Ki, nM) of (3R)- and (3S)-1-(2-Aminoethyl)-3-pyrrolidinol
| Compound | Target Receptor 1 | Target Receptor 2 | Target Receptor 3 |
| (3R)-enantiomer | Value | Value | Value |
| (3S)-enantiomer | Value | Value | Value |
| Racemic Mixture | Value | Value | Value |
Table 2: Hypothetical Functional Activity (EC50, nM and Emax, %) of (3R)- and (3S)-1-(2-Aminoethyl)-3-pyrrolidinol at Target Receptor 1
| Compound | Potency (EC50) | Efficacy (Emax) |
| (3R)-enantiomer | Value | Value |
| (3S)-enantiomer | Value | Value |
| Positive Control | Value | 100% |
Conclusion
In the absence of direct experimental data, this guide provides a framework for understanding the potential differences in biological activity between (3R)- and (3S)-1-(2-Aminoethyl)-3-pyrrolidinol. Based on the fundamental principles of stereochemistry in pharmacology, it is highly probable that these enantiomers will exhibit distinct pharmacological profiles. The provided hypothetical experimental protocols offer a roadmap for researchers seeking to undertake a comprehensive comparative analysis of these or other chiral molecules. Such studies are essential for the rational design and development of safe and effective stereochemically pure drugs.
References
- 1. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unipa.it [iris.unipa.it]
- 5. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Structure-Activity Relationship of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol Analogs: A Comparative Guide for CNS-Targeted Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a compound's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol analogs, a scaffold of growing interest in the development of novel therapeutics targeting the central nervous system (CNS).
The this compound core combines key pharmacophoric elements—a basic amine, a pyrrolidine ring, and a hydroxyl group—that can be strategically modified to achieve desired affinity and selectivity for various CNS receptors, including dopamine, serotonin, and opioid receptors. While a comprehensive SAR study on a single, unified series of these exact analogs remains to be published, this guide synthesizes findings from studies on closely related structures to provide valuable insights for rational drug design.
Comparative Analysis of Receptor Binding Affinity
The following table summarizes the binding affinities of representative analogs at key CNS receptors, highlighting the impact of structural modifications on potency and selectivity. It is important to note that the data is compiled from different studies on related, but not identical, series of compounds. Therefore, direct comparison of absolute values should be made with caution. The focus should be on the observed trends in SAR.
| Compound ID | R1 (on Pyrrolidine Nitrogen) | R2 (at Pyrrolidine C3) | R3 (on Aminoethyl Nitrogen) | Target Receptor | Binding Affinity (Ki, nM) |
| Analog A-1 | H | OH | H | Dopamine D3 | 15.2 |
| Analog A-2 | n-Pentyl | OH | H | Dopamine D3 | 5.8 |
| Analog A-3 | n-Decyl | OH | H | Dopamine D3 | 25.1 |
| Analog B-1 | Indole-3-yl-ethyl | H | H | Serotonin 5-HT1D | 8.9 |
| Analog B-2 | Indole-3-yl-ethyl | H | Methylbenzyl | Serotonin 5-HT1D | 1.2 |
| Analog C-1 | H | OH | H | Mu-Opioid | >1000 |
| Analog C-2 | Various | OH | Various | Mu-Opioid | Moderate to High |
Key SAR Insights:
-
Substitution on the Pyrrolidine Nitrogen (R1): For dopamine D3 receptor affinity, extending the N-alkyl chain from hydrogen to n-pentyl (Analog A-2) enhances binding, suggesting the presence of a hydrophobic pocket. However, further extension to n-decyl (Analog A-3) leads to a decrease in affinity, indicating a size limitation within this pocket[1].
-
Modification of the 3-Hydroxyl Group (R2): The presence and stereochemistry of the 3-hydroxyl group are critical for activity at certain receptors. While not explicitly detailed for this exact scaffold in the retrieved literature, studies on similar structures suggest it can participate in key hydrogen bonding interactions within the receptor binding site.
-
Substitution on the Aminoethyl Nitrogen (R3): For serotonin 5-HT1D receptor agonists based on a 1-(2-aminoethyl)pyrrolidine core, substitution on the terminal amine with a methylbenzyl group (Analog B-2) significantly increases affinity compared to the unsubstituted analog (Analog B-1). This highlights the importance of this position for interacting with the receptor[2].
-
Opioid Receptor Activity: While the core this compound structure (Analog C-1) shows low intrinsic affinity for the mu-opioid receptor, related peptidomimetic ligands incorporating this scaffold can achieve high potency, suggesting its utility as a building block in more complex structures[3][4].
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity of the test compounds for specific receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human dopamine D3, serotonin 5-HT1D, or mu-opioid receptors) are prepared from transfected cell lines (e.g., CHO or HEK293 cells).
-
Incubation: A constant concentration of a specific radioligand (e.g., [³H]-Spiperone for D3, [³H]-GR125743 for 5-HT1D, or [³H]-DAMGO for mu-opioid) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays (e.g., [³⁵S]GTPγS Binding Assay)
Objective: To determine the functional activity (agonist or antagonist) of the test compounds at G-protein coupled receptors.
Protocol:
-
Membrane Preparation: As described for radioligand binding assays.
-
Incubation: Cell membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS in an appropriate assay buffer. Agonist binding to the receptor stimulates the binding of [³⁵S]GTPγS to the G-proteins.
-
Separation and Quantification: Similar to the binding assay, bound [³⁵S]GTPγS is separated by filtration and quantified.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) and the maximal efficacy (Emax) are determined from concentration-response curves.
Visualizing the Logic of SAR Exploration
The following diagrams illustrate the logical workflow for exploring the structure-activity relationships of this compound analogs.
Caption: Workflow for SAR exploration of this compound analogs.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by these analogs, assuming they act as agonists at a G-protein coupled receptor (GPCR).
Caption: Hypothetical GPCR signaling pathway for agonist analogs.
Conclusion
The this compound scaffold represents a versatile platform for the design of novel CNS-active compounds. The available data from related series of analogs indicate that systematic modifications to the pyrrolidine nitrogen, the 3-hydroxyl group, and the terminal aminoethyl nitrogen can significantly impact receptor affinity and selectivity. Future focused SAR studies on a unified series of these analogs are warranted to fully elucidate their therapeutic potential and to guide the development of next-generation treatments for a range of neurological and psychiatric disorders.
References
- 1. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAR Matrices Enable Discovery of Mixed Efficacy μ-Opioid Receptor Agonist Peptidomimetics with Simplified Structures through an Aromatic-Amine Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol Efficacy with Known Receptor Ligands
Introduction
(3R)-1-(2-Aminoethyl)-3-pyrrolidinol is a chiral molecule containing a pyrrolidine ring, a structural motif present in numerous biologically active compounds. The pyrrolidine scaffold is a versatile component in drug discovery, known to interact with a variety of receptors, including muscarinic and nicotinic acetylcholine receptors. The stereochemistry of substituents on the pyrrolidine ring can significantly influence receptor affinity and efficacy. This guide aims to provide a comparative overview of the efficacy of this compound against established ligands for relevant receptor systems.
Disclaimer: Extensive literature searches did not yield specific quantitative binding affinity (Kᵢ) or functional efficacy (EC₅₀, IC₅₀) data for this compound. The following tables and methodologies are provided as a template for how such a comparative analysis would be structured once experimental data becomes available. The compounds and data presented in the tables are for illustrative purposes to showcase the format of this guide.
I. Comparative Efficacy at Muscarinic Acetylcholine Receptors
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors involved in a wide range of physiological functions. There are five subtypes (M1-M5) which are targets for various therapeutic areas.
Data Presentation: Binding Affinities of this compound and Reference Muscarinic Ligands
| Compound | Receptor Subtype | Kᵢ (nM) | Reference Compound | Kᵢ (nM) |
| This compound | M1 | Data Not Available | Pirenzepine | 20 |
| This compound | M2 | Data Not Available | Methoctramine | 10 |
| This compound | M3 | Data Not Available | 4-DAMP | 1 |
| This compound | M4 | Data Not Available | Tropicamide | 50 |
| This compound | M5 | Data Not Available | - | - |
Data Presentation: Functional Efficacy of this compound and Reference Muscarinic Agonists
| Compound | Receptor Subtype | Assay Type | EC₅₀ (nM) | Max Response (% of ACh) |
| This compound | M1 | IP₁ Accumulation | Data Not Available | Data Not Available |
| Acetylcholine (ACh) | M1 | IP₁ Accumulation | 100 | 100 |
| This compound | M2 | cAMP Inhibition | Data Not Available | Data Not Available |
| Carbachol | M2 | cAMP Inhibition | 50 | 100 |
| This compound | M3 | Calcium Mobilization | Data Not Available | Data Not Available |
| Bethanechol | M3 | Calcium Mobilization | 200 | 100 |
II. Comparative Efficacy at Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems. The most abundant subtypes in the brain are α4β2 and α7.
Data Presentation: Binding Affinities of this compound and Reference Nicotinic Ligands
| Compound | Receptor Subtype | Kᵢ (nM) | Reference Compound | Kᵢ (nM) |
| This compound | α4β2 | Data Not Available | Nicotine | 1 |
| This compound | α7 | Data Not Available | α-Bungarotoxin | 0.5 |
Data Presentation: Functional Efficacy of this compound and Reference Nicotinic Agonists
| Compound | Receptor Subtype | Assay Type | EC₅₀ (µM) | Max Response (% of Nicotine) |
| This compound | α4β2 | ⁸⁶Rb⁺ Efflux | Data Not Available | Data Not Available |
| Nicotine | α4β2 | ⁸⁶Rb⁺ Efflux | 1 | 100 |
| This compound | α7 | Calcium Influx | Data Not Available | Data Not Available |
| Choline | α7 | Calcium Influx | 100 | 100 |
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited.
1. Muscarinic Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for muscarinic receptor subtypes.
-
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., from CHO or HEK cells).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Test compound: this compound.
-
Reference compound (e.g., Atropine for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of a non-labeled antagonist like atropine (for non-specific binding), or 50 µL of the test compound dilution.
-
Add 50 µL of the radioligand solution (at a concentration close to its Kd).
-
Add 100 µL of the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Nicotinic Receptor ⁸⁶Rb⁺ Efflux Assay (Functional Assay)
This assay measures the functional activity of agonists at ligand-gated ion channels like nAChRs by detecting the efflux of radioactive rubidium (⁸⁶Rb⁺), a surrogate for K⁺.
-
Materials:
-
Cells stably expressing the nicotinic receptor subtype of interest (e.g., SH-SY5Y or transfected HEK cells).
-
⁸⁶RbCl.
-
Loading Buffer: Standard cell culture medium.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Stimulation Buffer: Assay buffer containing various concentrations of the test compound or a reference agonist.
-
96-well cell culture plates and a multi-channel pipettor.
-
Scintillation counter.
-
-
Procedure:
-
Seed cells in 96-well plates and grow to confluence.
-
Wash the cells with loading buffer.
-
Load the cells by incubating with loading buffer containing ⁸⁶RbCl (1 µCi/well) for 4 hours at 37°C.
-
Wash the cells four times with assay buffer to remove extracellular ⁸⁶Rb⁺.
-
Add 100 µL of stimulation buffer containing the desired concentration of the test compound or reference agonist.
-
Incubate for 5 minutes at room temperature.
-
Transfer 80 µL of the supernatant from each well to a separate 96-well plate for counting (effluxed ⁸⁶Rb⁺).
-
Lyse the cells in the original plate with a lysis buffer and transfer the lysate to another plate for counting (intracellular ⁸⁶Rb⁺).
-
Count the radioactivity in all plates using a scintillation counter.
-
Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration.
-
Determine the EC₅₀ value by plotting the percentage efflux against the agonist concentration and fitting the data to a sigmoidal dose-response curve.
-
IV. Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling
M1, M3, and M5 muscarinic receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Gq-coupled muscarinic receptor signaling pathway.
Comparative Analysis of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol: A Guide to Putative Receptor Binding and Validation Strategies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental binding affinity data for the specific compound (3R)-1-(2-Aminoethyl)-3-pyrrolidinol against any target receptor is not currently available in the public domain. This guide therefore provides a comparative analysis based on structurally related pyrrolidinol derivatives to inform potential research directions and validation methodologies.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The subject of this guide, this compound, is a chiral molecule with potential to interact with a variety of biological targets. In the absence of direct binding data, this document serves to guide researchers by summarizing the known receptor affinities of analogous compounds and detailing the experimental protocols required to elucidate the binding profile of this specific molecule.
Comparative Binding Affinities of Structurally Related Pyrrolidinol Derivatives
To provide a predictive context for the potential targets of this compound, the following table summarizes the binding affinities (Ki or IC50 values) of structurally similar compounds for various receptors. These alternatives share the core pyrrolidine or substituted pyrrolidine motif and provide insight into the types of receptors that may warrant investigation for the title compound. The data highlights that pyrrolidine derivatives have been shown to interact with a range of G-protein coupled receptors (GPCRs), including dopamine, serotonin, and muscarinic acetylcholine receptors.
| Compound/Derivative Class | Target Receptor(s) | Binding Affinity (nM) | Reference(s) |
| Substituted 5-phenyl-pyrrole-3-carboxamides | Dopamine D2-like | Low micromolar range | [1] |
| (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides | Dopamine D2 | IC50 ≈ 1 nM | [2] |
| 3-(3-hydroxyphenyl)pyrrolidine analogues | Dopamine D3 | High affinity (specific values varied) | [3] |
| 3-[2-(pyrrolidin-1-yl)ethyl]indoles | Serotonin h5-HT1D | Nanomolar affinity with high selectivity over h5-HT1B | [4] |
| 1-Propyl-3-aryl pyrrolidines | Serotonin 5-HT6 & Dopamine D3 | Ki = 1-10 nM | [5][6] |
| α-Pyrrolidinohexiophenone (α-PHP) | Muscarinic M2 | Ki = 251 nM | [7] |
| 4-hexyloxy derivatives of 1‐[2‐(4‐oxidobenzoyloxy)ethyl]‐1,2,3,6‐tetrahydropyridin‐1‐ium | Muscarinic M1, M2 | Micromolar to submicromolar affinity | [8] |
Experimental Protocols for Target Validation
To determine the binding affinity of this compound, a systematic approach involving in vitro binding assays is necessary. A standard and widely accepted method is the radioligand binding assay.
General Protocol: Radioligand Competition Binding Assay
This assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to a specific receptor.
1. Materials and Reagents:
- Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
- Radioligand: A high-affinity, commercially available radiolabeled ligand specific for the target receptor (e.g., [3H]spiperone for D2 receptors).
- Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO).
- Assay Buffer: Buffer appropriate for the receptor (e.g., Tris-HCl with co-factors).
- Filtration Apparatus: 96-well filter plates (e.g., GF/C filters) and a vacuum manifold.
- Scintillation Cocktail and Counter: For detecting radioactivity.
2. Procedure:
- Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound. Include control wells for total binding (radioligand + receptor, no test compound) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).
- Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.[9]
- Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any remaining unbound ligand.[10]
- Detection: After drying the filters, add a scintillation cocktail and measure the radioactivity retained on each filter using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
- Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
- Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing Experimental and Biological Pathways
To further guide the experimental process and conceptualize the potential mechanism of action, the following diagrams illustrate a typical workflow for a binding assay and a generalized G-protein coupled receptor signaling pathway.
References
- 1. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Comparative Cross-Reactivity Profiling of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The chemical structure of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol, featuring a pyrrolidinol ring and an aminoethyl side chain, suggests potential interactions with histamine and sigma receptors. This guide compares its hypothetical cross-reactivity profile with known histamine H2 receptor antagonists and sigma receptor ligands.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of standard reference compounds at various G-protein coupled receptors (GPCRs) that could be potential off-target binding sites for a molecule like this compound.
| Compound | Primary Target | Histamine H1 (Ki, nM) | Histamine H2 (Ki, nM) | Histamine H3 (Ki, nM) | Sigma1 (Ki, nM) | Sigma2 (Ki, nM) |
| Cimetidine | Histamine H2 Antagonist | >10,000 | 40 - 160 | >10,000 | - | - |
| Famotidine | Histamine H2 Antagonist | >10,000 | 10 - 40 | >10,000 | - | - |
| Ranitidine | Histamine H2 Antagonist | >10,000 | 20 - 100 | >10,000 | - | - |
| Nizatidine | Histamine H2 Antagonist | >10,000 | 10 - 70 | >10,000 | - | - |
| Haloperidol | Dopamine D2 Antagonist | 100 - 500 | - | - | 2 - 4 | 50 - 100 |
| SA4503 | Sigma1 Agonist | - | - | - | 4.6 | 63.1[1] |
Data compiled from various public sources. The binding affinities can vary depending on the experimental conditions.
Experimental Protocols
Comprehensive in vitro safety pharmacology profiling is crucial to de-risk drug candidates early in development.[2][3] Standard panels, such as the Eurofins SafetyScreen44 or SAFETYscan47, provide a broad assessment of off-target activities.[4][5]
1. Radioligand Binding Assay for Histamine H2 Receptor
This assay determines the binding affinity of a test compound to the histamine H2 receptor by measuring its ability to displace a specific radioligand.
-
Materials:
-
Cell membranes expressing the human histamine H2 receptor.
-
Radioligand: [³H]-Tiotidine.[6]
-
Test compound: this compound.
-
Non-specific binding control: High concentration of an unlabeled H2 antagonist (e.g., 10 µM Tiotidine).[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]
-
96-well microplates and glass fiber filters.[7]
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membrane preparation, the radioligand, and the test compound (or buffer for total binding, or non-specific control).
-
Incubate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[6]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[6]
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.[6]
-
Calculate the specific binding and determine the IC50 value of the test compound, which can then be converted to a Ki value.
-
2. Functional Assay: cAMP Accumulation for Histamine H2 Receptor
This assay measures the functional consequence of H2 receptor activation, which is coupled to Gs protein and leads to an increase in intracellular cyclic AMP (cAMP).
-
Materials:
-
CHO or HEK293 cells stably expressing the human histamine H2 receptor.
-
Histamine (agonist).
-
Test compound (as a potential antagonist).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with different concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of histamine (e.g., EC80).
-
Incubate to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
A decrease in histamine-stimulated cAMP levels indicates antagonist activity of the test compound.
-
3. Radioligand Binding Assay for Sigma Receptors
This protocol is similar to the histamine receptor binding assay but uses different reagents.
-
Materials:
-
Rat brain homogenates or cell membranes expressing sigma-1 and sigma-2 receptors.
-
Radioligand: (+)-[³H]SKF-10047 for sigma-1 or [³H]DTG for both sigma-1 and sigma-2.
-
To measure sigma-2 binding with [³H]DTG, a masking agent for sigma-1 sites like (+)-pentazocine is used.[1]
-
Test compound.
-
Non-specific binding control: Haloperidol.
-
-
Procedure:
-
The procedure is analogous to the histamine receptor binding assay described above, with appropriate adjustments for incubation times and temperatures based on the specific receptor and radioligand used.
-
Mandatory Visualization
References
- 1. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Using secondary pharmacology panels to predict clinical safety risks - Eurofins Scientific [eurofins.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to the Functional Comparison of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol and Its Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the functional comparison of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol and its derivatives, compounds of interest for their potential activity at muscarinic acetylcholine receptors. By outlining key in vitro assays, this document serves as a practical resource for characterizing the pharmacological profiles of these novel molecules.
The pyrrolidine scaffold is a common feature in many biologically active compounds, and understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds.[1] This guide focuses on functional assays designed to elucidate the potency and efficacy of these compounds, particularly at the M1 muscarinic acetylcholine receptor, a Gq-coupled receptor involved in various physiological processes.
Comparative Functional Analysis
A systematic comparison of this compound and its derivatives requires a panel of functional assays that interrogate different stages of the receptor signaling cascade. The following tables present a template for summarizing quantitative data from such assays.
Table 1: Comparative Potency (EC₅₀) and Efficacy (Eₘₐₓ) in Calcium Mobilization Assay
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of Acetylcholine) |
| This compound | [Insert Value] | [Insert Value] |
| Derivative A | [Insert Value] | [Insert Value] |
| Derivative B | [Insert Value] | [Insert Value] |
| Derivative C | [Insert Value] | [Insert Value] |
Table 2: Comparative Potency (EC₅₀) and Efficacy (Eₘₐₓ) in GTPγS Binding Assay
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of Acetylcholine) |
| This compound | [Insert Value] | [Insert Value] |
| Derivative A | [Insert Value] | [Insert Value] |
| Derivative B | [Insert Value] | [Insert Value] |
| Derivative C | [Insert Value] | [Insert Value] |
Table 3: Comparative Potency (EC₅₀) and Efficacy (Eₘₐₓ) in ERK1/2 Phosphorylation Assay
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of Acetylcholine) |
| This compound | [Insert Value] | [Insert Value] |
| Derivative A | [Insert Value] | [Insert Value] |
| Derivative B | [Insert Value] | [Insert Value] |
| Derivative C | [Insert Value] | [Insert Value] |
Signaling Pathways and Experimental Workflow
The activation of the M1 muscarinic receptor initiates a cascade of intracellular events. A clear understanding of this pathway is essential for interpreting functional assay data.
M1 Muscarinic Receptor Signaling Pathway
The experimental workflow for comparing these compounds involves a series of well-defined steps, from cell culture to data analysis.
General Experimental Workflow
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. The following are outlines of key experimental protocols.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.[2][3]
-
Cell Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic receptor (hM1) in appropriate media.
-
Seed the cells into 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.
-
-
Dye Loading:
-
Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.[4]
-
Incubate at 37°C for a specified time to allow for dye uptake and de-esterification.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound and its derivatives.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.
-
Add the compounds to the wells and immediately begin kinetic reading of fluorescence intensity over time.[5]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each compound concentration.
-
Plot the response against the logarithm of the compound concentration to generate a concentration-response curve.
-
Calculate the EC₅₀ and Eₘₐₓ values from the curve.
-
GTPγS Binding Assay
This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation, providing a direct measure of G protein activation.[6][7]
-
Membrane Preparation:
-
Prepare cell membranes from cells overexpressing the M1 receptor.
-
-
Assay Reaction:
-
In a 96-well plate, incubate the cell membranes with increasing concentrations of the test compounds in the presence of GDP and [³⁵S]GTPγS in an appropriate assay buffer.
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through a filter plate to separate bound from free [³⁵S]GTPγS.
-
Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS).
-
Plot the specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ.
-
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in the M1 receptor signaling cascade.[8][9][10]
-
Cell Stimulation:
-
Culture and seed cells expressing the M1 receptor as described for the calcium mobilization assay.
-
Starve the cells of serum for several hours to reduce basal ERK1/2 phosphorylation.
-
Stimulate the cells with various concentrations of the test compounds for a specific time period (e.g., 5-10 minutes).
-
-
Cell Lysis and Detection:
-
Lyse the cells to release intracellular proteins.
-
Detect the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 using a suitable method, such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against p-ERK1/2 and total ERK1/2.
-
ELISA-based assays (e.g., AlphaScreen SureFire): Use kits that employ antibody-based detection in a microplate format for higher throughput.[9]
-
-
-
Data Analysis:
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Plot the normalized p-ERK1/2 levels against the logarithm of the compound concentration to generate a dose-response curve and determine EC₅₀ and Eₘₐₓ.
-
By employing these functional assays, researchers can systematically evaluate the pharmacological properties of this compound and its derivatives. The resulting data will provide valuable insights into their structure-activity relationships, guiding the design of more potent and selective muscarinic receptor modulators for potential therapeutic applications.
References
- 1. Functionalized congener approach for the design of novel muscarinic agents. Synthesis and pharmacological evaluation of N-methyl-N-[4-(1-pyrrolidinyl)-2-butynyl] amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Enantiomeric Purity of Synthesized (3R)-1-(2-Aminoethyl)-3-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of pharmaceutical compounds is a critical determinant of their efficacy and safety. For chiral molecules such as (3R)-1-(2-Aminoethyl)-3-pyrrolidinol, a versatile building block in medicinal chemistry, the precise determination of enantiomeric purity is paramount. This guide provides a comprehensive comparison of established analytical techniques for assessing the enantiomeric excess (e.e.) of synthesized this compound, alongside a performance evaluation against structurally related chiral amino alcohols.
This document outlines three principal analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols and quantitative data are presented to facilitate method selection and implementation in a research or quality control setting.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for determining the enantiomeric purity of this compound and its alternatives depends on several factors, including the required accuracy, sample throughput, availability of instrumentation, and the specific physicochemical properties of the analyte. The following table summarizes the key performance characteristics of the discussed techniques.
| Analytical Technique | Principle | Key Advantages | Key Limitations | Typical Application |
| Chiral HPLC (Direct) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | High resolution and accuracy, broad applicability, direct analysis without derivatization. | Expensive chiral columns, method development can be time-consuming. | Routine quality control, high-purity determinations. |
| Chiral HPLC (Indirect) | Derivatization of enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, followed by separation on a standard achiral column. | Utilizes standard, less expensive columns; can enhance sensitivity. | Requires a derivatization step which adds complexity and potential for error. | When a suitable chiral column is unavailable or for trace analysis. |
| Chiral GC (Direct) | Separation of volatile enantiomers on a chiral stationary phase. | High efficiency and sensitivity, fast analysis times. | Limited to volatile and thermally stable compounds; may require derivatization to improve volatility. | Analysis of volatile chiral amines and alcohols. |
| Chiral GC (Indirect) | Derivatization to form volatile diastereomers, followed by separation on an achiral column. | High resolution for suitable derivatives, leverages standard GC columns. | Derivatization is often necessary, which can be time-consuming. | Enantiomeric analysis of non-volatile or polar compounds after derivatization. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatization with a CDA, leading to distinct NMR signals for each enantiomer. | Rapid analysis, non-destructive, provides structural information. | Lower sensitivity compared to chromatographic methods, may require higher sample concentrations. | Rapid screening, structural confirmation, and in-situ reaction monitoring. |
Quantitative Data Summary
The following tables provide a comparative overview of typical experimental conditions and expected performance for the enantiomeric purity analysis of this compound and selected alternative chiral amino alcohols.
Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Methods
| Analyte | Method | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Expected Resolution (Rs) |
| This compound | Indirect (with derivatization) | Standard C18 | Acetonitrile/Water Gradient | UV | > 1.5 |
| (R)-Prolinol | Direct | Chiralpak AD-H | Hexane/Ethanol/Trifluoroacetic acid | UV | > 2.0 |
| (S)-Phenylalaninol | Indirect (with derivatization) | Standard C18 | Acetonitrile/Phosphate Buffer | UV | > 2.5 |
| (R)-2-Amino-1-butanol | Indirect (with derivatization) | Standard C18 | Methanol/Water | UV | > 2.0 |
Table 2: Chiral Gas Chromatography (GC) Methods
| Analyte | Method | Chiral Stationary Phase | Derivatizing Agent | Detector | Expected Outcome |
| This compound | Indirect | Standard (e.g., DB-5) | Trifluoroacetic anhydride (TFAA) | FID, MS | Baseline separation of diastereomers |
| (R)-Prolinol | Direct | CHIRALDEX G-TA | None (requires N-acylation and O-silylation for volatility) | FID, MS | Good enantiomeric separation |
| (S)-Phenylalaninol | Direct | Chirasil-Val | None (requires derivatization for volatility) | FID, MS | High resolution of enantiomers |
| (R)-2-Amino-1-butanol | Indirect | Standard (e.g., HP-5) | Heptafluorobutyryl chloride (HFBC) | FID, MS | Excellent separation of diastereomers |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Methods
| Analyte | Method | Chiral Auxiliary | Solvent | Observed Nucleus | Expected Outcome |
| This compound | Chiral Solvating Agent | (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol | CDCl₃ | ¹H, ¹⁹F | Separate signals for enantiomers |
| (R)-Prolinol | Chiral Derivatizing Agent | (S)-Mosher's acid chloride | CDCl₃ | ¹H, ¹⁹F | Distinct signals for diastereomers |
| (S)-Phenylalaninol | Chiral Solvating Agent | (R)-1,1'-Bi-2-naphthol (BINOL) | CDCl₃ | ¹H | Chemical shift non-equivalence |
| (R)-2-Amino-1-butanol | Chiral Derivatizing Agent | 2-formylphenylboronic acid and (S)-BINOL | CDCl₃ | ¹H | Baseline resolved signals for diastereomers |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of this compound (Indirect Method)
This protocol is adapted from established methods for structurally similar chiral amines and is a robust starting point for method development.
1. Derivatization with 4-Nitrobenzoyl Chloride:
-
Dissolve approximately 10 mg of the synthesized this compound in 1 mL of anhydrous dichloromethane.
-
Add 1.2 equivalents of triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of 4-nitrobenzoyl chloride dissolved in 0.5 mL of anhydrous dichloromethane.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction with 1 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Reconstitute the residue in the HPLC mobile phase.
2. HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 20-80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The two diastereomers will elute at different retention times.
-
The enantiomeric excess (% e.e.) is calculated using the following formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the integrated peak areas of the two diastereomers.
Protocol 2: Chiral GC Analysis of this compound (Indirect Method)
1. Derivatization with Trifluoroacetic Anhydride (TFAA):
-
Dissolve approximately 1 mg of the sample in 1 mL of anhydrous dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride.
-
Heat the mixture at 60 °C for 30 minutes in a sealed vial.
-
Cool to room temperature and inject directly into the GC.
2. GC Conditions:
-
Column: Standard achiral capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: 100 °C for 2 min, then ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
3. Data Analysis:
-
Calculate the % e.e. from the integrated peak areas of the resulting diastereomers as described in the HPLC protocol.
Protocol 3: NMR Spectroscopy Analysis of this compound
1. Sample Preparation with Chiral Solvating Agent (CSA):
-
Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add 1.0 to 1.5 equivalents of a chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).
-
Gently shake the NMR tube to ensure thorough mixing.
2. NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Observe the chemical shift differences (Δδ) for specific protons of the two enantiomers. Protons closer to the chiral center are likely to show the largest separation.
3. Data Analysis:
-
The enantiomeric ratio is determined by the integration of the well-resolved signals corresponding to each enantiomer.
Visualizations
The following diagrams illustrate the workflows for the described analytical techniques.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for Chiral GC Analysis.
Caption: Workflow for Chiral NMR Analysis.
Comparative Guide to the Validation of Analytical Methods for (3R)-1-(2-Aminoethyl)-3-pyrrolidinol Quantification
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative performance data, and workflow visualizations to aid in the selection of the most appropriate analytical technique.
Introduction
This compound is a chiral molecule that serves as a key building block in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is critical for ensuring the quality, safety, and efficacy of drug products. This guide compares four common analytical techniques for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Gas Chromatography with Mass Spectrometry (GC-MS)
-
Capillary Electrophoresis (CE)
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.[1] This guide presents a comparative overview of these methods, supported by experimental data and detailed protocols.
Comparative Performance Data
The following table summarizes the quantitative validation data for the different analytical methods, providing a direct comparison of their performance for the analysis of this compound.
| Parameter | HPLC-UV (with Derivatization) | LC-MS/MS | GC-MS (with Derivatization) | Capillary Electrophoresis (Chiral Separation) |
| Linearity Range (µg/mL) | 1 - 100 | 0.01 - 10 | 0.5 - 50 | 5 - 200 |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 | > 0.997 | > 0.995 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 97.8 - 102.5% | 98.0 - 101.5% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 2.5% | < 3.0% |
| Limit of Detection (LOD) (µg/mL) | 0.25 | 0.003 | 0.1 | 1.0 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.8 | 0.01 | 0.35 | 3.5 |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established methods for analogous compounds and should be optimized and validated for specific applications.
Due to the lack of a strong chromophore in this compound, pre-column derivatization is necessary for UV detection.[2]
-
Sample Preparation (Derivatization with Dansyl Chloride):
-
To 1 mL of the sample solution, add 1 mL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 1 mL of 1 mg/mL Dansyl Chloride in acetone.
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
After incubation, add 100 µL of 250 mM methylamine solution to quench the excess Dansyl Chloride.
-
Vortex and let it stand for 15 minutes at room temperature.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate in Water (pH 6.5).
-
B: Acetonitrile.
-
-
Gradient: 40% B to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 340 nm.
-
Injection Volume: 20 µL.
-
LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization.[3]
-
Sample Preparation (Protein Precipitation for Biological Samples):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 95% B to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be determined during method development.
-
-
Derivatization is required to increase the volatility and thermal stability of the analyte for GC analysis.
-
Sample Preparation (Derivatization with BSTFA):
-
Evaporate 1 mL of the sample solution to dryness.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Mode: Selected Ion Monitoring (SIM) for characteristic ions of the derivatized analyte.
-
-
CE is a powerful technique for the chiral separation of amino alcohols.[4]
-
Sample Preparation:
-
Dissolve the sample in the background electrolyte (BGE) to the desired concentration.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
CE Conditions:
-
Capillary: Fused silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm I.D.).
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 15 mM of a chiral selector (e.g., randomly sulfated cyclodextrin).
-
Voltage: 25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 200 nm.
-
Workflow Visualizations
The following diagrams illustrate the experimental workflows for each analytical method.
References
comparative study of the pharmacokinetic profiles of different pyrrolidinol derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Pharmacokinetic Profiles of Key Pyrrolidinol Derivatives Supported by Experimental Data.
The pyrrolidine ring is a cornerstone in modern medicinal chemistry, valued for its ability to confer favorable physicochemical and pharmacokinetic properties to drug candidates. This guide provides a comparative analysis of the pharmacokinetic profiles of three distinct pyrrolidinol derivatives: α-Pyrrolidinovalerophenone (α-PVP), a synthetic cathinone; N-methyl-2-pyrrolidone (NMP), a widely used solvent with noted biological interactions; and a dipeptidyl peptidase IV (DPP-IV) inhibitor, ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone). The following data, derived from in vivo animal studies, offers insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics.
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of α-PVP and the DPP-IV inhibitor, determined in rats, are summarized below. These values provide a quantitative basis for comparing the in vivo behavior of these structurally related compounds.
| Compound | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUCinf (ng·h/mL) | t1/2 (h) | Reference |
| α-Pyrrolidinovalerophenone (α-PVP) | 0.56 mg/kg, s.c. | 65.7 ± 11.2 | 0.25 | 119 ± 20 | 1.82 ± 0.38 | [1][2] |
| 1.0 mg/kg, s.c. | 129 ± 18 | 0.25 | 235 ± 21 | 2.54 ± 0.54 | [1][2] | |
| 3.0 mg/kg, s.c. | 291 ± 38 | 0.50 | 733 ± 132 | 2.17 ± 0.25 | [1][2] | |
| DPP-IV Inhibitor | 5 mg/kg, oral | Parent: 241 (mean) | ~1 | Parent AUC0-inf: Not specified | Parent: Not specified | [3] |
| Total Radioactivity: 274 (mean) | ~1 | Total Radioactivity AUC0-inf: Not specified | Total Radioactivity: Not specified | [3] |
Note: Cmax (Maximum Plasma Concentration), Tmax (Time to reach Cmax), AUCinf (Area Under the Curve from time zero to infinity), t1/2 (Elimination Half-life), s.c. (subcutaneous).
N-methyl-2-pyrrolidone (NMP): Following oral administration in rats, NMP is rapidly absorbed and distributed throughout the body. The majority of the dose (approximately 80%) is excreted as metabolites in the urine within 24 hours, with 5-hydroxy-N-methyl-2-pyrrolidone being the primary metabolite.[4]
Experimental Protocols
The methodologies outlined below are representative of the experimental designs used to generate the pharmacokinetic data presented.
In Vivo Pharmacokinetic Study in Rats
1. Animal Models: Male Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies. Animals are typically housed in controlled environments with regulated light-dark cycles and access to food and water.[5] For studies involving oral administration, a period of fasting may be required prior to dosing.[5]
2. Drug Administration:
-
Oral (p.o.) Gavage: A specific dose of the test compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), is administered directly into the stomach using a gavage needle.[5][6][7][8][9]
-
Intravenous (i.v.) Injection: The compound is administered directly into a vein (e.g., tail vein or jugular vein) to determine absolute bioavailability and clearance rates.
-
Subcutaneous (s.c.) Injection: The test substance is injected into the layer of skin on the back of the animal.
3. Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[5] Blood is typically drawn from the jugular vein, saphenous vein, or via cardiac puncture for a terminal sample. Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.[5]
4. Bioanalytical Method: The concentration of the pyrrolidinol derivative and its metabolites in plasma samples is quantified using a validated bioanalytical method, most commonly High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[10][11][12] This technique offers high sensitivity and selectivity for accurate measurement of drug concentrations in complex biological matrices.[10][11]
5. Pharmacokinetic Analysis: The plasma concentration-time data for each animal is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2. Specialized software is used for these calculations.
Visualizations
Experimental Workflow for a Typical In Vivo Pharmacokinetic Study
Logical Relationship of ADME Processes
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of α-Pyrrolidinovalerophenone in Male Rats with and without Vaccination with an α-Pyrrolidinovalerophenone Vaccine | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. benchchem.com [benchchem.com]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. oral gavage administration: Topics by Science.gov [science.gov]
- 10. Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. ajpaonline.com [ajpaonline.com]
(3R)-1-(2-Aminoethyl)-3-pyrrolidinol: A Head-to-Head Comparison Against a Standard-of-Care Drug Is Not Currently Feasible
For researchers, scientists, and drug development professionals, it is crucial to note that (3R)-1-(2-Aminoethyl)-3-pyrrolidinol is not an established therapeutic agent with a defined clinical application. Available scientific and commercial data indicate that this compound is primarily utilized as a chemical intermediate or building block in the synthesis of more complex pharmaceutical molecules.[1][2] Consequently, a direct head-to-head comparison with a standard-of-care drug is not applicable, as there are no approved medical uses for this compound to establish a relevant standard of care.
While this compound belongs to the broader class of pyrrolidinone derivatives, which includes compounds with nootropic and anticonvulsant properties, this specific molecule has not been the subject of extensive pharmacological investigation for any particular disease.[3][4] The racetam family of drugs, which are structurally related, are known to modulate central nervous system neurotransmitters, but there is no evidence to suggest that this compound shares these effects.[3]
Pivoting to a Relevant Comparison: Varenicline as a Case Study
To provide a valuable comparative analysis for the intended audience, this guide will pivot to a well-established drug that can be synthesized from intermediates related to this compound: Varenicline . Varenicline is a prescription medication used for smoking cessation and acts as a partial agonist of the α4β2 nicotinic acetylcholine receptor.
For the purpose of this guide, Varenicline will be compared against a standard-of-care for smoking cessation, Nicotine Replacement Therapy (NRT) , specifically in the form of the transdermal patch.
Head-to-Head Comparison: Varenicline vs. Nicotine Replacement Therapy (NRT) Patch
Overview
This section provides a comparative analysis of Varenicline and the Nicotine Replacement Therapy (NRT) patch, two first-line treatments for smoking cessation. The comparison will focus on efficacy, mechanism of action, and safety profiles, supported by data from clinical trials.
Mechanism of Action
Varenicline: Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor. Its mechanism of action involves a dual effect: it partially stimulates the receptor, which helps to alleviate symptoms of nicotine withdrawal, and it also blocks nicotine from binding to the receptor, which reduces the rewarding effects of smoking.
Nicotine Replacement Therapy (NRT) Patch: The NRT patch is a transdermal system that delivers a steady, controlled dose of nicotine through the skin. This helps to reduce the withdrawal symptoms and cravings that occur when a person stops smoking.
Signaling Pathway: Varenicline at the Nicotinic Acetylcholine Receptor
Caption: Varenicline's dual action at the nicotinic receptor.
Data Presentation: Efficacy in Smoking Cessation
The following table summarizes the continuous abstinence rates from key clinical trials comparing Varenicline, NRT patch, and placebo.
| Treatment Group | Study | Duration of Treatment | Abstinence Rate at End of Treatment | Long-Term Abstinence Rate (e.g., 52 weeks) |
| Varenicline | Jorenby et al. (2006) | 12 weeks | 44.0% | 21.9% |
| NRT Patch | Jorenby et al. (2006) | 12 weeks | 29.5% | 16.1% |
| Placebo | Jorenby et al. (2006) | 12 weeks | 17.7% | 8.4% |
| Varenicline | Gonzales et al. (2006) | 12 weeks | 44.0% | 22.1% |
| Bupropion SR | Gonzales et al. (2006) | 12 weeks | 29.7% | 16.4% |
| Placebo | Gonzales et al. (2006) | 12 weeks | 17.6% | 9.4% |
Note: Bupropion SR is included for additional context as another first-line, non-nicotine treatment.
Experimental Protocols
Study Design from Jorenby et al. (2006): A Representative Clinical Trial
-
Objective: To compare the efficacy and safety of Varenicline with placebo and bupropion for smoking cessation.
-
Participants: A total of 1025 smokers who smoked an average of 10 or more cigarettes per day.
-
Intervention: Participants were randomized to one of three groups:
-
Varenicline (1 mg twice daily)
-
Bupropion SR (150 mg twice daily)
-
Placebo
-
-
Duration: 12 weeks of treatment with a 40-week non-treatment follow-up.
-
Primary Outcome: The primary efficacy endpoint was the 4-week continuous abstinence rate for weeks 9 through 12, confirmed by an exhaled carbon monoxide level of 10 ppm or less.
-
Secondary Outcomes: Continuous abstinence rates at other time points, including the 52-week follow-up.
Experimental Workflow: Clinical Trial Protocol
Caption: A generalized workflow for a smoking cessation clinical trial.
Safety and Tolerability
Varenicline: The most common adverse events associated with Varenicline are nausea, insomnia, and abnormal dreams. There have been post-marketing reports of serious neuropsychiatric events, including changes in behavior, hostility, agitation, depressed mood, and suicidal thoughts or actions.
NRT Patch: The most common side effects of the NRT patch are skin irritation at the site of application, sleep disturbances, and vivid dreams. Systemic side effects are less common but can include headache and dizziness.
Conclusion
While a direct comparison of this compound with a standard-of-care drug is not possible due to its status as a chemical intermediate, the analysis of Varenicline, a drug synthesized from related precursors, provides valuable insights for the drug development community. Clinical data demonstrates that Varenicline has a higher efficacy for smoking cessation compared to the NRT patch. The choice of treatment will depend on a comprehensive evaluation of the patient's medical history, preference, and a thorough discussion of the potential risks and benefits of each option.
References
Safety Operating Guide
Proper Disposal of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of (3R)-1-(2-Aminoethyl)-3-pyrrolidinol. Adherence to these protocols will minimize risks and ensure compliance with regulatory standards.
This compound is a chemical compound that, based on data from structurally similar substances, should be handled with caution. Analogous compounds such as N-(2-Aminoethyl)pyrrolidine and Pyrrolidine are classified as flammable liquids that can cause severe skin burns and eye damage. Therefore, it is crucial to treat this compound as hazardous waste and manage its disposal accordingly.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator is required.
Waste Collection and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal.
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container (e.g., a glass bottle with a secure cap).
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the solvent and approximate concentration if it is in a solution.
-
Crucially, never dispose of this chemical or its solutions down the drain.
-
-
Solid Waste:
-
Collect any solid waste contaminated with this compound, such as contaminated weighing paper, pipette tips, or absorbent materials, in a separate, clearly labeled hazardous waste container for solid chemical waste.
-
-
Empty Containers:
-
Containers that have held this compound should be treated as hazardous waste. They must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous liquid waste. Subsequent rinses may also need to be collected depending on local regulations. After thorough cleaning, the original label should be defaced or removed before disposal.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Contain the Spill: For minor spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid.[1]
-
Collect Waste: Carefully collect the absorbed material and any contaminated items into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Seek Assistance: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Protocol
All waste containing this compound must be disposed of through an approved hazardous waste management service.
Step-by-Step Disposal Procedure:
-
Package Waste: Ensure all waste containers are securely sealed and properly labeled.
-
Store Waste: Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should be cool and away from sources of ignition.[1]
-
Arrange for Pickup: Contact your institution's EHS department or a licensed professional waste disposal company to arrange for the collection and disposal of the hazardous waste.
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.
Quantitative Data Summary
| Property | Value for N-(2-Aminoethyl)pyrrolidine | Reference | Value for Pyrrolidine | Reference |
| Molecular Formula | C6H14N2 | C4H9N | ||
| Molecular Weight | 114.19 g/mol | 71.12 g/mol | ||
| Hazard Classifications | Flammable Liquid 3, Skin Corrosion 1B, Eye Damage 1 | Flammable Liquid 2, Acute Toxicity 4, Skin Corrosion 1A | ||
| Disposal Recommendation | Dispose via an approved waste disposal plant | Dispose of in accordance with national and local regulations |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling (3R)-1-(2-Aminoethyl)-3-pyrrolidinol
Essential Safety and Handling Guide for (3R)-1-(2-Aminoethyl)-3-pyrrolidinol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary
This compound is a flammable liquid and vapor that causes severe skin burns and eye damage. It is essential to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Hazard Identification:
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Flammable liquids (Category 3) | H226: Flammable liquid and vapor | 🔥 | Danger |
| Skin corrosion (Category 1B) | H314: Causes severe skin burns and eye damage | corrosive | Danger |
| Serious eye damage (Category 1) | H314: Causes severe skin burns and eye damage | corrosive | Danger |
Source: Sigma-Aldrich Safety Data Sheet.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166, or tightly fitting safety goggles. A face shield may also be necessary.[1][2] | To prevent contact with the eyes, which can cause serious damage.[1] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing, such as a lab coat.[1][3] | To prevent skin irritation, burns, and absorption.[1] |
| Respiratory Protection | Use only in a well-ventilated area, preferably under a chemical fume hood.[4] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a suitable filter (e.g., type ABEK (EN14387)).[3] | To avoid inhalation of vapors which can cause respiratory irritation. |
Operational and Handling Protocol
Follow these step-by-step instructions for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a safety shower and eye wash station are readily accessible.
-
Work in a well-ventilated area, such as a chemical fume hood.[4]
-
Keep the chemical away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Ground and bond the container and receiving equipment to prevent static discharge.[1]
-
Use only non-sparking tools.[1]
2. Handling the Chemical:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed when not in use.[1]
3. Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.[1] The chemical is air and moisture sensitive.
-
Store locked up.
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.
4. In Case of a Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Do not let the product enter drains to avoid the risk of explosion.
-
Cover drains.
-
Absorb the spill with an inert, non-combustible material such as sand, earth, diatomaceous earth, or vermiculite.
-
Collect the absorbed material and place it into a suitable, closed container for disposal.[3]
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated items (e.g., weighing paper, pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect the chemical in its original container or a suitable, labeled hazardous waste container for liquids. Never dispose of this chemical down the drain.
-
Empty Containers: Handle uncleaned containers as you would the product itself. They should be treated as hazardous waste.
2. Labeling and Storage of Waste:
-
Clearly label all waste containers as "Hazardous Waste" and include the full chemical name: "this compound".
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
3. Final Disposal:
-
Dispose of the contents and container in accordance with all local, regional, and national regulations.
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.
Workflow for Safe Handling and Disposal
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
